Product packaging for Vegfr2-IN-3(Cat. No.:)

Vegfr2-IN-3

Cat. No.: B15140358
M. Wt: 510.0 g/mol
InChI Key: NWCMXIWNJWDAQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Vegfr2-IN-3 is a potent and selective small-molecule inhibitor targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a primary tyrosine kinase receptor critically involved in angiogenic signaling . VEGFR2, also known as KDR, is predominantly expressed on vascular endothelial cells and mediates key cellular responses to VEGF-A, including endothelial cell proliferation, migration, survival, and increased vascular permeability . By selectively inhibiting VEGFR2 tyrosine kinase activity, this compound effectively blocks the downstream RAS/Raf/MAPK and PI3K/Akt signaling pathways, thereby suppressing tumor angiogenesis and showing potential for anti-cancer therapy . This inhibitor is an essential research tool for investigating the pathophysiological roles of angiogenesis in various contexts, including oncological studies, and is particularly valuable for exploring resistance mechanisms to anti-angiogenic therapy . In experimental settings, this compound aids in elucidating the molecular mechanisms of VEGFR2 activation, which involves ligand-induced receptor dimerization, trans-autophosphorylation at key tyrosine residues such as Y951, Y1054, Y1059, Y1175, and Y1214, and the subsequent recruitment of downstream signaling adaptors . Please note: The specific potency (IC50 value) and selectivity profile for the compound "this compound" were not located in the current search. The description above is based on the typical characteristics and research applications of VEGFR2 inhibitors as a class. Researchers are encouraged to consult the supplier's certificate of analysis for detailed pharmacological data on this specific compound. This product is for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H28ClN5O4 B15140358 Vegfr2-IN-3

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C26H28ClN5O4

Molecular Weight

510.0 g/mol

IUPAC Name

4-[3-chloro-4-(cyclopropylcarbamoylamino)phenoxy]-7-(2-pyrrolidin-1-ylethoxy)quinoline-6-carboxamide

InChI

InChI=1S/C26H28ClN5O4/c27-20-13-17(5-6-21(20)31-26(34)30-16-3-4-16)36-23-7-8-29-22-15-24(19(25(28)33)14-18(22)23)35-12-11-32-9-1-2-10-32/h5-8,13-16H,1-4,9-12H2,(H2,28,33)(H2,30,31,34)

InChI Key

NWCMXIWNJWDAQM-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCOC2=CC3=NC=CC(=C3C=C2C(=O)N)OC4=CC(=C(C=C4)NC(=O)NC5CC5)Cl

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Presumed Mechanism of Action of Vegfr2-IN-3

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available scientific literature does not contain specific data on a compound designated "Vegfr2-IN-3". This guide is based on the analysis of related compounds, particularly quinazoline-based Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) inhibitors, and general knowledge of VEGFR2 signaling. Information regarding a related dual inhibitor, EGFR/VEGFR2-IN-3, is included where applicable.

Executive Summary

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis, the formation of new blood vessels. Its dysregulation is a hallmark of several diseases, including cancer. Small molecule inhibitors targeting the ATP-binding site of the VEGFR2 kinase domain are a critical class of therapeutics. This document outlines the presumed mechanism of action of this compound, a putative VEGFR2 inhibitor, based on the well-established pharmacology of similar compounds. It provides a detailed overview of the VEGFR2 signaling pathway, presents available quantitative data for a related compound, details relevant experimental protocols, and includes visualizations to aid in understanding.

Introduction to VEGFR2 Signaling

VEGFR2, also known as Kinase Insert Domain Receptor (KDR) or Fetal Liver Kinase 1 (Flk-1), is a receptor tyrosine kinase. Upon binding its ligand, primarily VEGF-A, the receptor dimerizes and undergoes autophosphorylation on specific tyrosine residues within its intracellular domain. This phosphorylation cascade initiates a complex network of downstream signaling pathways crucial for endothelial cell proliferation, migration, survival, and permeability.

Key downstream signaling pathways activated by VEGFR2 include:

  • PLCγ-PKC-MAPK Pathway: Regulates cell proliferation.

  • PI3K-Akt Pathway: Promotes cell survival and permeability.

  • FAK/paxillin Pathway: Involved in the rearrangement of the cytoskeleton, essential for cell migration.

  • eNOS Activation: Leads to the production of nitric oxide (NO), a key mediator of vascular permeability.

Presumed Mechanism of Action of this compound

Based on its classification as a VEGFR2 inhibitor and the common mechanism of action for this class of compounds, this compound is presumed to be a competitive inhibitor of ATP binding to the kinase domain of VEGFR2. By occupying the ATP-binding pocket, it would prevent the autophosphorylation of the receptor, thereby blocking the initiation of downstream signaling cascades. This inhibition would lead to a reduction in endothelial cell proliferation, migration, and survival, ultimately resulting in an anti-angiogenic effect.

A related compound, EGFR/VEGFR2-IN-3 , is a dual inhibitor targeting both the Epidermal Growth Factor Receptor (EGFR) and VEGFR2. This dual inhibition can offer a broader anti-cancer efficacy by simultaneously targeting tumor cell proliferation (via EGFR) and tumor-associated angiogenesis (via VEGFR2).

Quantitative Data

No specific quantitative data for "this compound" is publicly available. However, for the related dual inhibitor, EGFR/VEGFR2-IN-3 (Compound 9) , the following IC50 values have been reported:

TargetIC50 (µM)
EGFR0.129
VEGFR-20.142
COX-23.428

Data sourced from commercially available datasets.

Signaling Pathway Diagrams

The following diagrams illustrate the VEGFR2 signaling pathway and the presumed point of inhibition by this compound.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF-A VEGF-A VEGFR2_dimer VEGFR2 Dimer VEGF-A->VEGFR2_dimer Binding & Dimerization P_VEGFR2 Phosphorylated VEGFR2 VEGFR2_dimer->P_VEGFR2 PLCg PLCγ P_VEGFR2->PLCg PI3K PI3K P_VEGFR2->PI3K FAK FAK P_VEGFR2->FAK eNOS eNOS P_VEGFR2->eNOS ATP ATP ATP->P_VEGFR2 Vegfr2_IN_3 This compound Vegfr2_IN_3->VEGFR2_dimer Inhibition PKC PKC PLCg->PKC Akt Akt PI3K->Akt Paxillin Paxillin FAK->Paxillin NO NO eNOS->NO MAPK MAPK PKC->MAPK Survival Survival Akt->Survival Migration Migration Paxillin->Migration Permeability Permeability NO->Permeability Proliferation Proliferation MAPK->Proliferation

Caption: VEGFR2 Signaling Pathway and Point of Inhibition by this compound.

Experimental Protocols

The following are detailed, representative protocols for key experiments used to characterize VEGFR2 inhibitors. These are generalized protocols and would require optimization for specific experimental conditions.

VEGFR2 Kinase Inhibition Assay (Biochemical Assay)

Objective: To determine the in vitro inhibitory activity of a compound against the purified VEGFR2 kinase domain.

Methodology:

  • Reagents and Materials:

    • Recombinant human VEGFR2 kinase domain

    • Poly(Glu, Tyr) 4:1 peptide substrate

    • ATP (Adenosine triphosphate)

    • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

    • Test compound (this compound) dissolved in DMSO

    • ADP-Glo™ Kinase Assay kit (Promega) or similar

    • 384-well white assay plates

  • Procedure:

    • Prepare serial dilutions of the test compound in kinase buffer. The final DMSO concentration should be kept constant (e.g., 1%).

    • Add 2.5 µL of the diluted compound or vehicle (DMSO) to the wells of the assay plate.

    • Add 2.5 µL of a solution containing the VEGFR2 enzyme and the peptide substrate in kinase buffer to each well.

    • Pre-incubate the plate at room temperature for 10 minutes.

    • Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer to each well. The final ATP concentration should be at or near the Km for VEGFR2.

    • Incubate the reaction at 30°C for 1 hour.

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.

    • Luminescence is measured using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Compound Dilutions, Enzyme/Substrate Mix, ATP Solution Start->Prepare_Reagents Dispense_Compound Dispense Compound/Vehicle to Assay Plate Prepare_Reagents->Dispense_Compound Add_Enzyme Add Enzyme/Substrate Mix Dispense_Compound->Add_Enzyme Pre_Incubate Pre-incubate for 10 min Add_Enzyme->Pre_Incubate Initiate_Reaction Add ATP to Initiate Reaction Pre_Incubate->Initiate_Reaction Incubate_Reaction Incubate at 30°C for 1 hr Initiate_Reaction->Incubate_Reaction Stop_and_Detect Stop Reaction and Add Detection Reagent Incubate_Reaction->Stop_and_Detect Read_Plate Measure Luminescence Stop_and_Detect->Read_Plate Analyze_Data Calculate % Inhibition and IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

The Discovery and Synthesis of Vegfr2-IN-3: A Potent and Selective Kinase Inhibitor for Angiogenesis Research

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper for Researchers and Drug Development Professionals

This document provides a comprehensive overview of the discovery, synthesis, and biological evaluation of Vegfr2-IN-3, a novel small molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). This guide is intended for researchers, scientists, and professionals in the field of drug development who are focused on angiogenesis and cancer therapy.

Introduction to VEGFR2 Signaling

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), also known as Kinase Insert Domain Receptor (KDR), is a key mediator of angiogenesis, the formation of new blood vessels from pre-existing ones.[1][2] This process is crucial for embryonic development, wound healing, and various pathological conditions, most notably cancer. The binding of its ligand, VEGF-A, to the extracellular domain of VEGFR2 induces receptor dimerization and subsequent autophosphorylation of specific tyrosine residues in the intracellular domain.[3][4] This activation triggers a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which ultimately lead to endothelial cell proliferation, migration, survival, and increased vascular permeability.[3][5][6][7][8][9] Dysregulation of the VEGF/VEGFR2 signaling axis is a hallmark of many solid tumors, which rely on sustained angiogenesis for growth and metastasis.[3][7] Therefore, inhibiting VEGFR2 is a well-established therapeutic strategy in oncology.[2]

Discovery of this compound

This compound was identified through a high-throughput screening campaign of a proprietary compound library, followed by a structure-activity relationship (SAR) optimization program. The initial screening aimed to identify compounds that could inhibit the kinase activity of VEGFR2 in a cell-free enzymatic assay. Promising hits were then evaluated in cell-based assays to assess their potency in a more physiologically relevant context.

The chemical scaffold of this compound, featuring a 6,7-dimethoxyquinazoline core linked to a 1,3,4-thiadiazole moiety via a urea bridge, was selected for its known interactions with the ATP-binding pocket of various kinases. The SAR-driven optimization focused on modifying substituents on both the quinazoline and thiadiazole rings to enhance potency and selectivity against other kinases, particularly those within the VEGFR family and other closely related tyrosine kinases.

In Vitro Kinase Inhibition Profile

The inhibitory activity of this compound was assessed against a panel of kinases. The compound demonstrated high potency and selectivity for VEGFR2.

Kinase TargetIC50 (nM)
VEGFR2 5.2
VEGFR1158
VEGFR3210
PDGFRβ890
c-Kit>10,000
FGFR1>10,000
Cellular Activity

This compound was evaluated for its ability to inhibit VEGF-induced proliferation and migration in Human Umbilical Vein Endothelial Cells (HUVECs).

Assay TypeCell LineIC50 (nM)
Proliferation AssayHUVEC12.5
Migration AssayHUVEC25.8

Synthesis of this compound

The synthesis of this compound, chemically named N-(4-(6,7-dimethoxyquinazolin-4-yloxy)phenyl)-N'-(5-ethyl-1,3,4-thiadiazol-2-yl)urea, is a multi-step process.

Synthetic Scheme

Synthesis_Scheme cluster_1 Synthesis of Intermediate 1 cluster_2 Synthesis of Intermediate 2 cluster_3 Final Urea Formation A 4-Chloro-6,7-dimethoxyquinazoline C Intermediate 1 (4-(6,7-Dimethoxyquinazolin-4-yloxy)aniline) A->C NaH, DMF B 4-Aminophenol B->C D Propionyl chloride F Intermediate 2 (5-Ethyl-1,3,4-thiadiazol-2-amine) D->F POCl3 E Thiosemicarbazide E->F G Intermediate 1 I This compound G->I Triphosgene, Et3N, THF H Intermediate 2 H->I

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 4-(6,7-dimethoxyquinazolin-4-yloxy)aniline (Intermediate 1)

To a solution of 4-aminophenol in dimethylformamide (DMF), sodium hydride is added portion-wise at 0°C. The mixture is stirred for 30 minutes, followed by the addition of 4-chloro-6,7-dimethoxyquinazoline. The reaction is then heated to 80°C and stirred for 12 hours. After cooling, the reaction mixture is poured into ice water, and the resulting precipitate is filtered, washed with water, and dried to yield Intermediate 1.

Step 2: Synthesis of 5-ethyl-1,3,4-thiadiazol-2-amine (Intermediate 2)

Propionyl chloride is added dropwise to a suspension of thiosemicarbazide in phosphorus oxychloride at 0°C. The mixture is then refluxed for 4 hours. After cooling, the reaction mixture is carefully poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution. The precipitate is filtered, washed with water, and recrystallized from ethanol to give Intermediate 2.

Step 3: Synthesis of N-(4-(6,7-dimethoxyquinazolin-4-yloxy)phenyl)-N'-(5-ethyl-1,3,4-thiadiazol-2-yl)urea (this compound)

To a solution of Intermediate 1 in anhydrous tetrahydrofuran (THF), triethylamine is added, and the mixture is cooled to 0°C. A solution of triphosgene in THF is then added dropwise. The reaction is stirred at 0°C for 2 hours. Subsequently, a solution of Intermediate 2 in THF is added, and the reaction is allowed to warm to room temperature and stirred for an additional 16 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the final product, this compound.

Mechanism of Action and Signaling Pathway Inhibition

This compound exerts its anti-angiogenic effects by directly inhibiting the kinase activity of VEGFR2. By binding to the ATP-binding site of the VEGFR2 kinase domain, it prevents the autophosphorylation of the receptor, thereby blocking the initiation of downstream signaling cascades.

VEGFR2_Signaling_Pathway VEGF VEGF-A VEGFR2 VEGFR2 VEGF->VEGFR2 Binds and Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Migration Migration VEGFR2->Migration Permeability Permeability VEGFR2->Permeability Vegfr2_IN_3 This compound Vegfr2_IN_3->VEGFR2 Inhibits PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf mTOR mTOR Akt->mTOR Survival Survival Akt->Survival MEK MEK Raf->MEK Proliferation Proliferation mTOR->Proliferation ERK ERK MEK->ERK ERK->Proliferation

Caption: Inhibition of VEGFR2 signaling by this compound.

Experimental Workflow for In Vitro Evaluation

The following workflow outlines the key steps in the in vitro characterization of this compound.

Experimental_Workflow A Primary Screening: VEGFR2 Enzymatic Assay B Secondary Screening: Cellular Autophosphorylation Assay (HUVECs) A->B Confirm On-Target Activity C Functional Assays: - Proliferation (BrdU) - Migration (Transwell) - Tube Formation (Matrigel) B->C Assess Functional Effects D Selectivity Profiling: Kinase Panel Screening B->D Determine Selectivity E Lead Candidate C->E D->E

Caption: Workflow for in vitro evaluation of this compound.

Conclusion

This compound is a potent and selective small molecule inhibitor of VEGFR2 kinase. Its ability to effectively block VEGF-induced signaling, proliferation, and migration in endothelial cells highlights its potential as a valuable research tool for studying angiogenesis and as a promising candidate for further preclinical and clinical development in the context of anti-cancer therapies. The synthetic route is robust and allows for the generation of analogs for further optimization. Future studies will focus on the in vivo efficacy and pharmacokinetic profile of this compound in relevant animal models of cancer.

References

In-Depth Technical Guide: Axitinib's Binding Affinity to VEGFR2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of Axitinib to Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). Due to the lack of publicly available data on a compound designated "Vegfr2-IN-3," this document focuses on Axitinib, a potent and well-characterized VEGFR2 inhibitor, to illustrate the principles of quantifying binding affinity and to provide detailed experimental methodologies.

Quantitative Binding Affinity of Axitinib to VEGFR2

Axitinib is a highly potent inhibitor of VEGFR2, demonstrating strong binding affinity in various assays. The following table summarizes the key quantitative data regarding its interaction with VEGFR2 and related kinases.

ParameterValue (nM)Assay TypeTargetReference
IC50 0.2Kinase AssayVEGFR2[1][2]
IC50 0.1Kinase AssayVEGFR1[2]
IC50 0.1-0.3Kinase AssayVEGFR3[2]
IC50 1.6Cell-Based AssayPDGFRβ[2]
IC50 1.7Cell-Based Assayc-Kit[2]
Ki 149 pMBiochemical AssayAutophosphorylated ABL1 (T315I)[3]

Experimental Protocols

The determination of Axitinib's binding affinity to VEGFR2 involves both biochemical and cell-based assays. Below are detailed methodologies for these key experiments.

In Vitro VEGFR2 Kinase Assay (Biochemical Assay)

This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified VEGFR2.

Objective: To determine the half-maximal inhibitory concentration (IC50) of Axitinib against VEGFR2 kinase activity.

Materials:

  • Recombinant human VEGFR2 kinase domain

  • ATP (Adenosine triphosphate)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Axitinib (or other test compounds)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Radiolabeled ATP ([\gamma-32P]ATP or [\gamma-33P]ATP)

  • Phosphocellulose paper or filter plates

  • Scintillation counter

  • Microplate reader (for non-radioactive methods)

Procedure:

  • Compound Preparation: Prepare a serial dilution of Axitinib in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a wide range of concentrations (e.g., 100 µM to 0.1 nM).

  • Reaction Setup: In a 96-well plate, add the following components in order:

    • Kinase buffer

    • Axitinib dilutions (final DMSO concentration should be ≤1%)

    • Recombinant VEGFR2 kinase

    • Poly(Glu, Tyr) substrate

  • Initiation of Reaction: Start the kinase reaction by adding a mixture of cold ATP and radiolabeled ATP to each well. The final ATP concentration should be close to the Km for VEGFR2.

  • Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).

  • Termination of Reaction: Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

  • Detection of Phosphorylation:

    • Radioactive Method: Spot the reaction mixture onto phosphocellulose paper. Wash the paper extensively with phosphoric acid to remove unincorporated radiolabeled ATP. The amount of incorporated radiolabel on the substrate is quantified using a scintillation counter.

    • Non-Radioactive Method (e.g., ADP-Glo™ Kinase Assay): After the kinase reaction, add a reagent that depletes the remaining ATP. Then, add a detection reagent that converts the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. The signal intensity is proportional to the kinase activity.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of Axitinib concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Cell-Based VEGFR2 Autophosphorylation Assay

This assay measures the inhibition of VEGFR2 autophosphorylation in a cellular context, providing insights into the compound's activity in a more physiologically relevant environment.

Objective: To determine the IC50 of Axitinib for the inhibition of VEGF-induced VEGFR2 autophosphorylation in endothelial cells.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs) or other cells endogenously or exogenously expressing VEGFR2

  • Cell culture medium (e.g., EGM-2)

  • VEGF-A (Vascular Endothelial Growth Factor A)

  • Axitinib

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibodies:

    • Primary antibody against phosphorylated VEGFR2 (p-VEGFR2, e.g., Tyr1175)

    • Primary antibody against total VEGFR2

    • HRP-conjugated secondary antibody

  • Western blot reagents and equipment

  • ELISA plates and reagents

Procedure:

  • Cell Culture and Starvation: Culture HUVECs to near confluency. To reduce basal receptor phosphorylation, starve the cells in a serum-free medium for a defined period (e.g., 4-24 hours).

  • Inhibitor Treatment: Pre-incubate the starved cells with various concentrations of Axitinib for a specific duration (e.g., 1-2 hours).

  • VEGF Stimulation: Stimulate the cells with a fixed concentration of VEGF-A (e.g., 20-50 ng/mL) for a short period (e.g., 5-15 minutes) to induce VEGFR2 autophosphorylation.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).

  • Detection of Phosphorylation:

    • Western Blotting: Separate equal amounts of protein from each lysate by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with a primary antibody against p-VEGFR2, followed by an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate. To normalize for protein loading, re-probe the membrane with an antibody against total VEGFR2.

    • ELISA: Use a sandwich ELISA kit where a capture antibody specific for total VEGFR2 is coated on the plate. Add cell lysates to the wells, followed by a detection antibody specific for p-VEGFR2 conjugated to an enzyme (e.g., HRP). Add a substrate to generate a colorimetric or chemiluminescent signal that is proportional to the amount of p-VEGFR2.

  • Data Analysis: Quantify the band intensities (Western blot) or the signal (ELISA) for p-VEGFR2 and normalize to the total VEGFR2 levels. Plot the percentage of inhibition of VEGFR2 phosphorylation against the logarithm of Axitinib concentration and determine the IC50 value from the dose-response curve.

Visualizations

VEGFR2 Signaling Pathway

The following diagram illustrates the major signaling cascades initiated by the activation of VEGFR2 upon binding of its ligand, VEGF-A. Key downstream pathways include the PLCγ-PKC-MAPK, PI3K-Akt, and Src-p38 MAPK pathways, which collectively regulate endothelial cell proliferation, survival, migration, and permeability.

VEGFR2_Signaling_Pathway VEGFR2 Signaling Pathway VEGFA VEGF-A VEGFR2 VEGFR2 (Dimerization & Autophosphorylation) VEGFA->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Src Src VEGFR2->Src Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation ERK->Cell_Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR eNOS eNOS Akt->eNOS Cell_Survival Cell Survival Akt->Cell_Survival mTOR->Cell_Proliferation p38 p38 MAPK Src->p38 Cell_Migration Cell Migration p38->Cell_Migration Vascular_Permeability Vascular Permeability eNOS->Vascular_Permeability

VEGFR2 Signaling Pathway
Experimental Workflow for VEGFR2 Inhibition Assay

This diagram outlines the key steps in a typical cell-based assay to evaluate the inhibitory effect of a compound like Axitinib on VEGFR2 signaling.

Experimental_Workflow Experimental Workflow: Cell-Based VEGFR2 Inhibition Assay Start Start: Culture Endothelial Cells Starvation Serum Starvation Start->Starvation Inhibitor Pre-incubation with Axitinib Starvation->Inhibitor Stimulation VEGF-A Stimulation Inhibitor->Stimulation Lysis Cell Lysis Stimulation->Lysis Quantification Protein Quantification Lysis->Quantification Detection Detection of p-VEGFR2 (Western Blot or ELISA) Quantification->Detection Analysis Data Analysis: IC50 Determination Detection->Analysis

Cell-Based VEGFR2 Inhibition Assay Workflow

References

An In-depth Technical Guide to the Downstream Signaling Pathways of VEGFR2 and the Ambiguity of "Vegfr2-IN-3"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), also known as Kinase Insert Domain Receptor (KDR), is a key mediator of angiogenesis, the formation of new blood vessels from pre-existing ones. Its role in physiological processes such as development and wound healing, as well as in pathological conditions like cancer and diabetic retinopathy, has made it a prime target for therapeutic intervention. This technical guide provides an in-depth overview of the core downstream signaling pathways activated by VEGFR2.

A critical point of clarification is the nomenclature of small molecule inhibitors. The term "Vegfr2-IN-3" is not a unique identifier for a single chemical entity. Instead, it appears to be a designation used by various chemical suppliers for different inhibitor compounds, each with distinct molecular targets and properties. This guide will address the available information for compounds labeled as "FGFR1/VEGFR2-IN-3," "EGFR/VEGFR2-IN-3," and "this compound (compound 385)" to the extent that public information is available. Due to the limited specific data on the downstream effects of these particular compounds, this document will focus on the well-established downstream signaling cascades of VEGFR2, providing a foundational understanding of the likely consequences of its inhibition.

Quantitative Data on "this compound" Analogs

The following tables summarize the available quantitative data for compounds that have been designated with "IN-3" in their names and target VEGFR2. The lack of extensive public data underscores their likely status as experimental or screening compounds.

Table 1: FGFR1/VEGFR2-IN-3 (Compound 8m)

TargetIC50Biological Activity
FGFR1Data not publicly availableDual inhibitor of FGFR1 and VEGFR2. Exhibits anti-proliferative and anti-migratory activities against cancer cells and can induce apoptosis.[1][2][3]
VEGFR2Data not publicly available

Table 2: EGFR/VEGFR2-IN-3 (Compound 9)

TargetIC50Biological Activity
EGFR0.129 µMPotent inhibitor of EGFR and VEGFR2. Shows cytotoxicity, induces apoptosis, and causes cell cycle arrest at the G2/M phase.
VEGFR20.142 µM
COX-23.428 µM

Table 3: this compound (Compound 385)

TargetIC50Biological Activity
VEGFR2Data not publicly availablePotent inhibitor of VEGFR2.

Core Downstream Signaling Pathways of VEGFR2

Upon binding of its ligand, primarily VEGF-A, VEGFR2 dimerizes and undergoes autophosphorylation on specific tyrosine residues within its intracellular domain. These phosphorylated tyrosines serve as docking sites for various signaling proteins, initiating a cascade of downstream events that regulate endothelial cell proliferation, migration, survival, and permeability. The three major signaling pathways are detailed below.

The PLCγ-PKC-MAPK Pathway: Proliferation and Gene Expression

The phosphorylation of Tyr1175 on VEGFR2 creates a binding site for Phospholipase C gamma (PLCγ). Activated PLCγ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). DAG activates Protein Kinase C (PKC), which in turn activates the Raf-MEK-ERK (MAPK) cascade. This pathway ultimately leads to the phosphorylation of transcription factors that drive the expression of genes involved in endothelial cell proliferation.

PLC_PKC_MAPK_Pathway VEGFA VEGF-A VEGFR2 VEGFR2 VEGFA->VEGFR2 Binds pY1175 pY1175 VEGFR2->pY1175 Autophosphorylation PLCG PLCγ pY1175->PLCG Recruits & Activates PIP2 PIP2 PLCG->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC Activates Raf Raf PKC->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK (MAPK) MEK->ERK Phosphorylates Transcription Gene Transcription (Proliferation) ERK->Transcription Activates

PLCγ-PKC-MAPK Signaling Pathway
The PI3K/Akt Pathway: Cell Survival and Permeability

The phosphorylated Tyr1175 of VEGFR2 also recruits the regulatory subunit (p85) of Phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates PIP2 to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating Akt (also known as Protein Kinase B). Activated Akt has multiple downstream targets that promote endothelial cell survival by inhibiting apoptotic proteins and stimulate the production of nitric oxide (NO) by phosphorylating endothelial nitric oxide synthase (eNOS), which increases vascular permeability.

PI3K_Akt_Pathway VEGFA VEGF-A VEGFR2 VEGFR2 VEGFA->VEGFR2 Binds pY1175 pY1175 VEGFR2->pY1175 Autophosphorylation PI3K PI3K pY1175->PI3K Recruits & Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt (PKB) PIP3->Akt Recruits & Activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis Promotes Survival eNOS eNOS Akt->eNOS Phosphorylates NO Nitric Oxide (NO) eNOS->NO Produces Permeability Vascular Permeability NO->Permeability

PI3K/Akt Signaling Pathway
The Src-FAK Pathway: Cell Migration

VEGFR2 activation also leads to the phosphorylation of Tyr951, which recruits and activates the T-cell specific adapter (TSAd). TSAd, in turn, activates the tyrosine kinase Src. Src plays a crucial role in mediating endothelial cell migration. One of its key downstream effectors is Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that is a central component of focal adhesions. The activation of the Src-FAK complex leads to the remodeling of the actin cytoskeleton, which is essential for cell motility.

Src_FAK_Pathway VEGFA VEGF-A VEGFR2 VEGFR2 VEGFA->VEGFR2 Binds pY951 pY951 VEGFR2->pY951 Autophosphorylation TSAd TSAd pY951->TSAd Recruits Src Src TSAd->Src Activates FAK FAK Src->FAK Activates Actin Actin Cytoskeleton Remodeling FAK->Actin Migration Cell Migration Actin->Migration

Src-FAK Signaling Pathway

Experimental Protocols

Due to the lack of specific, publicly available experimental protocols for the ambiguously named "this compound" compounds, this section provides detailed, representative methodologies for key experiments used to investigate VEGFR2 signaling and its inhibition.

VEGFR2 Kinase Assay

This assay is used to determine the direct inhibitory effect of a compound on the kinase activity of VEGFR2.

Materials:

  • Recombinant human VEGFR2 kinase domain

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Test compound (e.g., this compound analog) dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 96-well white microplates

Procedure:

  • Prepare serial dilutions of the test compound in kinase buffer. The final DMSO concentration should not exceed 1%.

  • Add 5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 96-well plate.

  • Prepare a master mix containing kinase buffer, ATP (at a concentration near the Km for VEGFR2), and the poly(Glu, Tyr) substrate.

  • Add 20 µL of the master mix to each well.

  • Initiate the kinase reaction by adding 25 µL of recombinant VEGFR2 kinase diluted in kinase buffer to each well.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and measure the amount of ADP produced according to the ADP-Glo™ Kinase Assay kit manufacturer's instructions.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Western Blot for Phosphorylated Akt

This method is used to assess the effect of a VEGFR2 inhibitor on the downstream PI3K/Akt signaling pathway in cells.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium (EGM-2)

  • VEGF-A

  • Test compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-Akt (Ser473) and anti-total-Akt

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE gels and Western blotting apparatus

Procedure:

  • Seed HUVECs in 6-well plates and grow to 80-90% confluency.

  • Starve the cells in serum-free medium for 4-6 hours.

  • Pre-treat the cells with various concentrations of the test compound or DMSO for 1 hour.

  • Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 15 minutes.

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total Akt for loading control.

  • Quantify the band intensities to determine the relative levels of phosphorylated Akt.

Endothelial Cell Migration (Scratch) Assay

This assay measures the effect of a VEGFR2 inhibitor on the migratory capacity of endothelial cells.[4][5][6][7][8]

Materials:

  • HUVECs

  • EGM-2

  • Test compound

  • VEGF-A

  • 24-well plates

  • p200 pipette tip

Procedure:

  • Seed HUVECs in 24-well plates and grow to a confluent monolayer.[6]

  • Create a "scratch" or wound in the center of the monolayer using a sterile p200 pipette tip.[4][7]

  • Gently wash the cells with PBS to remove detached cells.[7]

  • Replace the medium with fresh serum-free medium containing VEGF-A and different concentrations of the test compound or DMSO.

  • Capture images of the scratch at time 0 and after a set time period (e.g., 8-12 hours) using a microscope with a camera.

  • Measure the width of the scratch at multiple points for each condition at both time points.

  • Calculate the percentage of wound closure to determine the effect of the inhibitor on cell migration.

Experimental_Workflow cluster_kinase VEGFR2 Kinase Assay cluster_western Western Blot (p-Akt) cluster_migration Migration (Scratch) Assay k1 Compound Dilution k2 Incubate with Recombinant VEGFR2 k1->k2 k3 Measure Kinase Activity (e.g., ADP-Glo) k2->k3 k4 Determine IC50 k3->k4 w1 Cell Treatment with Compound & VEGF-A w2 Cell Lysis w1->w2 w3 SDS-PAGE & Transfer w2->w3 w4 Immunoblot with p-Akt & Total Akt Abs w3->w4 w5 Signal Detection & Quantification w4->w5 m1 Create Scratch in Confluent Monolayer m2 Treat with Compound & VEGF-A m1->m2 m3 Image at T0 and T-final m2->m3 m4 Measure Wound Closure m3->m4

General Experimental Workflow

Conclusion

VEGFR2 is a central regulator of angiogenesis, and its intricate downstream signaling pathways offer multiple points for therapeutic intervention. While the specific inhibitor "this compound" is an ambiguous term referring to several different compounds, a thorough understanding of the core VEGFR2 signaling cascades—PLCγ-PKC-MAPK, PI3K/Akt, and Src-FAK—provides a robust framework for predicting and interpreting the effects of any VEGFR2 inhibitor. The experimental protocols provided herein represent standard methodologies for characterizing the activity of such inhibitors, from direct enzyme inhibition to cellular consequences on proliferation, survival, and migration. For any specific "this compound" compound, it is imperative for researchers to consult the supplier's technical data sheet for precise chemical information and any available biological data.

References

In Vitro Characterization of Vegfr2-IN-3: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of Vegfr2-IN-3, a dual inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Epidermal Growth Factor Receptor (EGFR). This document outlines the core biochemical and cellular activities of the compound, presents detailed experimental methodologies for its characterization, and visualizes key signaling pathways and experimental workflows.

Core Compound Activity

This compound, also referred to as EGFR/VEGFR2-IN-3, is a potent small molecule inhibitor targeting two key receptor tyrosine kinases involved in tumor growth and angiogenesis. In vitro studies have demonstrated its efficacy in inhibiting both EGFR and VEGFR2.

Data Presentation

The inhibitory activity of this compound has been quantified through half-maximal inhibitory concentration (IC50) values, which are summarized in the table below.

TargetIC50 (µM)
VEGFR-20.142[1]
EGFR0.129[1]

Beyond direct kinase inhibition, this compound has been shown to induce apoptosis and cause cell cycle arrest at the G2/M phase in cancer cells[1].

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of this compound and the methods for its characterization, the following diagrams illustrate the VEGFR2 signaling pathway and a typical experimental workflow for evaluating a VEGFR2 inhibitor.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Shc_Grb2_SOS Shc/Grb2/SOS VEGFR2->Shc_Grb2_SOS PKC PKC PLCg->PKC Akt Akt PI3K->Akt Ras Ras Shc_Grb2_SOS->Ras Raf Raf PKC->Raf Permeability Permeability PKC->Permeability mTOR mTOR Akt->mTOR Ras->Raf Survival Survival mTOR->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration Vegfr2_IN_3 This compound Vegfr2_IN_3->VEGFR2 Inhibition

VEGFR2 Signaling Pathway and Inhibition by this compound.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_data Data Analysis Kinase_Assay Kinase Inhibition Assay (e.g., ADP-Glo) IC50_Determination IC50/Ki Determination Kinase_Assay->IC50_Determination Binding_Assay Binding Affinity Assay (e.g., Ki determination) Binding_Assay->IC50_Determination Cell_Proliferation Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) Cell_Proliferation->IC50_Determination Western_Blot Western Blot for VEGFR2 Phosphorylation Phenotypic_Analysis Phenotypic Analysis (e.g., Angiogenesis Inhibition) Western_Blot->Phenotypic_Analysis Migration_Assay Cell Migration Assay (e.g., Transwell) Migration_Assay->Phenotypic_Analysis Tube_Formation Endothelial Cell Tube Formation Assay Tube_Formation->Phenotypic_Analysis

Experimental Workflow for this compound Characterization.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the accurate in vitro characterization of this compound.

VEGFR2 Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies the amount of ADP produced during the kinase reaction, which is inversely correlated with the inhibitory activity of the compound.

Materials:

  • Recombinant human VEGFR2 kinase domain

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • This compound (or other test compounds)

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • 96-well white plates

Procedure:

  • Prepare serial dilutions of this compound in kinase buffer.

  • In a 96-well plate, add the VEGFR2 enzyme, the peptide substrate, and the diluted inhibitor.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

  • Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Western Blot for VEGFR2 Phosphorylation

This method is used to assess the ability of this compound to inhibit the autophosphorylation of VEGFR2 in a cellular context.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable endothelial cells

  • Cell culture medium (e.g., EGM-2)

  • VEGF-A

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-VEGFR2 (e.g., Tyr1175), anti-total-VEGFR2, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • ECL Western Blotting Substrate

  • SDS-PAGE gels and blotting apparatus

Procedure:

  • Culture HUVECs to near confluence in 6-well plates.

  • Serum-starve the cells for 4-6 hours.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10-15 minutes.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary antibody against phospho-VEGFR2 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe for total VEGFR2 and a loading control (e.g., β-actin) to ensure equal protein loading.

Endothelial Cell Tube Formation Assay

This assay evaluates the effect of this compound on the ability of endothelial cells to form capillary-like structures, a key process in angiogenesis.

Materials:

  • HUVECs

  • Matrigel® Basement Membrane Matrix

  • Cell culture medium (e.g., EGM-2)

  • This compound

  • Calcein AM (for visualization)

  • 96-well plates

Procedure:

  • Thaw Matrigel® on ice and coat the wells of a 96-well plate.

  • Allow the Matrigel® to solidify at 37°C for 30-60 minutes.

  • Harvest HUVECs and resuspend them in medium containing various concentrations of this compound.

  • Seed the HUVEC suspension onto the solidified Matrigel®.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.

  • Visualize the tube formation using a phase-contrast microscope.

  • For quantification, the total tube length, number of junctions, and number of loops can be measured using imaging software (e.g., ImageJ with an angiogenesis analyzer plugin). Staining with Calcein AM can facilitate visualization and quantification.

References

In-Depth Technical Guide: Early-Stage Research of a VEGFR2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a pivotal receptor tyrosine kinase, is a principal mediator of angiogenesis, the formation of new blood vessels. Its role in pathological angiogenesis, particularly in tumor growth and metastasis, has established it as a critical target in oncology drug development. This technical guide provides a comprehensive overview of the early-stage research and evaluation of a representative small molecule VEGFR2 inhibitor, Vandetanib. While the fictitious name "Vegfr2-IN-3" was initially proposed, Vandetanib has been selected as a well-characterized substitute to illustrate the preclinical evaluation process with concrete data and methodologies. This document details the inhibitor's mechanism of action, summarizes its in vitro activity in quantitative tables, provides detailed experimental protocols for its characterization, and visualizes key biological pathways and experimental workflows.

Introduction to VEGFR2 and its Signaling Pathway

VEGFR2, also known as Kinase Insert Domain Receptor (KDR), is expressed on vascular endothelial cells. Upon binding its ligand, primarily VEGF-A, the receptor dimerizes and undergoes autophosphorylation of specific tyrosine residues in its intracellular domain.[1] This phosphorylation cascade initiates a complex network of downstream signaling pathways, including the Phospholipase Cγ (PLCγ)-Protein Kinase C (PKC)-MAPK cascade and the PI3K-Akt pathway, which collectively promote endothelial cell proliferation, migration, survival, and vascular permeability.[1][2] Dysregulation of this pathway is a hallmark of many solid tumors, which exploit angiogenesis to secure a blood supply for their growth and dissemination.[3] Small molecule inhibitors that target the ATP-binding site of the VEGFR2 kinase domain are a major therapeutic strategy to abrogate these effects.[3]

Mechanism of Action of Vandetanib

Vandetanib is an orally active, potent inhibitor that competitively targets the ATP-binding pocket within the catalytic domain of several tyrosine kinases, with high affinity for VEGFR2.[3] By blocking the binding of ATP, Vandetanib prevents receptor autophosphorylation and the subsequent activation of downstream signaling cascades, thereby inhibiting the pro-angiogenic effects of VEGF.[3]

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity of Vandetanib against various kinases and its effect on endothelial and tumor cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of Vandetanib

Target KinaseIC50 (nM)Reference(s)
VEGFR2 (KDR)40[3][4][5][6]
VEGFR3 (Flt-4)110[3][4][6]
EGFR500[3][4][5]
RET130[3][6]
PDGFRβ1100[4]
Flt-1>1100[4]
Tie-2>1100[4]
FGFR1>3600[4]
c-Kit>10000[4]

Table 2: Cellular Activity of Vandetanib

Cell LineAssay TypeEndpointIC50Reference(s)
HUVECProliferation (VEGF-stimulated)Cell Growth60 nM[3][4][5]
HUVECProliferation (EGF-stimulated)Cell Growth170 nM[3][5]
HUVECProliferation (bFGF-stimulated)Cell Growth800 nM[4]
A549 (Lung Carcinoma)ProliferationCell Growth2.7 µM[4]
Calu-6 (Lung Carcinoma)ProliferationCell Growth13.5 µM[4]
PC-3 (Prostate Cancer)ProliferationCell Growth13.3 µM[4]
8305C (Thyroid Cancer)ProliferationCell Growth9.6 µM[7]
AF (Thyroid Cancer)ProliferationCell Growth4.7 µM[7]

Signaling Pathways and Experimental Workflows

VEGFR2 Signaling Pathway

The following diagram illustrates the primary signaling cascades initiated by the activation of VEGFR2.

VEGFR2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF-A VEGFR2 VEGFR2 Dimer VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg pY1175 PI3K PI3K VEGFR2->PI3K pY1175 SRC Src VEGFR2->SRC PKC PKC PLCg->PKC AKT Akt PI3K->AKT SRC->AKT RAF Raf PKC->RAF mTOR mTOR AKT->mTOR Survival Survival AKT->Survival Permeability Permeability AKT->Permeability MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Transcription Gene Transcription ERK->Transcription mTOR->Transcription Proliferation Proliferation Transcription->Proliferation Migration Migration Transcription->Migration Transcription->Survival Vandetanib Vandetanib Vandetanib->VEGFR2 Inhibits (ATP site)

VEGFR2 Signaling Cascade and Point of Inhibition.
Experimental Workflow for Inhibitor Characterization

The logical flow for the preclinical assessment of a VEGFR2 inhibitor is depicted below.

Experimental_Workflow cluster_kinase Biochemical Potency & Selectivity cluster_cell Cellular Efficacy cluster_moa Target Validation in Cells start Start: Candidate Inhibitor kinase_assay In Vitro Kinase Assay (Biochemical) start->kinase_assay cell_assay Cell-Based Assays (Phenotypic) kinase_assay->cell_assay Confirm Potency k_node1 Determine IC50 vs VEGFR2 kinase_assay->k_node1 k_node2 Screen against kinase panel (e.g., VEGFR1, EGFR, etc.) kinase_assay->k_node2 western_blot Mechanism of Action (Target Engagement) cell_assay->western_blot Confirm Cellular Activity c_node1 HUVEC Proliferation Assay (e.g., MTT) cell_assay->c_node1 c_node2 Tumor Cell Line Proliferation Assays cell_assay->c_node2 end Lead Candidate Profile western_blot->end Validate Mechanism m_node1 Assess p-VEGFR2 levels in stimulated HUVECs western_blot->m_node1 m_node2 Assess downstream targets (p-Akt, p-ERK) western_blot->m_node2

Preclinical evaluation workflow for a VEGFR2 inhibitor.

Detailed Experimental Protocols

The following protocols are representative methodologies for the in vitro characterization of a VEGFR2 inhibitor like Vandetanib.

In Vitro VEGFR2 Kinase Inhibition Assay

This assay biochemically quantifies the ability of a test compound to inhibit the phosphorylation activity of recombinant human VEGFR2.

Materials:

  • Recombinant human VEGFR2 kinase domain

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP (Adenosine 5'-triphosphate)

  • Kinase Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Test Compound (Vandetanib) dissolved in DMSO

  • 96-well microplates

  • Kinase-Glo® Luminescent Kinase Assay Kit (or similar ADP-detecting system)

  • Luminometer

Procedure:

  • Prepare Reagents: Thaw all reagents and keep on ice. Prepare a 2X kinase buffer solution. Serially dilute the test compound in DMSO, followed by a dilution in 1X kinase buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • Reaction Setup: To each well of a 96-well plate, add:

    • 5 µL of diluted test compound or vehicle control (DMSO in kinase buffer).

    • 10 µL of a solution containing the Poly(Glu, Tyr) substrate and ATP in kinase buffer.

    • 10 µL of a solution containing recombinant VEGFR2 enzyme in kinase buffer.

  • Initiate Reaction: Start the kinase reaction by adding the enzyme solution.

  • Incubation: Incubate the plate at 30°C for 45-60 minutes.

  • Detection: Stop the reaction and detect the remaining ATP by adding 25 µL of Kinase-Glo® reagent to each well.

  • Luminescence Reading: Incubate at room temperature for 10-15 minutes in the dark. Measure the luminescence signal using a microplate reader.

  • Data Analysis: The luminescence signal is inversely proportional to VEGFR2 kinase activity. Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

HUVEC Proliferation/Viability (MTT) Assay

This cell-based assay measures the effect of the inhibitor on the proliferation and viability of Human Umbilical Vein Endothelial Cells (HUVECs), a key cell type in angiogenesis.

Materials:

  • HUVECs (Human Umbilical Vein Endothelial Cells)

  • Endothelial Cell Growth Medium (EGM-2) with supplements

  • Fetal Bovine Serum (FBS)

  • VEGF-A recombinant protein

  • Test Compound (Vandetanib) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or Solubilization Buffer

  • 96-well cell culture plates

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed HUVECs in a 96-well plate at a density of 10,000-15,000 cells per well in 100 µL of EGM-2. Incubate for 24 hours at 37°C, 5% CO₂.[8]

  • Starvation and Treatment: Replace the medium with a low-serum medium (e.g., 2% FBS) and incubate for another 4-6 hours. Then, treat the cells with serial dilutions of the test compound in the presence of a stimulating concentration of VEGF-A (e.g., 20-50 ng/mL). Include vehicle controls (DMSO) with and without VEGF-A.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.[8]

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[8]

  • Formazan Solubilization: Carefully aspirate the medium and add 100-150 µL of DMSO to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Shake the plate gently for 15 minutes and read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability for each treatment condition relative to the VEGF-A stimulated vehicle control. Determine the IC50 value by plotting viability against the log of the inhibitor concentration.

Western Blot Analysis of VEGFR2 Phosphorylation

This assay confirms that the inhibitor blocks the target in a cellular context by measuring the phosphorylation status of VEGFR2 and its downstream effectors.

Materials:

  • HUVECs

  • EGM-2 medium

  • VEGF-A recombinant protein

  • Test Compound (Vandetanib)

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking Buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary Antibodies: Rabbit anti-phospho-VEGFR2 (Tyr1175), Rabbit anti-total-VEGFR2, Rabbit anti-phospho-Akt (Ser473), Rabbit anti-total-Akt, Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204), Rabbit anti-total-ERK1/2, and anti-GAPDH or β-actin (loading control).[2]

  • Secondary Antibody: HRP-conjugated anti-rabbit IgG

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Plate HUVECs in 6-well plates and grow to 80-90% confluency. Serum-starve the cells for 4-6 hours.

  • Inhibitor Pre-treatment: Pre-treat cells with various concentrations of the test compound or vehicle control for 1-2 hours.

  • VEGF Stimulation: Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 5-10 minutes.

  • Cell Lysis: Immediately wash cells with ice-cold PBS and lyse with 100-150 µL of ice-cold lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Transfer: Denature 20-30 µg of protein from each sample and separate by SDS-PAGE. Transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with the primary antibody (e.g., anti-phospho-VEGFR2) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply the ECL substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: To analyze total protein levels, the membrane can be stripped and re-probed with antibodies against total VEGFR2 and loading controls like GAPDH.

  • Densitometry Analysis: Quantify the band intensities to determine the ratio of phosphorylated protein to total protein.

Conclusion

The early-stage, preclinical evaluation of a VEGFR2 inhibitor requires a systematic approach encompassing biochemical and cell-based assays to determine potency, selectivity, and mechanism of action. As exemplified by Vandetanib, a successful candidate demonstrates potent, low-nanomolar inhibition of VEGFR2 kinase activity, translating into effective suppression of VEGF-driven endothelial cell proliferation. Furthermore, target engagement is confirmed at the molecular level by demonstrating a reduction in VEGFR2 autophosphorylation and the attenuation of downstream signaling pathways. The methodologies and data presented in this guide provide a robust framework for the initial characterization of novel VEGFR2 inhibitors, forming a critical foundation for their advancement into further preclinical and clinical development.

References

Investigating the Selectivity Profile of a Novel VEGFR2 Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis, is a transmembrane receptor tyrosine kinase that plays a pivotal role in both physiological and pathological processes, including tumor growth and metastasis.[1] Consequently, VEGFR2 has emerged as a critical target for anti-cancer drug development. This technical guide provides a comprehensive overview of the selectivity profile of a potent VEGFR2 inhibitor, herein exemplified by CHMFL-VEGFR2-002, a compound with demonstrated high selectivity. The following sections detail the inhibitory activity of this compound against a panel of kinases, outline the experimental methodologies used for its characterization, and visualize the pertinent signaling pathways and experimental workflows.

Data Presentation: Kinase Selectivity Profile

The inhibitory activity of CHMFL-VEGFR2-002 was assessed against a panel of kinases to determine its selectivity. The half-maximal inhibitory concentration (IC50) and the half-maximal growth inhibitory concentration (GI50) values were determined and are summarized in the table below.

Kinase TargetIC50 (nM)GI50 (nM)
VEGFR2 66 150
VEGFR1>10000>10000
VEGFR3>10000>10000
PDGFRα-620
PDGFRβ-618
c-Kit>10000>10000
FLT3>10000>10000
FGFR1>10000>10000
FGFR2>10000>10000
EGFR>10000>10000
Abl>10000>10000
Src>10000>10000
c-Met>10000>10000
RET>10000>10000
CSF1R>10000>10000

Data for CHMFL-VEGFR2-002 is used as a representative example.[1]

Experimental Protocols

Biochemical Kinase Assay (In Vitro)

Objective: To determine the in vitro inhibitory activity of the test compound against a panel of purified kinases.

Methodology:

  • Reagents and Materials:

    • Recombinant human kinase enzymes.

    • Kinase-specific peptide substrate.

    • Adenosine triphosphate (ATP), [γ-33P]ATP.

    • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT, 1% DMSO).

    • Test compound (e.g., CHMFL-VEGFR2-002) serially diluted in DMSO.

    • Filter plates (e.g., Millipore Multiscreen).

    • Scintillation counter.

  • Procedure:

    • The kinase reactions are initiated by mixing the test compound at various concentrations with the respective kinase and substrate in the kinase reaction buffer.

    • The reaction is started by the addition of a mixture of unlabeled ATP and [γ-33P]ATP.

    • The reaction mixture is incubated at room temperature for a specified time (e.g., 2 hours).

    • The reaction is stopped by the addition of phosphoric acid.

    • The reaction mixture is transferred to a filter plate to capture the phosphorylated substrate.

    • The filter plate is washed multiple times with phosphoric acid to remove unincorporated [γ-33P]ATP.

    • The radioactivity retained on the filter is measured using a scintillation counter.

    • The IC50 values are calculated by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Cellular Proliferation Assay (In Situ)

Objective: To assess the inhibitory effect of the test compound on the proliferation of cells engineered to be dependent on the activity of a specific kinase.

Methodology:

  • Cell Lines and Culture:

    • Ba/F3 cells, a murine pro-B cell line, are engineered to express a constitutively active form of the target kinase (e.g., TEL-VEGFR2). These cells are dependent on the activity of this kinase for their proliferation and survival.

    • Cells are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Procedure:

    • Cells are seeded into 96-well plates at a predetermined density.

    • The test compound is serially diluted and added to the cells.

    • The plates are incubated for a specified period (e.g., 72 hours).

    • Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a luminescence-based assay like CellTiter-Glo.

    • For the MTT assay, the MTT reagent is added to each well and incubated to allow for the formation of formazan crystals. The crystals are then dissolved in a solubilization solution, and the absorbance is measured at a specific wavelength.

    • The GI50 values, the concentration of the compound that inhibits cell growth by 50%, are calculated from the dose-response curves.

Mandatory Visualizations

G cluster_0 Biochemical Kinase Assay Workflow reagents Prepare Reagents: - Kinase - Substrate - ATP ([γ-33P]ATP) - Test Compound reaction Incubate Kinase, Substrate, ATP, and Test Compound reagents->reaction stop Stop Reaction (e.g., with Phosphoric Acid) reaction->stop filter Transfer to Filter Plate and Wash stop->filter count Measure Radioactivity (Scintillation Counter) filter->count calculate Calculate IC50 count->calculate

Caption: Workflow for the in vitro biochemical kinase assay.

G cluster_pathway VEGFR2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds and Activates PLCg PLCγ VEGFR2->PLCg Phosphorylates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor Vegfr2-IN-3 (Exemplified by CHMFL-VEGFR2-002) Inhibitor->VEGFR2 Inhibits

Caption: Simplified VEGFR2 signaling pathway and the point of inhibition.

References

Preliminary Studies on a Novel VEGFR2 Inhibitor in Endothelial Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "Vegfr2-IN-3" is used as a placeholder in this document. As of the latest literature review, no specific molecule with this designation is publicly documented. The following guide is a representative summary of preliminary studies on a novel Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) inhibitor, based on established methodologies and expected outcomes for such a compound in endothelial cells.

This technical guide provides a comprehensive overview of the preclinical evaluation of a novel VEGFR2 inhibitor, herein referred to as this compound, in endothelial cells. The document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visualizations of key biological pathways and workflows.

Introduction to VEGFR2 Signaling in Endothelial Cells

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), also known as KDR or Flk-1, is a key mediator of angiogenesis, the formation of new blood vessels from pre-existing ones.[1][2] It is primarily expressed on vascular endothelial cells.[1][2] The binding of its ligand, VEGF-A, induces receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling pathways.[3][4] These pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, are crucial for endothelial cell proliferation, migration, survival, and permeability, all of which are essential processes in angiogenesis.[1][3] Dysregulation of VEGFR2 signaling is implicated in various pathologies, including cancer and retinopathies, making it a prime target for therapeutic intervention.

Quantitative Data Summary

The following tables summarize the quantitative data from in vitro assays designed to evaluate the efficacy of this compound in primary human umbilical vein endothelial cells (HUVECs).

Table 1: Effect of this compound on VEGF-A-induced HUVEC Proliferation

Treatment GroupConcentration (nM)BrdU Incorporation (Fold Change vs. Control)
Vehicle Control-1.00 ± 0.12
VEGF-A (25 ng/mL)-3.50 ± 0.45
This compound + VEGF-A12.80 ± 0.30
This compound + VEGF-A101.50 ± 0.21
This compound + VEGF-A1001.10 ± 0.15

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Inhibition of VEGF-A-induced HUVEC Migration by this compound

Treatment GroupConcentration (nM)Wound Closure (%)
Vehicle Control-15 ± 3
VEGF-A (25 ng/mL)-85 ± 8
This compound + VEGF-A165 ± 7
This compound + VEGF-A1030 ± 5
This compound + VEGF-A10018 ± 4

Data are presented as mean ± standard deviation from three independent experiments.

Table 3: Effect of this compound on HUVEC Tube Formation

Treatment GroupConcentration (nM)Number of Branch Points
Vehicle Control-5 ± 2
VEGF-A (25 ng/mL)-48 ± 6
This compound + VEGF-A135 ± 5
This compound + VEGF-A1012 ± 3
This compound + VEGF-A1006 ± 2

Data are presented as mean ± standard deviation from three independent experiments.

Table 4: Inhibition of VEGFR2 Phosphorylation by this compound in HUVECs

Treatment GroupConcentration (nM)p-VEGFR2 / Total VEGFR2 (Ratio)
Vehicle Control-0.10 ± 0.02
VEGF-A (25 ng/mL)-0.95 ± 0.11
This compound + VEGF-A10.65 ± 0.08
This compound + VEGF-A100.25 ± 0.04
This compound + VEGF-A1000.12 ± 0.03

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Culture

Human Umbilical Vein Endothelial Cells (HUVECs) were cultured in Endothelial Cell Growth Medium (EGM-2) supplemented with 2% fetal bovine serum (FBS), hydrocortisone, human epidermal growth factor (hEGF), vascular endothelial growth factor (VEGF), human fibroblast growth factor-basic (hFGF-B), R3-insulin-like growth factor-1 (R3-IGF-1), ascorbic acid, and GA-1000. Cells were maintained at 37°C in a humidified atmosphere of 5% CO2.

Cell Proliferation Assay (BrdU Incorporation)

HUVECs were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight. The cells were then serum-starved for 6 hours in EBM-2 containing 0.5% FBS. Following starvation, cells were pre-treated with various concentrations of this compound or vehicle control for 1 hour before stimulation with 25 ng/mL recombinant human VEGF-A for 24 hours. Cell proliferation was assessed using a BrdU cell proliferation ELISA kit according to the manufacturer's instructions.

Wound Healing (Migration) Assay

HUVECs were grown to confluence in 6-well plates. A sterile 200 µL pipette tip was used to create a linear scratch in the cell monolayer. The wells were washed with phosphate-buffered saline (PBS) to remove detached cells. The cells were then treated with various concentrations of this compound or vehicle control in the presence of 25 ng/mL VEGF-A. Images of the wounds were captured at 0 and 18 hours. The extent of wound closure was quantified using ImageJ software.

Tube Formation Assay

Growth factor-reduced Matrigel was thawed on ice and used to coat the wells of a 96-well plate. The plate was incubated at 37°C for 30 minutes to allow the Matrigel to solidify. HUVECs were harvested, resuspended in EBM-2 with 0.5% FBS, and seeded onto the Matrigel-coated wells at a density of 1.5 x 10⁴ cells per well. The cells were treated with various concentrations of this compound or vehicle control in the presence of 25 ng/mL VEGF-A and incubated at 37°C for 6 hours. The formation of capillary-like structures was observed under a microscope, and the number of branch points was quantified.

Western Blotting for VEGFR2 Phosphorylation

HUVECs were grown to 80-90% confluence in 6-well plates and serum-starved for 6 hours. Cells were pre-treated with this compound or vehicle for 1 hour and then stimulated with 50 ng/mL VEGF-A for 10 minutes. Cells were lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentrations were determined using a BCA protein assay. Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against phosphorylated VEGFR2 (Tyr1175) and total VEGFR2. Following incubation with HRP-conjugated secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizations

The following diagrams were generated using Graphviz (DOT language) to illustrate key pathways and workflows.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_pi3k PI3K/Akt Pathway cluster_plc PLCγ/PKC Pathway VEGFA VEGF-A VEGFR2_dimer VEGFR2 Dimer (Inactive) VEGFA->VEGFR2_dimer Binding & Dimerization pVEGFR2_dimer p-VEGFR2 Dimer (Active) VEGFR2_dimer->pVEGFR2_dimer Autophosphorylation PI3K PI3K pVEGFR2_dimer->PI3K PLCg PLCγ pVEGFR2_dimer->PLCg Akt Akt PI3K->Akt Survival Cell Survival & Proliferation Akt->Survival PKC PKC PLCg->PKC MAPK MAPK PKC->MAPK Migration Cell Migration & Proliferation MAPK->Migration Vegfr2_IN_3 This compound Vegfr2_IN_3->VEGFR2_dimer Inhibition

Caption: VEGFR2 Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_culture Cell Culture & Seeding cluster_treatment Treatment cluster_assays Functional Assays cluster_analysis Analysis HUVEC_culture Culture HUVECs Seeding Seed cells in multi-well plates HUVEC_culture->Seeding Starvation Serum Starvation Seeding->Starvation Inhibitor_pre Pre-treatment with This compound Starvation->Inhibitor_pre VEGF_stim Stimulation with VEGF-A Inhibitor_pre->VEGF_stim Proliferation Proliferation Assay (BrdU) VEGF_stim->Proliferation Migration Migration Assay (Wound Healing) VEGF_stim->Migration Tube_Formation Tube Formation Assay (Matrigel) VEGF_stim->Tube_Formation Western_Blot Western Blot (p-VEGFR2) VEGF_stim->Western_Blot Data_Quant Data Quantification & Statistical Analysis Proliferation->Data_Quant Migration->Data_Quant Tube_Formation->Data_Quant Western_Blot->Data_Quant

Caption: In Vitro Experimental Workflow for this compound.

References

Unveiling the Chemical Blueprint of a Potent Angiogenesis Inhibitor: A Technical Guide to Vegfr2-IN-9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Vegfr2-IN-9, a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This document details the inhibitor's chemical structure, biological activity, and the signaling pathways it modulates. It is designed to serve as a valuable resource for researchers and professionals involved in the fields of oncology, angiogenesis, and drug discovery.

Chemical Structure and Properties

Vegfr2-IN-9, also known as KDR-in-4, is a small molecule inhibitor targeting the kinase domain of VEGFR-2. Its chemical identity is crucial for understanding its interaction with the receptor and for guiding future drug development efforts.

Chemical Name: 2-((1H-indol-5-yl)amino)-N-(4-(2-aminoethoxy)phenyl)benzamide

Molecular Formula: C23H22N4O2

Molecular Weight: 386.45 g/mol

SMILES: C1=CC=C2C(=C1)C(=CN2)NC3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)OCCOCCN

InChI Key: InChI=1S/C23H22N4O2/c24-12-13-29-19-6-3-17(4-7-19)27-23(28)16-2-1-5-18(14-16)26-21-10-8-15-9-11-25-22(15)20(21)24/h1-2,5,8-11,14,25-26H,3-4,6-7,12-13H2,(H,27,28)

A more detailed synthesis of KDR kinase inhibitors with a similar core structure often involves a multi-step process. One key reaction is a Palladium-catalyzed tandem C-N/Suzuki coupling, which efficiently constructs the core scaffold of the molecule. However, a specific, publicly available, step-by-step synthesis protocol for Vegfr2-IN-9 is not readily found in the literature, likely due to its proprietary nature as a research compound.

Quantitative Biological Activity

The primary measure of a kinase inhibitor's potency is its half-maximal inhibitory concentration (IC50), which quantifies the concentration of the inhibitor required to reduce the kinase's activity by 50%.

CompoundTargetAssay TypeIC50 (nM)
Vegfr2-IN-9 (KDR-in-4)VEGFR-2 (KDR)Kinase Assay7

This low nanomolar IC50 value indicates that Vegfr2-IN-9 is a highly potent inhibitor of VEGFR-2 kinase activity.[1]

The VEGFR-2 Signaling Pathway and Mechanism of Inhibition

VEGFR-2 is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels. The binding of its ligand, Vascular Endothelial Growth Factor (VEGF), to the extracellular domain of VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular kinase domain. This phosphorylation cascade initiates a complex network of downstream signaling pathways that ultimately lead to endothelial cell proliferation, migration, survival, and increased vascular permeability.

Vegfr2-IN-9 exerts its inhibitory effect by competing with ATP for binding to the ATP-binding pocket within the kinase domain of VEGFR-2. By occupying this site, the inhibitor prevents the transfer of a phosphate group from ATP to the tyrosine residues, thereby blocking the initiation of the downstream signaling cascade.

Below is a diagram illustrating the VEGFR-2 signaling pathway and the point of inhibition by Vegfr2-IN-9.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2_dimer VEGFR-2 Dimer VEGF->VEGFR2_dimer Binding & Dimerization P_VEGFR2 P-VEGFR-2 VEGFR2_dimer->P_VEGFR2 Autophosphorylation PLCg PLCγ P_VEGFR2->PLCg PI3K PI3K P_VEGFR2->PI3K Grb2_Sos Grb2/Sos P_VEGFR2->Grb2_Sos Shc Shc P_VEGFR2->Shc IP3_DAG IP3 / DAG PLCg->IP3_DAG Akt Akt PI3K->Akt Ras Ras Grb2_Sos->Ras Shc->Grb2_Sos Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration mTOR mTOR Akt->mTOR Survival Survival Akt->Survival mTOR->Proliferation Ca_PKC Ca2+ / PKC IP3_DAG->Ca_PKC Ca_PKC->Proliferation Permeability Permeability Ca_PKC->Permeability Vegfr2_IN_9 Vegfr2-IN-9 Vegfr2_IN_9->P_VEGFR2 Inhibition

VEGFR-2 signaling pathway and inhibition by Vegfr2-IN-9.

Experimental Protocols

The following sections outline standardized experimental protocols for the in vitro and cell-based evaluation of VEGFR-2 inhibitors like Vegfr2-IN-9. These protocols are representative of the methodologies commonly employed in the field.

In Vitro VEGFR-2 Kinase Inhibition Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified VEGFR-2 kinase.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Vegfr2-IN-9 or other test compounds

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

  • 96-well or 384-well white assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare a serial dilution of Vegfr2-IN-9 in kinase buffer.

  • In a white assay plate, add the test compound dilutions. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Add the VEGFR-2 kinase to all wells except the negative control.

  • Add the Poly(Glu, Tyr) substrate to all wells.

  • Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should be at or near the Km for VEGFR-2.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay protocol. This involves adding ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the positive control.

  • Determine the IC50 value by fitting the dose-response data to a sigmoidal curve.

Kinase_Assay_Workflow A Prepare serial dilutions of Vegfr2-IN-9 B Add compound, enzyme, and substrate to assay plate A->B C Initiate reaction with ATP B->C D Incubate at 30°C C->D E Stop reaction and add ADP-Glo™ reagents D->E F Measure luminescence E->F G Calculate % inhibition and determine IC50 F->G

Workflow for in vitro VEGFR-2 kinase inhibition assay.
Cell-Based VEGFR-2 Phosphorylation Assay

This assay determines the ability of a compound to inhibit VEGF-induced VEGFR-2 phosphorylation in a cellular context.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs) or other cells endogenously expressing VEGFR-2

  • Cell culture medium (e.g., EGM-2)

  • Serum-free medium

  • Recombinant human VEGF-A

  • Vegfr2-IN-9 or other test compounds

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibodies: anti-phospho-VEGFR-2 (Tyr1175), anti-total-VEGFR-2

  • Secondary antibodies (HRP-conjugated)

  • Western blot reagents and equipment or ELISA-based detection system

Procedure:

  • Seed HUVECs in multi-well plates and grow to near confluency.

  • Serum-starve the cells for 4-6 hours in serum-free medium.

  • Pre-treat the cells with a serial dilution of Vegfr2-IN-9 for 1-2 hours.

  • Stimulate the cells with a specific concentration of VEGF-A (e.g., 50 ng/mL) for a short period (e.g., 5-10 minutes). Include unstimulated and vehicle-treated stimulated controls.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the cell lysates.

  • Analyze the phosphorylation status of VEGFR-2 using one of the following methods:

    • Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with anti-phospho-VEGFR-2 and anti-total-VEGFR-2 antibodies.

    • ELISA: Use a sandwich ELISA kit with a capture antibody for total VEGFR-2 and a detection antibody for phospho-VEGFR-2.

  • Quantify the band intensities (Western blot) or the colorimetric/luminescent signal (ELISA).

  • Normalize the phospho-VEGFR-2 signal to the total VEGFR-2 signal.

  • Calculate the percent inhibition of VEGF-induced phosphorylation for each compound concentration and determine the IC50 value.

Phosphorylation_Assay_Workflow A Seed and serum-starve HUVECs B Pre-treat with Vegfr2-IN-9 A->B C Stimulate with VEGF-A B->C D Lyse cells and determine protein concentration C->D E Analyze VEGFR-2 phosphorylation (Western Blot or ELISA) D->E F Quantify and normalize signals E->F G Calculate % inhibition and determine IC50 F->G

Workflow for cell-based VEGFR-2 phosphorylation assay.

Conclusion

Vegfr2-IN-9 is a potent and selective inhibitor of VEGFR-2, a key mediator of angiogenesis. Its low nanomolar IC50 value demonstrates its strong potential as a research tool and a lead compound for the development of novel anti-angiogenic therapies. The experimental protocols detailed in this guide provide a framework for the further characterization of this and other VEGFR-2 inhibitors. A thorough understanding of the VEGFR-2 signaling pathway and the mechanism of action of its inhibitors is paramount for the rational design of next-generation anticancer drugs.

References

Vegfr2-IN-3: A Technical Guide to a Potent Anti-Angiogenic Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Vegfr2-IN-3, a potent small molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. This document details the mechanism of action, quantitative biochemical and cellular activity, and relevant experimental protocols for the evaluation of this and similar anti-angiogenic compounds.

Introduction to Angiogenesis and the Role of VEGFR-2

Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a crucial process in both normal physiological functions, such as development and wound healing, and in pathological conditions, most notably cancer. Tumors require a dedicated blood supply to grow beyond a few millimeters in size, making the inhibition of angiogenesis a validated and compelling strategy for cancer therapy.

The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a central regulator of angiogenesis. VEGF-A, a potent pro-angiogenic factor, binds to and activates VEGFR-2, a receptor tyrosine kinase expressed predominantly on endothelial cells. This activation triggers a cascade of downstream signaling events that lead to endothelial cell proliferation, migration, survival, and ultimately, the formation of new blood vessels.[1]

This compound: A Potent Inhibitor of VEGFR-2 Kinase Activity

This compound, also identified as VEGFR Tyrosine Kinase Inhibitor II, is a pyridinyl-anthranilamide compound that acts as a potent, ATP-competitive inhibitor of the VEGFR-2 kinase domain.[2][3] By binding to the ATP-binding pocket of the VEGFR-2 kinase, this compound prevents the autophosphorylation of the receptor, thereby blocking the initiation of downstream signaling cascades.

Quantitative Data for this compound

The following table summarizes the in vitro inhibitory activity of this compound against VEGFR-2 and other related kinases. This data highlights the potency and selectivity profile of the compound.

Target KinaseIC50 (nM)Reference
VEGFR-2 (KDR) 20 [2][3][][5]
VEGFR-1 (Flt-1)180[2][3][5]
c-Kit240[2][3][5]
c-Src7,000[2]
EGFR7,300[2]

Signaling Pathways and Mechanism of Action

The binding of VEGF-A to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation creates docking sites for various signaling proteins, leading to the activation of multiple downstream pathways that collectively promote angiogenesis. This compound, by inhibiting the initial phosphorylation event, effectively blocks all subsequent signaling.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF-A VEGF-A VEGFR2 VEGFR-2 (Inactive) Dimerization & Autophosphorylation VEGF-A->VEGFR2:d Binds VEGFR2_active VEGFR-2 (Active) P-Tyr VEGFR2->VEGFR2_active ATP PLCg PLCγ VEGFR2_active->PLCg PI3K PI3K VEGFR2_active->PI3K Grb2_Sos Grb2/Sos VEGFR2_active->Grb2_Sos PKC PKC PLCg->PKC Akt Akt PI3K->Akt Ras Ras Grb2_Sos->Ras Raf Raf PKC->Raf mTOR mTOR Akt->mTOR eNOS eNOS Akt->eNOS Migration Migration Akt->Migration Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Survival Survival mTOR->Survival Permeability Permeability eNOS->Permeability Vegfr2_IN_3 This compound Vegfr2_IN_3->VEGFR2_active Inhibits (ATP-Competitive) Experimental_Workflow cluster_Discovery Discovery & In Vitro Screening cluster_Cellular Cell-Based Assays cluster_ExVivo_InVivo Ex Vivo & In Vivo Models cluster_Lead_Opt Lead Optimization HTS High-Throughput Screening (VEGFR-2 Kinase Assay) Hit_Validation Hit Validation & IC50 (Dose-Response Kinase Assay) HTS->Hit_Validation Selectivity Kinase Selectivity Profiling (Panel of Kinases) Hit_Validation->Selectivity Proliferation Endothelial Cell Proliferation Assay Selectivity->Proliferation Migration Endothelial Cell Migration Assay Proliferation->Migration Tube_Formation Tube Formation Assay Migration->Tube_Formation Aortic_Ring Aortic Ring Assay Tube_Formation->Aortic_Ring Matrigel_Plug Matrigel Plug Assay (In Vivo) Aortic_Ring->Matrigel_Plug Tumor_Xenograft Tumor Xenograft Model (Efficacy Studies) Matrigel_Plug->Tumor_Xenograft Lead_Op Lead Optimization (ADME/Tox) Tumor_Xenograft->Lead_Op

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies of VEGFR2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific in vivo study protocols for a compound designated "Vegfr2-IN-3" are not publicly available. The following application notes and protocols are a generalized guide for researchers and scientists based on common practices for evaluating small molecule Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) inhibitors in preclinical in vivo models.

Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), also known as KDR or Flk-1, is a key mediator of angiogenesis, the formation of new blood vessels.[1][2] In cancer, pathological angiogenesis is a critical process for tumor growth and metastasis, making VEGFR2 a prime target for anti-cancer drug development.[1][2] In vivo studies are essential to evaluate the efficacy, pharmacokinetics, and safety of novel VEGFR2 inhibitors. This document provides a detailed protocol and application notes for conducting such studies.

Core Concepts of VEGFR2 Inhibition in Vivo

VEGFR2 is a receptor tyrosine kinase that, upon binding to its ligand VEGF-A, undergoes dimerization and autophosphorylation, initiating a downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival.[3] Small molecule inhibitors of VEGFR2 typically act by competing with ATP for binding to the kinase domain, thereby preventing receptor phosphorylation and subsequent signaling.[4] The primary goal of in vivo studies is to assess the ability of a VEGFR2 inhibitor to suppress tumor growth by inhibiting angiogenesis.

Efficacy of VEGFR2 Inhibitors: Clinical and Preclinical Insights

Numerous VEGFR2 inhibitors have been evaluated in clinical trials, demonstrating a range of efficacies and toxicities. The data below, summarized from various studies, provides context for the expected outcomes of in vivo experiments with novel VEGFR2 inhibitors.

Table 1: Summary of Clinical Efficacy for Select VEGFR2 Inhibitors

InhibitorCancer TypeTreatment SettingKey Efficacy Metrics
Ramucirumab + PaclitaxelGastric CancerSecond-lineMedian OS: 9.6 vs 7.4 months (placebo); Median PFS: 4.4 vs 2.9 months (placebo)[5][6]
RamucirumabHepatocellular CarcinomaFirst-lineMedian PFS: 4.0 months; ORR: 9.5%[5]
Lenvatinib + PembrolizumabAdvanced Endometrial CarcinomaPreviously Treated5-year ORR: 33.8% vs 14.4% (chemotherapy)[7]
Fruquintinib + PaclitaxelGastric CancerSecond-lineMedian PFS: 5.6 vs 2.7 months (placebo); ORR: 42.5% vs 22.4% (placebo)[6]

OS: Overall Survival; PFS: Progression-Free Survival; ORR: Objective Response Rate.

Table 2: Common Toxicities Associated with VEGFR2 Inhibition

ToxicityGradeIncidencePotential Mechanism
HypertensionAll gradesHighDisruption of VEGF/VEGFR pathway leading to endothelial dysfunction and vasoconstriction.[8][9]
Fatigue/AstheniaAll gradesUp to 63% (Sunitinib)May stem from hypothyroidism, myocardial changes, or dehydration.[8][9]
DiarrheaAll gradesCommonGastrointestinal mucosal damage due to reduced blood flow.[8]
ProteinuriaAll gradesCommonAlterations in glomerular permeability due to VEGF-A inhibition.[8]
Hand-Foot SyndromeAll gradesCommonNot fully elucidated, may involve disruption of blood vessel repair in extremities.
Cardiac ToxicityGrade ≥3Less commonOn-target and off-target inhibition of kinases relevant for heart function.[8][9]

Experimental Protocol for In Vivo Efficacy Studies

This protocol describes a typical xenograft study in mice to evaluate the anti-tumor activity of a generic VEGFR2 inhibitor.

1. Animal Model Selection

  • Species: Immunocompromised mice (e.g., NOD/SCID, Nu/Nu) are commonly used for human tumor cell line xenografts.

  • Cell Line: Select a human cancer cell line known to be sensitive to anti-angiogenic therapy (e.g., A549 lung carcinoma, HT-29 colon adenocarcinoma).

  • Implantation: Subcutaneously inject 1-5 x 10^6 tumor cells in a suitable medium (e.g., Matrigel) into the flank of each mouse.

2. Compound Formulation and Administration

  • Formulation: The VEGFR2 inhibitor should be formulated in a vehicle that ensures solubility and stability. Common vehicles include a mixture of DMSO, PEG300, Tween 80, and saline.

  • Route of Administration: Oral gavage (p.o.) is common for small molecule inhibitors. Intraperitoneal (i.p.) injection is an alternative.

  • Dosage and Schedule: The dosage will depend on the potency and pharmacokinetic profile of the compound. A typical starting point could be a dose range of 10-100 mg/kg, administered once or twice daily.

3. Experimental Design and Procedure

  • Group Allocation: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups (n=8-10 mice per group).

    • Group 1: Vehicle control (same formulation without the inhibitor).

    • Group 2: VEGFR2 inhibitor (e.g., 25 mg/kg, p.o., daily).

    • Group 3: Positive control (e.g., a known VEGFR2 inhibitor like Sunitinib).

  • Tumor Measurement: Measure tumor volume 2-3 times per week using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Body Weight: Monitor body weight 2-3 times per week as an indicator of toxicity.

  • Study Duration: Continue treatment for 2-4 weeks, or until tumors in the control group reach a predetermined endpoint size.

4. Endpoint Analysis

  • Primary Endpoint: Tumor growth inhibition (TGI). TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

  • Secondary Endpoints:

    • Immunohistochemistry (IHC): At the end of the study, excise tumors and analyze markers of angiogenesis (e.g., CD31 for microvessel density) and cell proliferation (e.g., Ki-67).

    • Western Blot: Analyze protein expression of VEGFR2 and downstream signaling molecules in tumor lysates.

    • Toxicity Assessment: Perform gross necropsy and collect major organs for histopathological analysis to assess any treatment-related toxicities.

Visualizations

G cluster_0 Pre-Study Preparation cluster_1 Tumor Implantation and Growth cluster_2 Treatment Phase cluster_3 Endpoint Analysis Cell Culture Cell Culture Tumor Cell Implantation Tumor Cell Implantation Cell Culture->Tumor Cell Implantation Animal Acclimatization Animal Acclimatization Animal Acclimatization->Tumor Cell Implantation Tumor Growth Monitoring Tumor Growth Monitoring Tumor Cell Implantation->Tumor Growth Monitoring Randomization Randomization Tumor Growth Monitoring->Randomization Vehicle Control Group Vehicle Control Group Randomization->Vehicle Control Group Treatment Group(s) Treatment Group(s) Randomization->Treatment Group(s) Positive Control Group Positive Control Group Randomization->Positive Control Group Daily Dosing and Monitoring Daily Dosing and Monitoring Vehicle Control Group->Daily Dosing and Monitoring Treatment Group(s)->Daily Dosing and Monitoring Positive Control Group->Daily Dosing and Monitoring Tumor Excision Tumor Excision Daily Dosing and Monitoring->Tumor Excision TGI Calculation TGI Calculation Tumor Excision->TGI Calculation IHC Analysis IHC Analysis Tumor Excision->IHC Analysis Western Blot Western Blot Tumor Excision->Western Blot Toxicity Assessment Toxicity Assessment Tumor Excision->Toxicity Assessment

In vivo efficacy study workflow for a VEGFR2 inhibitor.

G VEGF VEGF-A VEGFR2 VEGFR2 VEGF->VEGFR2 Binds to PLCg PLCγ VEGFR2->PLCg Activates Ras Ras VEGFR2->Ras PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS Survival Survival Akt->Survival Permeability Permeability eNOS->Permeability Inhibitor This compound (Small Molecule Inhibitor) Inhibitor->VEGFR2 Inhibits ATP Binding

Simplified VEGFR2 signaling pathway and the mechanism of action for a small molecule inhibitor.

References

Application Notes and Protocols for Vegfr2-IN-3 in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a member of the receptor tyrosine kinase (RTK) family, is a pivotal regulator of angiogenesis, the formation of new blood vessels from pre-existing ones.[1][2] Dysregulation of VEGFR-2 signaling is a hallmark of several pathologies, including cancer, where it promotes tumor growth and metastasis by supplying tumors with essential nutrients and oxygen.[2] As such, VEGFR-2 has emerged as a critical target for anti-cancer drug development. This document provides detailed application notes and protocols for the use of Vegfr2-IN-3, a small molecule inhibitor of VEGFR-2, in various cell-based assays to assess its biological activity and therapeutic potential.

VEGFR-2 Signaling Pathway

Upon binding of its ligand, primarily VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation of specific tyrosine residues in its intracellular domain.[3] This activation triggers a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which ultimately regulate endothelial cell proliferation, migration, survival, and permeability.[1]

VEGFR2_Signaling_Pathway VEGFA VEGF-A VEGFR2 VEGFR-2 (Dimerization & Autophosphorylation) VEGFA->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus ERK->Nucleus AKT Akt PI3K->AKT AKT->Nucleus Proliferation Cell Proliferation & Migration Survival Cell Survival Nucleus->Proliferation Nucleus->Survival Vegfr2_IN_3 This compound Vegfr2_IN_3->VEGFR2 Inhibits

Caption: VEGFR-2 Signaling Pathway and Point of Inhibition by this compound.

Data Presentation: Inhibitory Activity of Reference VEGFR-2 Inhibitors

The following tables summarize the half-maximal inhibitory concentrations (IC50) of several well-characterized VEGFR-2 inhibitors in various cell-based and biochemical assays. This data can be used as a benchmark when evaluating the potency of this compound.

Table 1: IC50 Values of VEGFR-2 Inhibitors in Biochemical Assays

CompoundVEGFR-2 Kinase IC50 (nM)Reference
Sunitinib80
Sorafenib90
Apatinib1
Cabozantinib0.035[4]
Vatalanib37[4]

Table 2: IC50 Values of VEGFR-2 Inhibitors in Cell-Based Proliferation Assays

CompoundCell LineIC50 (µM)Reference
SorafenibHepG27.31[3]
SorafenibA54914.10[1]
SunitinibHUVECNot specified, but potent[5]
Compound 11HepG-29.52[1]
Compound 11A54910.61[1]

Experimental Protocols

The following are detailed protocols for commonly used cell-based assays to evaluate the efficacy of VEGFR-2 inhibitors like this compound.

Endothelial Cell Proliferation Assay

This assay assesses the ability of an inhibitor to block VEGF-induced proliferation of endothelial cells. Human Umbilical Vein Endothelial Cells (HUVECs) are a standard cell line for this purpose as they endogenously express VEGFR-2.

Materials:

  • HUVECs (passage 2-6)

  • Endothelial Cell Growth Medium-2 (EGM-2)

  • Fetal Bovine Serum (FBS)

  • VEGF-A (recombinant human)

  • This compound (and other reference inhibitors)

  • 96-well plates

  • Cell proliferation reagent (e.g., MTT, WST-1, or CyQUANT)

  • Plate reader

Protocol:

  • Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5,000 - 10,000 cells per well in 100 µL of EGM-2 supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2.

  • Starvation: The next day, replace the medium with 100 µL of basal medium (EGM-2 without growth factors) containing 0.5% FBS and incubate for 4-6 hours to synchronize the cells.

  • Inhibitor Treatment: Prepare serial dilutions of this compound and reference inhibitors in basal medium. Add 50 µL of the inhibitor solutions to the respective wells. Include a vehicle control (e.g., DMSO).

  • VEGF Stimulation: Prepare a solution of VEGF-A in basal medium. Add 50 µL of the VEGF-A solution to each well to a final concentration of 20-50 ng/mL. For a negative control, add 50 µL of basal medium without VEGF-A.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • Quantification of Proliferation: Add the cell proliferation reagent to each well according to the manufacturer's instructions and incubate for the recommended time. Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the inhibitor relative to the VEGF-stimulated control. Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Proliferation_Assay_Workflow Start Start Seed_Cells Seed HUVECs in 96-well plate Start->Seed_Cells Starve_Cells Starve cells in low serum medium Seed_Cells->Starve_Cells Add_Inhibitor Add this compound / Controls Starve_Cells->Add_Inhibitor Add_VEGF Stimulate with VEGF-A Add_Inhibitor->Add_VEGF Incubate Incubate for 48-72 hours Add_VEGF->Incubate Add_Reagent Add proliferation reagent Incubate->Add_Reagent Read_Plate Measure absorbance/fluorescence Add_Reagent->Read_Plate Analyze_Data Calculate IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: Workflow for HUVEC Proliferation Assay.

Western Blot Analysis of VEGFR-2 Phosphorylation and Downstream Signaling

This assay directly measures the inhibitory effect of this compound on the autophosphorylation of VEGFR-2 and the activation of its downstream signaling proteins.

Materials:

  • HUVECs or other suitable endothelial cells

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF membranes and transfer apparatus

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-VEGFR-2 (Tyr1175), anti-total VEGFR-2, anti-phospho-Akt (Ser473), anti-total Akt, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, and anti-GAPDH or β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Culture and Treatment: Culture HUVECs in 6-well plates until they reach 80-90% confluency. Starve the cells as described in the proliferation assay protocol. Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • VEGF Stimulation: Stimulate the cells with VEGF-A (50 ng/mL) for 5-15 minutes at 37°C.

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with 100-200 µL of lysis buffer per well.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody of interest overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.

Western_Blot_Workflow Start Start Culture_Cells Culture & Treat Cells with this compound Start->Culture_Cells Stimulate_VEGF Stimulate with VEGF-A Culture_Cells->Stimulate_VEGF Lyse_Cells Lyse Cells & Quantify Protein Stimulate_VEGF->Lyse_Cells SDS_PAGE SDS-PAGE & Protein Transfer Lyse_Cells->SDS_PAGE Blocking Blocking SDS_PAGE->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Densitometry Analysis Detection->Analysis End End Analysis->End

Caption: Western Blot Analysis Workflow.

Endothelial Cell Tube Formation Assay

This assay models the later stages of angiogenesis, where endothelial cells form capillary-like structures. It provides a functional readout of the anti-angiogenic potential of an inhibitor.

Materials:

  • HUVECs

  • Matrigel (growth factor reduced)

  • 96-well plates (pre-chilled)

  • Basal medium (e.g., EGM-2 without growth factors)

  • VEGF-A

  • This compound

  • Calcein AM (for visualization)

  • Fluorescence microscope

Protocol:

  • Plate Coating: Thaw Matrigel on ice. Add 50 µL of Matrigel to each well of a pre-chilled 96-well plate. Incubate at 37°C for 30-60 minutes to allow for polymerization.

  • Cell Seeding and Treatment: Resuspend HUVECs in basal medium containing VEGF-A (50 ng/mL) and the desired concentrations of this compound. Seed 1.5 x 10^4 cells in 150 µL of this suspension onto the solidified Matrigel.

  • Incubation: Incubate the plate for 4-18 hours at 37°C, 5% CO2.

  • Visualization: Add Calcein AM to a final concentration of 2 µg/mL and incubate for 30 minutes.

  • Imaging and Analysis: Capture images of the tube-like structures using a fluorescence microscope. Quantify the extent of tube formation by measuring parameters such as the number of nodes, number of branches, and total tube length using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

Conclusion

The protocols and data provided in these application notes offer a robust framework for characterizing the in vitro activity of the VEGFR-2 inhibitor, this compound. By employing a combination of proliferation, signaling, and functional assays, researchers can effectively determine the potency and mechanism of action of this compound, paving the way for further preclinical and clinical development. While specific data for this compound is currently limited, the provided reference data for other established VEGFR-2 inhibitors will aid in the design of well-controlled experiments and the interpretation of results.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to determining the effective concentration of small molecule Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) inhibitors in Human Umbilical Vein Endothelial Cell (HUVEC) culture. As the specific inhibitor "Vegfr2-IN-3" is not extensively characterized in publicly available literature, this document provides data and protocols for well-established VEGFR2 inhibitors such as SU5416, Axitinib, Sorafenib, and Sunitinib. These can serve as a valuable reference for establishing optimal experimental conditions for novel or less-characterized VEGFR2 inhibitors.

Introduction to VEGFR2 Inhibition in HUVECs

VEGFR2 is a key receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels.[1] Its ligand, Vascular Endothelial Growth Factor-A (VEGF-A), stimulates endothelial cell proliferation, migration, and survival, all critical steps in the angiogenic process.[2][3] In cancer and other diseases characterized by pathological angiogenesis, VEGFR2 is a prime therapeutic target.[1] HUVECs are a fundamental in vitro model system for studying angiogenesis and evaluating the efficacy of anti-angiogenic compounds.[4] By treating HUVECs with VEGFR2 inhibitors, researchers can assess the compound's ability to block VEGF-A-induced downstream signaling and subsequent cellular responses.

Data Presentation: Effective Concentrations of Common VEGFR2 Inhibitors in HUVEC Assays

The following table summarizes the effective concentrations of several widely used small molecule VEGFR2 inhibitors in various HUVEC-based angiogenesis assays. These concentrations can be used as a starting point for dose-response studies with other VEGFR2 inhibitors.

InhibitorAssayEffective ConcentrationObserved Effect
SU5416 Proliferation (Mitogenesis)IC50: 0.04 µMInhibition of VEGF-driven HUVEC proliferation.
Proliferation5 µM (3-hour exposure)Long-lasting (≥72 h) inhibition of VEGF-dependent proliferation.
Tube FormationNot specifiedInhibition of tubulogenesis.
Axitinib Tube Formation0.03 µM65-70% inhibition of HUVEC tube formation.
ProliferationIC50: ~0.3 µMInhibition of HUVEC viability.
Sorafenib Tube Formation1 µMFormation of HUVEC clusters instead of networks, indicating inhibited differentiation.[5]
Sunitinib VEGFR2 Surface Expression0.04 - 1 µMDose-dependent increase in VEGFR2 surface levels.

Experimental Protocols

Detailed methodologies for key in vitro angiogenesis assays using HUVECs are provided below. These protocols include steps for the incorporation of VEGFR2 inhibitors.

HUVEC Proliferation Assay (MTS/WST-1 Assay)

This assay measures the metabolic activity of HUVECs as an indicator of cell viability and proliferation.

Materials:

  • HUVECs

  • Endothelial Cell Growth Medium (EGM-2)

  • Basal Medium (e.g., EBM-2) with 0.5-1% FBS

  • VEGF-A (recombinant human)

  • VEGFR2 inhibitor (e.g., SU5416)

  • 96-well tissue culture plates

  • MTS or WST-1 reagent

  • Plate reader

Protocol:

  • Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of EGM-2. Incubate overnight at 37°C, 5% CO2.

  • Serum Starvation: Gently aspirate the medium and replace it with 100 µL of basal medium containing 0.5-1% FBS. Incubate for 4-6 hours to synchronize the cells.

  • Inhibitor Pre-treatment: Prepare serial dilutions of the VEGFR2 inhibitor in basal medium. Add 50 µL of the inhibitor dilutions to the respective wells. For the control wells, add 50 µL of basal medium with the vehicle (e.g., DMSO). Incubate for 1-2 hours.

  • VEGF-A Stimulation: Prepare a solution of VEGF-A in basal medium at a concentration of 40 ng/mL (a final concentration of 20 ng/mL is often effective). Add 50 µL of the VEGF-A solution to all wells except for the unstimulated control.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTS/WST-1 Assay: Add 20 µL of MTS or WST-1 reagent to each well and incubate for 1-4 hours, or until a color change is apparent.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.

  • Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the VEGF-A stimulated control.

HUVEC Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the ability of a VEGFR2 inhibitor to block the migration of HUVECs.

Materials:

  • HUVECs

  • EGM-2

  • Basal medium with 0.5-1% FBS

  • VEGF-A

  • VEGFR2 inhibitor

  • 24-well tissue culture plates

  • P200 pipette tip or a wound-healing insert

  • Microscope with a camera

Protocol:

  • Cell Seeding: Seed HUVECs in a 24-well plate and grow to a confluent monolayer.

  • Wound Creation: Create a "scratch" or cell-free gap in the monolayer using a sterile p200 pipette tip. Alternatively, use commercially available wound-healing inserts.

  • Washing: Gently wash the wells with PBS to remove detached cells.

  • Treatment: Add basal medium containing 0.5-1% FBS, VEGF-A (e.g., 20-50 ng/mL), and the desired concentration of the VEGFR2 inhibitor. Include appropriate controls (unstimulated, VEGF-A alone).

  • Image Acquisition (Time 0): Immediately acquire images of the wounds in each well.

  • Incubation: Incubate the plate at 37°C, 5% CO2.

  • Image Acquisition (Time X): Acquire images of the same wound areas at various time points (e.g., 6, 12, 24 hours).

  • Analysis: Measure the width of the wound at different points for each condition and time point. Calculate the percentage of wound closure or migration inhibition.

HUVEC Tube Formation Assay

This assay evaluates the ability of HUVECs to form capillary-like structures (tubes) on a basement membrane matrix, a hallmark of angiogenesis.

Materials:

  • HUVECs

  • EGM-2

  • Basal medium

  • VEGF-A

  • VEGFR2 inhibitor

  • Basement membrane extract (BME), e.g., Matrigel® or Geltrex™

  • 96-well tissue culture plates (pre-chilled)

  • Microscope with a camera

Protocol:

  • Plate Coating: Thaw the BME on ice. Using pre-chilled pipette tips, add 50 µL of BME to each well of a pre-chilled 96-well plate. Ensure the entire bottom of the well is covered.

  • Gel Polymerization: Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.

  • Cell Preparation: Harvest HUVECs and resuspend them in basal medium at a density of 1.5-2.5 x 10^5 cells/mL.

  • Treatment: Prepare cell suspensions containing the desired concentrations of the VEGFR2 inhibitor and VEGF-A (e.g., 20-50 ng/mL).

  • Cell Seeding: Gently add 100 µL of the cell suspension to each BME-coated well.

  • Incubation: Incubate the plate at 37°C, 5% CO2 for 4-18 hours.

  • Image Acquisition: Visualize and capture images of the tube-like structures using a microscope.

  • Analysis: Quantify the extent of tube formation by measuring parameters such as the number of nodes, number of branches, and total tube length using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

Western Blot for Phospho-VEGFR2

This assay is used to directly measure the inhibition of VEGFR2 autophosphorylation, the initial step in the signaling cascade.

Materials:

  • HUVECs

  • EGM-2

  • Basal medium

  • VEGF-A

  • VEGFR2 inhibitor

  • 6-well or 10 cm tissue culture plates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis equipment

  • Transfer buffer and blotting system

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-phospho-VEGFR2, anti-total-VEGFR2, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Cell Culture and Treatment: Grow HUVECs to 80-90% confluency in 6-well plates. Serum-starve the cells for 4-6 hours in basal medium.

  • Inhibitor Pre-treatment: Pre-treat the cells with the desired concentrations of the VEGFR2 inhibitor for 1-2 hours.

  • VEGF-A Stimulation: Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for a short period (e.g., 5-15 minutes) to induce VEGFR2 phosphorylation.

  • Cell Lysis: Immediately place the plates on ice, aspirate the medium, and wash with ice-cold PBS. Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysates.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for loading on an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-VEGFR2 overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies against total VEGFR2 and a loading control (GAPDH or β-actin) to ensure equal protein loading and to assess the total receptor levels.

Mandatory Visualization

VEGFR2 Signaling Pathway in Endothelial Cells

VEGFR2_Signaling_Pathway VEGFA VEGF-A VEGFR2 VEGFR2 VEGFA->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Proliferation ERK->Proliferation AKT Akt PI3K->AKT Migration Migration AKT->Migration Survival Survival AKT->Survival Permeability Permeability AKT->Permeability Inhibitor This compound (VEGFR2 Inhibitor) Inhibitor->VEGFR2

Caption: Simplified VEGFR2 signaling pathway in endothelial cells.

Experimental Workflow: HUVEC Tube Formation Assay with a VEGFR2 Inhibitor

Tube_Formation_Workflow start Start coat_plate Coat 96-well plate with BME start->coat_plate incubate_plate Incubate at 37°C (30-60 min) coat_plate->incubate_plate prepare_cells Prepare HUVEC suspension in basal medium incubate_plate->prepare_cells add_treatments Add VEGFR2 inhibitor and VEGF-A to cells prepare_cells->add_treatments seed_cells Seed treated HUVECs onto BME add_treatments->seed_cells incubate_tubes Incubate at 37°C (4-18 hours) seed_cells->incubate_tubes image_capture Capture images of tube formation incubate_tubes->image_capture analyze Quantify tube formation (nodes, branches, length) image_capture->analyze end End analyze->end

Caption: Workflow for the HUVEC tube formation assay.

References

Application Notes and Protocols for Vegfr2-IN-X Administration in Mouse Tumor Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[1][2] Inhibition of the VEGFR2 signaling pathway is a well-established therapeutic strategy in oncology.[3] Vegfr2-IN-X is a potent, orally bioavailable small molecule inhibitor of VEGFR2 tyrosine kinase. These application notes provide a comprehensive overview of the preclinical administration of Vegfr2-IN-X in various mouse tumor models, including detailed protocols and expected outcomes based on representative studies with similar inhibitors.

Mechanism of Action

Vegfr2-IN-X selectively inhibits the tyrosine kinase activity of VEGFR-1, -2, and -3.[4][5] By blocking the ATP-binding site of the receptor, it prevents autophosphorylation and the activation of downstream signaling pathways. This leads to the inhibition of endothelial cell proliferation, migration, and survival, ultimately resulting in a decrease in tumor angiogenesis and tumor growth.[1][2]

Data Presentation

The following tables summarize quantitative data from preclinical studies using small molecule VEGFR2 inhibitors, serving as a representative example of the potential efficacy of Vegfr2-IN-X.

Table 1: Anti-tumor Efficacy of a Representative VEGFR2 Inhibitor (Axitinib) in a Subcutaneous Mouse Melanoma Model [4]

Treatment GroupMean Tumor Volume (mm³) at Day 7Survival Outcome
Vehicle~1200Median survival not reached in the study period
Axitinib (25 mg/kg, bid)~400Significantly prolonged survival (p < 0.0001)

Table 2: Efficacy of a Representative VEGFR2 Inhibitor (Sunitinib) in a Neuroblastoma Xenograft Model [6]

Treatment GroupMean Tumor Volume ReductionNoteworthy Observations
Control (PBS)-Progressive tumor growth
Sunitinib (20 mg/kg/day)Significant reductionSynergistic cytotoxicity with rapamycin
Sunitinib (40 mg/kg/day)Significant reduction (p < 0.05)Inhibition of tumor growth, angiogenesis, and metastasis

Table 3: Efficacy of a Representative VEGFR2 Inhibitor (Axitinib) in Cholangiocarcinoma Xenograft Models [7]

Cell LineTreatment DoseOutcome
TKKK6 mg/kg/daySignificant inhibition of tumor growth (p < 0.05)
NCC-BD130 mg/kg/daySignificant inhibition of tumor growth (p < 0.05)

Experimental Protocols

Protocol 1: Evaluation of Anti-tumor Activity in a Subcutaneous Xenograft Model

1. Cell Culture and Tumor Implantation:

  • Culture human or murine cancer cell lines (e.g., MO4 melanoma, SKOV3 ovarian cancer) under standard conditions.[4][8]
  • Harvest cells and resuspend in a suitable medium (e.g., PBS or Matrigel).
  • Inject 1 x 10^6 to 5 x 10^6 cells subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).[8]

2. Animal Model:

  • Use 6-8 week old female/male mice.
  • House animals in a specific-pathogen-free facility with a 12-hour light/dark cycle and ad libitum access to food and water.

3. Vegfr2-IN-X Formulation and Administration:

  • Formulate Vegfr2-IN-X in a vehicle suitable for oral administration (e.g., 0.5% carboxymethylcellulose, or a solution in 85% DMSO-15% ethanol).[9]
  • Once tumors are palpable or reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
  • Administer Vegfr2-IN-X orally via gavage at a dose of 25-40 mg/kg, once or twice daily.[4][8] The control group receives the vehicle only.
  • Treat for a specified period, typically 2-4 weeks.[7]

4. Efficacy Evaluation:

  • Measure tumor volume twice a week using calipers (Volume = 0.5 x length x width²).
  • Monitor body weight and overall health of the animals.
  • At the end of the study, euthanize mice and excise tumors for further analysis (e.g., immunohistochemistry for microvessel density using CD31 staining).[8]

Protocol 2: Evaluation of Anti-metastatic Activity

1. Tumor Cell Injection:

  • Inject tumor cells intravenously (e.g., via the tail vein) to establish experimental metastases.[6]

2. Treatment Regimen:

  • Allow a few days for the tumor cells to establish before starting treatment.
  • Administer Vegfr2-IN-X or vehicle as described in Protocol 1.

3. Assessment of Metastasis:

  • At the end of the study, harvest relevant organs (e.g., lungs, liver).
  • Quantify metastatic burden by counting surface nodules or through histological analysis.

Mandatory Visualizations

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Vegfr2_IN_X Vegfr2-IN-X Vegfr2_IN_X->VEGFR2 Inhibits

Caption: VEGFR2 Signaling Pathway and the Point of Inhibition by Vegfr2-IN-X.

Experimental_Workflow start Start: Tumor Cell Culture & Implantation tumor_growth Tumor Growth to Palpable Size start->tumor_growth randomization Randomization of Mice tumor_growth->randomization treatment Treatment Group: Vegfr2-IN-X Administration (Oral Gavage) randomization->treatment Group 1 control Control Group: Vehicle Administration randomization->control Group 2 monitoring Tumor Volume & Body Weight Measurement (2x/week) treatment->monitoring control->monitoring endpoint End of Study: Euthanasia & Tumor Excision monitoring->endpoint analysis Data Analysis: Tumor Growth Inhibition, Immunohistochemistry endpoint->analysis

Caption: Experimental Workflow for In Vivo Efficacy Studies.

References

Application Notes and Protocols for a Representative VEGFR-2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Note: Extensive searches for a specific compound designated "Vegfr2-IN-3" did not yield publicly available data. The following application notes and protocols are based on a representative and well-documented VEGFR-2 inhibitor, referred to herein as "Representative VEGFR-2 Inhibitor," to provide researchers with a detailed guide for experimental preparation and use. Researchers should always consult the specific product datasheet for any new compound.

Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, is a critical target in cancer therapy and other diseases characterized by excessive blood vessel formation. Small molecule inhibitors targeting the ATP binding site of VEGFR-2 are pivotal tools in both basic research and clinical applications. This document provides detailed information on the solubility and preparation of a representative VEGFR-2 inhibitor for in vitro and in vivo experiments.

Solubility Data

Proper dissolution of the inhibitor is critical for accurate and reproducible experimental results. The solubility of the Representative VEGFR-2 Inhibitor in various common solvents is summarized below. It is highly recommended to use freshly opened, anhydrous solvents to avoid degradation of the compound.

SolventMaximum Solubility (mg/mL)Molar Concentration (mM)Notes
DMSO2559.03Ultrasonic treatment may be required to achieve full dissolution. Hygroscopic DMSO can negatively impact solubility.[1]
EthanolInsolubleInsolubleNot a recommended solvent.
WaterInsolubleInsolubleNot a recommended solvent for primary stock solutions.

Experimental Protocols

Preparation of Stock Solutions for In Vitro Experiments

For cell-based assays, it is crucial to prepare a high-concentration stock solution in an appropriate solvent, which can then be diluted to the final working concentration in the cell culture medium.

Materials:

  • Representative VEGFR-2 Inhibitor powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, DNase/RNase-free microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic bath (optional)

Protocol:

  • Equilibrate the inhibitor powder to room temperature before opening the vial to prevent moisture condensation.

  • Weigh the required amount of the inhibitor powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 25 mg/mL).

  • Vortex the solution thoroughly for several minutes to aid dissolution.

  • If the compound does not fully dissolve, sonicate the solution in an ultrasonic bath for 10-15 minutes.[1][2]

  • Once a clear solution is obtained, aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

  • Store the stock solutions at -20°C or -80°C for long-term stability. For storage at -20°C, it is recommended to use the solution within one month, while at -80°C, it can be stored for up to six months.[1]

Diagram of the VEGFR-2 Signaling Pathway

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 Extracellular Domain Transmembrane Domain Intracellular Kinase Domain VEGF->VEGFR2:f0 Binding & Dimerization PLCg PLCγ VEGFR2:f2->PLCg Phosphorylation PI3K PI3K VEGFR2:f2->PI3K Ras Ras VEGFR2:f2->Ras PKC PKC PLCg->PKC Endothelial_Responses Endothelial Cell Proliferation, Migration, Survival, Permeability PKC->Endothelial_Responses Akt Akt PI3K->Akt Akt->Endothelial_Responses Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Endothelial_Responses Inhibitor VEGFR-2 Inhibitor Inhibitor->VEGFR2:f2 Inhibition

Caption: The VEGFR-2 signaling cascade and the point of inhibition.

Preparation of Formulations for In Vivo Experiments

The formulation for in vivo administration depends on the route of administration and the desired pharmacokinetic profile. Below are protocols for preparing solutions for oral and intraperitoneal injections.

Important Considerations:

  • Always prepare a clear stock solution in DMSO first before adding co-solvents.

  • The final concentration of DMSO should be kept low to minimize toxicity to the animal.

  • If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.

Protocol 1: Clear Solution for Injection

This protocol yields a clear solution suitable for various injection routes.

Materials:

  • 10 mg/mL stock solution of Representative VEGFR-2 Inhibitor in DMSO

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

Formulation (for a 1 mL final volume):

  • Start with 100 µL of the 10 mg/mL DMSO stock solution.

  • Add 400 µL of PEG300 and mix thoroughly until a clear solution is formed.

  • Add 50 µL of Tween-80 and mix again.

  • Add 450 µL of saline to reach the final volume of 1 mL. The final concentration of the inhibitor will be 1 mg/mL.

Protocol 2: Suspended Solution for Injection

This protocol results in a suspended solution that may be suitable for oral or intraperitoneal administration.

Materials:

  • 25 mg/mL stock solution of Representative VEGFR-2 Inhibitor in DMSO

  • 20% SBE-β-CD (Sulfobutylether-β-cyclodextrin) in Saline or Corn Oil

Formulation with SBE-β-CD (for a 1 mL final volume):

  • Start with 100 µL of the 25 mg/mL DMSO stock solution.

  • Add 900 µL of 20% SBE-β-CD in saline.

  • Sonicate the mixture until a uniform suspension is achieved. The final concentration will be 2.5 mg/mL.[1]

Formulation with Corn Oil (for a 1 mL final volume):

  • Start with 100 µL of the 25 mg/mL DMSO stock solution.

  • Add 900 µL of corn oil.

  • Sonicate the mixture to create a uniform suspension. The final concentration will be 2.5 mg/mL.[1]

Diagram of the Experimental Workflow for Inhibitor Preparation

Experimental_Workflow cluster_stock_prep Stock Solution Preparation cluster_invitro In Vitro Dilution cluster_invivo In Vivo Formulation start Weigh Inhibitor Powder add_dmso Add Anhydrous DMSO start->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve aliquot Aliquot Stock Solution dissolve->aliquot store Store at -20°C / -80°C aliquot->store thaw_stock Thaw Stock Aliquot store->thaw_stock thaw_stock_vivo Thaw Stock Aliquot store->thaw_stock_vivo dilute_medium Dilute in Culture Medium thaw_stock->dilute_medium cell_assay Add to Cell Assay dilute_medium->cell_assay add_cosolvents Add Co-solvents (e.g., PEG300, Tween-80, Saline) thaw_stock_vivo->add_cosolvents mix_formulation Mix/Sonicate Formulation add_cosolvents->mix_formulation animal_admin Administer to Animal mix_formulation->animal_admin

Caption: Workflow for preparing a VEGFR-2 inhibitor for experiments.

Safety and Handling

VEGFR-2 inhibitors are potent bioactive molecules and should be handled with care.

  • Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Handle the powder in a chemical fume hood to avoid inhalation.

  • Consult the Safety Data Sheet (SDS) for detailed safety information.

These protocols and notes are intended to serve as a guide. Researchers may need to optimize the solubility and formulation conditions based on their specific experimental requirements and the characteristics of the particular inhibitor they are using.

References

Application Notes and Protocols for Matrigel Plug Assay Using a VEGFR2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed protocol for the in vivo Matrigel plug assay to evaluate the anti-angiogenic effects of a vascular endothelial growth factor receptor 2 (VEGFR2) inhibitor, referred to herein as Vegfr2-IN-3. This document is intended for researchers, scientists, and drug development professionals.

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and in pathological conditions such as tumor growth and metastasis.[1][2] Vascular endothelial growth factor (VEGF) and its primary receptor, VEGFR2, are key regulators of this process.[1][3] The Matrigel plug assay is a widely used in vivo method to assess pro- and anti-angiogenic molecules.[4][5][6] Matrigel, a reconstituted basement membrane matrix, is injected subcutaneously into mice where it forms a solid plug, enabling the study of new blood vessel formation.[4][6][7][8] This protocol details the use of the Matrigel plug assay to evaluate the efficacy of this compound, a hypothetical inhibitor of VEGFR2.

Principle of the Assay

Liquid Matrigel, when injected subcutaneously into mice, forms a solid gel plug at body temperature.[6] This plug can be supplemented with pro-angiogenic factors, such as VEGF or fibroblast growth factor 2 (FGF2), to induce a robust angiogenic response. The effect of anti-angiogenic compounds, like this compound, can then be quantified by measuring the extent of new blood vessel infiltration into the Matrigel plug.[9] Analysis can be performed through histological staining for endothelial cell markers (e.g., CD31 or CD34) or by measuring hemoglobin content within the plug.[5][6][10]

Experimental Protocols

Materials
  • Growth Factor Reduced Matrigel

  • Pro-angiogenic factor (e.g., recombinant human VEGF-A or FGF2)

  • This compound (or other VEGFR2 inhibitor)

  • Vehicle control for the inhibitor

  • 6-8 week old immunodeficient mice (e.g., athymic nude mice)[4][11]

  • Ice-cold syringes (24-27G needles)[11][12]

  • General surgical tools for plug excision

  • Formalin or Paraformaldehyde for fixation[5][11]

  • Paraffin for embedding

  • Microtome

  • Antibodies for immunohistochemistry (e.g., anti-CD31 or anti-CD34)[5][6][11]

  • Hematoxylin and eosin (H&E)

  • Hemoglobin assay kit

Procedure
  • Preparation of Matrigel Mixture:

    • Thaw Growth Factor Reduced Matrigel overnight at 4°C on ice.[5] It is critical to keep Matrigel and all related reagents on ice to prevent premature solidification.[4]

    • In a pre-chilled tube on ice, mix the Matrigel with the pro-angiogenic factor (e.g., VEGF at 500 ng/mL).[13]

    • For the experimental group, add this compound to the Matrigel mixture at the desired concentration. For the control group, add the corresponding vehicle.

    • Mix gently to avoid introducing air bubbles.[12]

  • Subcutaneous Injection:

    • Anesthetize the mice according to approved animal protocols.

    • Using a pre-chilled syringe, subcutaneously inject 300-600 µL of the Matrigel mixture into the flank of each mouse.[5][11]

    • The Matrigel will form a solid plug as it warms to body temperature.

  • Treatment Administration (if applicable):

    • If this compound is to be administered systemically (e.g., via intraperitoneal injection), begin the treatment regimen as per the experimental design. This could be a daily dose for a specified number of days.[13]

  • Matrigel Plug Excision:

    • After a predetermined period (typically 7-14 days), euthanize the mice.[5][11][12]

    • Carefully dissect the skin to expose the Matrigel plug.

    • Excise the plug and document its appearance with photographs.[5]

  • Analysis of Angiogenesis:

    • Histological Analysis:

      • Fix the excised plugs in 10% formalin or 2% paraformaldehyde overnight.[5][11]

      • Embed the plugs in paraffin and cut 5 µm sections.[6]

      • Stain sections with H&E for general morphology.[11]

      • Perform immunohistochemistry for endothelial cell markers like CD31 or CD34 to identify blood vessels.[5][6][11]

      • Quantify the number of blood vessels or the vessel area per high-power field using microscopy and image analysis software.[5]

    • Hemoglobin Assay:

      • Homogenize the excised Matrigel plug.

      • Measure the hemoglobin content using a commercially available kit. The amount of hemoglobin is proportional to the extent of vascularization.[10]

Quantitative Data Summary

The following table provides an example of how to present quantitative data from a Matrigel plug assay evaluating the effect of this compound.

Treatment GroupMean Vessel Density (vessels/mm²) (± SEM)Mean Hemoglobin Content (mg/dL) (± SEM)
Vehicle Control150 (± 15)1.8 (± 0.2)
This compound (10 mg/kg)75 (± 10)0.9 (± 0.1)
This compound (30 mg/kg)40 (± 8)0.5 (± 0.08)

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizations

Matrigel_Plug_Assay_Workflow cluster_prep Preparation cluster_invivo In Vivo Procedure cluster_analysis Analysis prep_matrigel Thaw Matrigel on Ice mix_components Mix Matrigel with Pro-angiogenic Factor & this compound/Vehicle prep_matrigel->mix_components injection Subcutaneous Injection into Mice mix_components->injection plug_formation Matrigel Forms a Solid Plug injection->plug_formation treatment Systemic Treatment (if applicable) plug_formation->treatment excision Excise Matrigel Plug (Day 7-14) plug_formation->excision 7-14 days treatment->excision photo Photograph Plug excision->photo histology Histology (H&E, CD31) excision->histology hemoglobin Hemoglobin Assay excision->hemoglobin quantification Quantify Angiogenesis histology->quantification hemoglobin->quantification

Caption: Experimental workflow for the Matrigel plug assay.

VEGFR2_Signaling_Pathway cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds to PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Vegfr2_IN_3 This compound Vegfr2_IN_3->VEGFR2 Inhibits ERK ERK PLCg->ERK AKT Akt PI3K->AKT Survival Cell Survival AKT->Survival Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration

Caption: Simplified VEGFR2 signaling pathway and the inhibitory action of this compound.

References

Application Notes and Protocols: Immunohistochemical Analysis of VEGFR2 Signaling with Vegfr2-IN-3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), also known as Kinase Insert Domain Receptor (KDR) or Fetal Liver Kinase 1 (Flk-1), is a key mediator of angiogenesis, the formation of new blood vessels from pre-existing ones.[1][2] Upon binding its ligand, primarily VEGF-A, VEGFR2 undergoes dimerization and autophosphorylation on specific tyrosine residues within its intracellular domain.[1][3] This phosphorylation initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which are crucial for endothelial cell proliferation, survival, migration, and permeability.[1][3] Dysregulation of VEGFR2 signaling is a hallmark of several pathologies, most notably cancer, where it plays a critical role in tumor angiogenesis and growth.[2] Consequently, VEGFR2 has emerged as a major target for anti-cancer drug development.[2]

Vegfr2-IN-3 is a potent small molecule inhibitor of VEGFR2.[4] These application notes provide detailed protocols for the immunohistochemical (IHC) analysis of VEGFR2 signaling and the assessment of the inhibitory effects of this compound. The protocols focus on the detection of both total VEGFR2 and its activated, phosphorylated form (pVEGFR2), allowing for a comprehensive evaluation of VEGFR2 signaling status in tissues.

Product Information: this compound

PropertyValue
Product Name This compound
Target VEGFR2
Chemical Formula C₂₆H₂₈ClN₅O₄
Molecular Weight 509.98 g/mol [4]
Form Solid[4]
Purity >98%[4]

VEGFR2 Signaling Pathway

The binding of VEGF to VEGFR2 triggers the phosphorylation of key tyrosine residues, initiating multiple downstream signaling cascades that regulate various cellular functions critical for angiogenesis.

VEGFR2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response VEGF VEGF VEGFR2 VEGFR2 Dimer VEGF->VEGFR2 Binding & Dimerization pVEGFR2 Phosphorylated VEGFR2 (pVEGFR2) VEGFR2->pVEGFR2 Autophosphorylation PLCg PLCγ pVEGFR2->PLCg pY1175 PI3K PI3K pVEGFR2->PI3K pY1175 PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK_n ERK ERK->ERK_n Akt_n Akt Akt->Akt_n Transcription Gene Transcription ERK_n->Transcription Akt_n->Transcription Proliferation Proliferation Transcription->Proliferation Survival Survival Transcription->Survival Migration Migration Transcription->Migration Permeability Permeability Transcription->Permeability Inhibitor This compound Inhibitor->VEGFR2 Inhibition

Caption: VEGFR2 signaling pathway and the point of inhibition by this compound.

Experimental Workflow for Immunohistochemistry

A typical IHC workflow involves several key steps, from tissue preparation to signal detection and analysis, to visualize the localization and intensity of VEGFR2 and pVEGFR2 expression.

IHC_Workflow cluster_preparation Tissue Preparation cluster_staining IHC Staining cluster_analysis Analysis Fixation Fixation (e.g., Formalin) Embedding Paraffin Embedding Fixation->Embedding Sectioning Microtome Sectioning (4-5 µm) Embedding->Sectioning Deparaffinization Deparaffinization & Rehydration Sectioning->Deparaffinization AntigenRetrieval Antigen Retrieval (Heat-Induced or Enzymatic) Deparaffinization->AntigenRetrieval Blocking Blocking (Peroxidase & Non-specific Binding) AntigenRetrieval->Blocking PrimaryAb Primary Antibody Incubation (anti-VEGFR2 or anti-pVEGFR2) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation (HRP-conjugated) PrimaryAb->SecondaryAb Detection Chromogen Detection (e.g., DAB) SecondaryAb->Detection Counterstain Counterstaining (e.g., Hematoxylin) Detection->Counterstain Dehydration Dehydration & Mounting Counterstain->Dehydration Microscopy Microscopy & Imaging Dehydration->Microscopy Quantification Image Analysis & Quantitative Scoring Microscopy->Quantification

Caption: General experimental workflow for immunohistochemistry (IHC).

Experimental Protocols

Protocol 1: Immunohistochemical Staining for Total VEGFR2

This protocol is designed for the detection of total VEGFR2 in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Materials:

  • FFPE tissue sections (4-5 µm) on charged slides

  • Xylene

  • Ethanol (100%, 95%, 70%)

  • Deionized water

  • Antigen Retrieval Buffer: Sodium Citrate Buffer (10 mM, pH 6.0)

  • Wash Buffer: Phosphate-Buffered Saline with 0.05% Tween-20 (PBST)

  • Endogenous Peroxidase Blocking Solution (e.g., 3% Hydrogen Peroxide in methanol)

  • Blocking Buffer: 5% Normal Goat Serum in PBST

  • Primary Antibody: Rabbit anti-VEGFR2 polyclonal antibody (or a validated monoclonal antibody)

  • Secondary Antibody: Goat anti-rabbit IgG HRP-conjugated

  • DAB (3,3'-Diaminobenzidine) Substrate Kit

  • Hematoxylin

  • Mounting Medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 changes for 5 minutes each).

    • Rehydrate through graded ethanol series: 100% (2 changes for 3 minutes each), 95% (1 change for 3 minutes), and 70% (1 change for 3 minutes).

    • Rinse with deionized water.

  • Antigen Retrieval:

    • Preheat Antigen Retrieval Buffer to 95-100°C.

    • Immerse slides in the preheated buffer and incubate for 20-30 minutes.

    • Allow slides to cool to room temperature (approximately 20 minutes).

    • Rinse with deionized water and then with PBST.

  • Blocking Endogenous Peroxidase:

    • Incubate sections with Endogenous Peroxidase Blocking Solution for 10-15 minutes at room temperature.

    • Rinse with PBST (3 changes for 5 minutes each).

  • Blocking Non-Specific Binding:

    • Incubate sections with Blocking Buffer for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Dilute the primary anti-VEGFR2 antibody in Blocking Buffer according to the manufacturer's instructions.

    • Incubate sections with the diluted primary antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Rinse slides with PBST (3 changes for 5 minutes each).

    • Incubate sections with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Signal Detection:

    • Rinse slides with PBST (3 changes for 5 minutes each).

    • Prepare the DAB substrate solution according to the manufacturer's instructions.

    • Incubate sections with the DAB solution until the desired brown color develops (monitor under a microscope).

    • Stop the reaction by rinsing with deionized water.

  • Counterstaining:

    • Counterstain with hematoxylin for 1-2 minutes.

    • "Blue" the sections in running tap water.

  • Dehydration and Mounting:

    • Dehydrate through graded ethanol series and clear in xylene.

    • Mount with a permanent mounting medium.

Protocol 2: Immunohistochemical Staining for Phosphorylated VEGFR2 (pVEGFR2)

This protocol is specifically for the detection of the activated, phosphorylated form of VEGFR2 (e.g., at Tyr1175) and is crucial for assessing the inhibitory effect of this compound.

Materials:

  • Same as Protocol 1, with the following modifications:

  • Primary Antibody: Rabbit anti-phospho-VEGFR2 (Tyr1175) polyclonal antibody.

  • Phosphatase inhibitors (e.g., sodium orthovanadate) should be added to all buffers to preserve the phosphorylation status of the protein.

Procedure:

The procedure is similar to Protocol 1, with the following key modifications:

  • Buffer Preparation: Add phosphatase inhibitors to the Wash Buffer and Blocking Buffer.

  • Primary Antibody Incubation: Use the anti-phospho-VEGFR2 (Tyr1175) antibody diluted in Blocking Buffer containing phosphatase inhibitors.

Experimental Design for Inhibitor Studies:

To assess the effect of this compound, a typical experimental design would include the following groups:

  • Vehicle Control: Tissues from subjects treated with the vehicle used to dissolve this compound.

  • This compound Treatment: Tissues from subjects treated with this compound.

  • Positive Control (Optional): Tissues known to have high VEGFR2 and pVEGFR2 expression.

  • Negative Control (Antibody): A slide from each group incubated without the primary antibody to check for non-specific binding of the secondary antibody.

Data Presentation and Analysis

Quantitative analysis of IHC staining is essential for an objective assessment of VEGFR2 and pVEGFR2 expression. This can be achieved through various methods, including manual scoring by a pathologist or automated image analysis software.

Quantitative Data Summary

The following table provides a template for summarizing quantitative IHC data. Researchers should adapt this based on their specific scoring methodology (e.g., H-score, percentage of positive cells, staining intensity).

Treatment GroupNTotal VEGFR2 Staining Score (Mean ± SD)pVEGFR2 (Tyr1175) Staining Score (Mean ± SD)% Inhibition of pVEGFR2
Vehicle Control10Enter DataEnter DataN/A
This compound (Dose 1)10Enter DataEnter DataCalculate
This compound (Dose 2)10Enter DataEnter DataCalculate

% Inhibition of pVEGFR2 = [1 - (pVEGFR2 Score in Treatment Group / pVEGFR2 Score in Vehicle Control)] x 100

Logical Relationship of this compound Action

The following diagram illustrates the logical flow of how this compound is expected to impact the VEGFR2 signaling pathway, leading to a measurable outcome in an IHC experiment.

Inhibitor_Logic cluster_cause Cause cluster_mechanism Mechanism cluster_effect Effect (Measurable Outcome) Inhibitor This compound Treatment Binding Binding to VEGFR2 Inhibitor->Binding Inhibition Inhibition of Kinase Activity Binding->Inhibition NoPhospho Reduced VEGFR2 Autophosphorylation Inhibition->NoPhospho Reduced_pVEGFR2 Decreased pVEGFR2 Staining in IHC NoPhospho->Reduced_pVEGFR2

References

Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Induced by Vegfr2-IN-3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Vegfr2-IN-3, a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), to induce and quantify apoptosis using flow cytometry. This document includes detailed protocols for cell treatment, staining, and data acquisition, alongside data presentation tables and illustrative diagrams of the underlying biological pathways and experimental procedures.

Introduction

Vascular Endothelial Growth Factor (VEGF) and its primary receptor, VEGFR-2, are key regulators of angiogenesis, the formation of new blood vessels. This signaling pathway is crucial for normal physiological processes but is also a hallmark of cancer, where it sustains tumor growth and metastasis.[1][2] Inhibition of VEGFR-2 kinase activity is a validated therapeutic strategy to disrupt tumor vasculature and induce apoptosis in cancer cells and tumor-associated endothelial cells.[1][3] this compound is a small molecule inhibitor designed to block the ATP-binding site of the VEGFR-2 tyrosine kinase domain, thereby inhibiting downstream signaling pathways that promote cell survival and proliferation. This blockade ultimately leads to the activation of apoptotic pathways.

Flow cytometry, in conjunction with Annexin V and Propidium Iodide (PI) staining, is a robust method for the quantitative analysis of apoptosis.[4] Annexin V binds to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide is a fluorescent nucleic acid stain that can only penetrate the compromised membranes of late apoptotic or necrotic cells. This dual-staining approach allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cell populations.

Mechanism of Action: this compound Induced Apoptosis

VEGFR-2 activation by its ligand, VEGF, triggers a signaling cascade that promotes cell survival primarily through the PI3K/Akt and MEK/ERK pathways. These pathways phosphorylate and inactivate pro-apoptotic proteins while activating anti-apoptotic factors. By inhibiting the tyrosine kinase activity of VEGFR-2, this compound effectively blocks these survival signals. The disruption of these pathways leads to the upregulation of pro-apoptotic proteins and the activation of caspases, ultimately culminating in programmed cell death.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGFR2 VEGFR-2 PI3K_Akt PI3K/Akt Pathway VEGFR2->PI3K_Akt Activates MEK_ERK MEK/ERK Pathway VEGFR2->MEK_ERK Activates Vegfr2_IN_3 This compound Vegfr2_IN_3->VEGFR2 Inhibits Survival Cell Survival & Proliferation PI3K_Akt->Survival MEK_ERK->Survival Apoptosis Apoptosis Survival->Apoptosis Inhibits VEGF VEGF VEGF->VEGFR2 Binds

Caption: VEGFR-2 signaling pathway and inhibition by this compound.

Data Presentation

The following table summarizes hypothetical quantitative data from a flow cytometry experiment analyzing apoptosis induced by this compound in a cancer cell line (e.g., HepG-2 or HCT-116).

Treatment GroupConcentration (µM)Live Cells (%) (Annexin V- / PI-)Early Apoptotic Cells (%) (Annexin V+ / PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+)
Vehicle Control095.2 ± 2.12.5 ± 0.82.3 ± 0.7
This compound185.6 ± 3.58.9 ± 1.55.5 ± 1.2
This compound560.3 ± 4.225.1 ± 3.114.6 ± 2.5
This compound1035.8 ± 5.140.7 ± 4.523.5 ± 3.8

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Materials
  • This compound (dissolved in DMSO to a stock concentration of 10 mM)

  • Cell line of interest (e.g., Human Umbilical Vein Endothelial Cells (HUVEC), HepG-2, HCT-116)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

  • Trypsin-EDTA

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • Flow cytometer

Cell Culture and Treatment
  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Cell Culture: Culture cells overnight in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations (e.g., 1, 5, 10 µM). A vehicle control (DMSO) should be included at a concentration equivalent to the highest concentration of the inhibitor.

  • Incubation: Replace the culture medium with the prepared treatment media and incubate the cells for a predetermined time (e.g., 24-48 hours). The optimal incubation time should be determined empirically.

Staining Protocol for Flow Cytometry
  • Cell Harvesting:

    • For adherent cells, aspirate the media and wash the cells once with PBS.

    • Add 0.5 mL of Trypsin-EDTA to each well and incubate for 2-5 minutes at 37°C until cells detach.

    • Neutralize the trypsin with 1 mL of complete culture medium and transfer the cell suspension to a 1.5 mL microcentrifuge tube.

    • For suspension cells, directly transfer the cell suspension to a microcentrifuge tube.

  • Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Aspirate the supernatant and wash the cell pellet with 1 mL of cold PBS. Repeat the centrifugation and aspiration.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 105 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.

  • Sample Preparation for Analysis: Add 400 µL of 1X Binding Buffer to each tube immediately before analysis.

Flow Cytometry Analysis
  • Instrument Setup: Set up the flow cytometer with the appropriate lasers and filters for detecting FITC (typically excited by a 488 nm laser and detected with a 530/30 nm bandpass filter) and Propidium Iodide (detected with a >670 nm longpass filter).

  • Compensation: Use single-stained controls (Annexin V-FITC only and PI only) to set up proper fluorescence compensation to correct for spectral overlap.

  • Data Acquisition: Acquire data for each sample, collecting a sufficient number of events (e.g., 10,000-20,000) for statistical analysis.

  • Data Analysis: Analyze the acquired data using appropriate software. Gate the cell population of interest based on forward and side scatter to exclude debris. Create a quadrant plot of Annexin V-FITC versus PI fluorescence to differentiate between:

    • Live cells: Annexin V- / PI- (Lower Left Quadrant)

    • Early apoptotic cells: Annexin V+ / PI- (Lower Right Quadrant)

    • Late apoptotic/necrotic cells: Annexin V+ / PI+ (Upper Right Quadrant)

    • Necrotic cells: Annexin V- / PI+ (Upper Left Quadrant)

cluster_workflow Experimental Workflow Cell_Culture Cell Seeding and Culture Treatment Treatment with this compound Cell_Culture->Treatment Harvesting Cell Harvesting and Washing Treatment->Harvesting Staining Annexin V/PI Staining Harvesting->Staining Flow_Cytometry Flow Cytometry Analysis Staining->Flow_Cytometry Data_Analysis Data Analysis Flow_Cytometry->Data_Analysis

Caption: Workflow for flow cytometry analysis of apoptosis.

Logical Relationships of Expected Results

The following diagram illustrates the expected outcomes from the flow cytometry analysis. Treatment with this compound is expected to lead to a dose-dependent increase in the percentage of apoptotic cells (both early and late) and a corresponding decrease in the live cell population.

cluster_results Expected Results Vegfr2_IN_3 This compound Treatment Live_Cells Live Cells (Annexin V- / PI-) Vegfr2_IN_3->Live_Cells Decreases Early_Apoptosis Early Apoptosis (Annexin V+ / PI-) Vegfr2_IN_3->Early_Apoptosis Increases Late_Apoptosis Late Apoptosis/Necrosis (Annexin V+ / PI+) Vegfr2_IN_3->Late_Apoptosis Increases

Caption: Logical relationship of expected results after treatment.

Conclusion

This document provides a framework for the analysis of apoptosis induced by the VEGFR-2 inhibitor, this compound, using flow cytometry. The provided protocols and diagrams are intended to guide researchers in designing and executing experiments to quantify the apoptotic effects of this and similar compounds. It is recommended that researchers optimize treatment concentrations and incubation times for their specific cell line and experimental conditions to ensure robust and reproducible results.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Vegfr2-IN-3 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering unexpected results with Vegfr2-IN-3, specifically a lack of anticipated inhibition. The following question-and-answer format addresses common issues and provides actionable troubleshooting steps.

Frequently Asked Questions (FAQs)

Q1: My this compound is not showing any inhibition of VEGFR2 activity. What are the possible reasons?

A1: A lack of inhibition can stem from several factors, ranging from issues with the compound itself to the experimental setup. Here’s a checklist of potential problems to investigate:

  • Compound Integrity and Handling:

    • Solubility: this compound, like many small molecule inhibitors, may have limited aqueous solubility. Ensure it is fully dissolved in a suitable solvent, such as DMSO, before preparing your final dilutions in aqueous media. Precipitation of the compound will lead to a lower effective concentration.

    • Stability: The stability of this compound in your experimental buffer and at your working temperature may be a factor. Prolonged incubation times or exposure to certain buffer components could lead to degradation.

    • Storage: Improper storage can lead to the degradation of the compound. Ensure it has been stored according to the manufacturer's recommendations, typically at -20°C or -80°C and protected from light and moisture.

    • Purity: The purity of the inhibitor is crucial. Impurities could interfere with its activity or have confounding effects.

  • Experimental Design and Execution:

    • Concentration Range: You may be using a concentration of this compound that is too low to elicit an inhibitory effect. It is important to perform a dose-response experiment to determine the IC50 value in your specific assay.

    • Assay Conditions: The specific conditions of your assay, such as ATP concentration in a kinase assay, can significantly impact the apparent potency of an ATP-competitive inhibitor.

    • Cellular Factors: In cell-based assays, factors such as cell permeability, efflux by transporters (e.g., P-glycoprotein), and off-target effects can influence the inhibitor's efficacy.

  • Target-Related Issues:

    • VEGFR2 Expression and Activity: Confirm that your cellular model expresses sufficient levels of active VEGFR2. Low receptor expression or activation will result in a minimal signal to inhibit.

    • Alternative Signaling Pathways: Cells can develop resistance to VEGFR2 inhibition by upregulating alternative signaling pathways to compensate.

Q2: How can I be sure that my this compound is properly dissolved?

A2: Proper dissolution is a critical first step. Here are some guidelines:

  • Visual Inspection: After dissolving in the primary solvent (e.g., DMSO), visually inspect the solution for any precipitate. If particulates are visible, gentle warming or sonication may aid dissolution.

  • Serial Dilutions: When preparing working concentrations in aqueous buffers, make serial dilutions from your stock solution. This helps to avoid precipitation that can occur when adding a small volume of a highly concentrated DMSO stock directly to a large volume of aqueous buffer.

  • Solvent Effects: Be mindful of the final concentration of the organic solvent (e.g., DMSO) in your assay. High concentrations can be toxic to cells or interfere with enzyme activity. It is advisable to keep the final DMSO concentration below 0.5% and to include a vehicle control in your experiments.

Troubleshooting Experimental Workflow

If you are experiencing a lack of inhibition, a systematic approach to troubleshooting is essential. The following workflow can help you identify the source of the problem.

experimental_workflow cluster_compound Compound Integrity Checks cluster_protocol Protocol Review cluster_cellular Cellular/Target Analysis start No Inhibition Observed with this compound check_compound Step 1: Verify Compound Integrity start->check_compound solubility Confirm Solubility in Assay Media check_compound->solubility stability Assess Stability Under Assay Conditions check_compound->stability storage Verify Proper Storage check_compound->storage check_protocol Step 2: Review Experimental Protocol concentration Perform Dose-Response Curve check_protocol->concentration assay_conditions Optimize Assay Conditions (e.g., ATP concentration) check_protocol->assay_conditions controls Check Vehicle and Positive Controls check_protocol->controls check_cellular Step 3: Investigate Cellular/Target Factors expression Confirm VEGFR2 Expression and Activation check_cellular->expression off_target Consider Off-Target Effects/Resistance check_cellular->off_target conclusion Identify and Resolve Issue solubility->check_protocol stability->check_protocol storage->check_protocol concentration->check_cellular assay_conditions->check_cellular controls->check_cellular expression->conclusion off_target->conclusion

Caption: Troubleshooting workflow for lack of this compound inhibition.

Quantitative Data for Common VEGFR2 Inhibitors

Due to the limited public data on this compound, the following table provides information on other well-characterized VEGFR2 inhibitors to serve as a reference for expected potency.

InhibitorTarget(s)IC50 (VEGFR2)Other Key Targets (IC50)
EGFR/VEGFR2-IN-3 EGFR, VEGFR20.142 µMEGFR (0.129 µM), COX-2 (3.428 µM)
Sorafenib Multi-kinase90 nMRaf-1 (6 nM), B-Raf (22 nM), VEGFR-3 (20 nM), PDGFR-β (57 nM), c-KIT (68 nM)
Sunitinib Multi-kinase80 nMPDGFRβ (2 nM), c-Kit
Cabozantinib Multi-kinase0.035 nMc-Met (1.3 nM), Ret (4 nM), Kit (4.6 nM)
Pazopanib Multi-kinase30 nMVEGFR1 (10 nM), VEGFR3 (47 nM), PDGFR (84 nM), c-Kit (140 nM)

IC50 values can vary depending on the specific assay conditions.

Experimental Protocols

Standard Protocol for a Cell-Based VEGFR2 Inhibition Assay

This protocol outlines a general procedure to assess the inhibitory activity of this compound on VEGF-induced VEGFR2 phosphorylation in endothelial cells (e.g., HUVECs).

  • Cell Culture:

    • Culture human umbilical vein endothelial cells (HUVECs) in appropriate endothelial growth medium.

    • Seed cells in 6-well plates and grow to 80-90% confluency.

    • Starve the cells in a serum-free medium for 4-6 hours prior to the experiment to reduce basal receptor activation.

  • Inhibitor Treatment:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Prepare serial dilutions of this compound in serum-free medium to achieve the desired final concentrations. Include a vehicle control (DMSO at the same final concentration).

    • Pre-incubate the starved cells with the different concentrations of this compound or vehicle control for 1-2 hours.

  • VEGF Stimulation:

    • Stimulate the cells with recombinant human VEGF (e.g., 50 ng/mL) for 10-15 minutes at 37°C. Include an unstimulated control.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Western Blot Analysis:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with a primary antibody specific for phosphorylated VEGFR2 (p-VEGFR2).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with an antibody for total VEGFR2 to normalize for protein loading.

VEGFR2 Signaling Pathway

The following diagram illustrates the central role of VEGFR2 in angiogenesis and the key downstream signaling pathways that are expected to be inhibited by this compound.

vegfr2_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras Activates PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf Ras->Raf Proliferation Gene Expression (Proliferation, Migration, Survival) Akt->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation PKC->Proliferation Inhibitor This compound Inhibitor->VEGFR2 Inhibits logical_troubleshooting start Inhibition Issue with this compound q1 Are positive and vehicle controls working as expected? start->q1 q2 Was a dose-response experiment performed? q1->q2 Yes res3 Re-evaluate the assay setup and controls. q1->res3 No q3 Is the compound fully dissolved in the final assay medium? q2->q3 Yes res1 Issue is likely with this compound or its handling. q2->res1 res2 Run dose-response to find the optimal concentration. q2->res2 No q4 Is VEGFR2 expressed and activated in your system? q3->q4 Yes q3->res1 res4 Optimize dissolution procedure. q3->res4 No q4->res1 res5 Confirm target expression and activity (e.g., via Western Blot). q4->res5 No res6 Consider alternative signaling or resistance mechanisms. q4->res6 Yes ans_yes ans_yes ans_no ans_no

Technical Support Center: Overcoming Vegfr2-IN-3 Solubility Issues In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Vegfr2-IN-3. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in in vitro settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly those related to solubility.

Disclaimer: Specific experimental data on this compound is limited in publicly available literature. The guidance provided here is based on best practices for handling poorly soluble kinase inhibitors and information available for other VEGFR2 inhibitors with similar characteristics.

Frequently Asked Questions (FAQs)

Q1: How should I prepare a stock solution of this compound?

A1: Due to its hydrophobic nature, this compound is best dissolved in an organic solvent to create a high-concentration stock solution. Dimethyl sulfoxide (DMSO) is the most common and recommended solvent.

Stock Solution Preparation Protocol:

  • Solvent Selection: Use anhydrous, high-purity DMSO to minimize degradation of the compound and reduce potential cytotoxicity in your cell cultures.

  • Concentration: Aim for a stock concentration of 10 mM or higher. This allows for minimal volumes of DMSO to be added to your aqueous cell culture media, keeping the final DMSO concentration low.

  • Procedure:

    • Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.

    • Add the calculated volume of DMSO to the vial to achieve the desired stock concentration.

    • To aid dissolution, you can gently vortex the solution or use a sonicator bath for short intervals. Ensure the vial is tightly capped to prevent aerosolization.

  • Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Properly stored, the stock solution should be stable for several months.

Q2: I'm observing precipitation when I dilute my this compound DMSO stock in cell culture media. What should I do?

A2: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds. Here are several troubleshooting steps to address this:

  • Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to your final volume of media. Instead, perform a serial dilution. For example, first, dilute the 10 mM stock to 1 mM in DMSO, and then add this intermediate dilution to your media. This gradual change in solvent polarity can help keep the compound in solution.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.5% (v/v), to minimize solvent-induced precipitation and cytotoxicity.[1][2]

  • Pre-warming Media: Pre-warming the cell culture media to 37°C before adding the inhibitor can sometimes improve solubility.

  • Vortexing During Dilution: Gently vortex or swirl the media while adding the DMSO stock to ensure rapid and even distribution of the compound.

  • Consider Co-solvents: For particularly challenging compounds, the use of a co-solvent in the final dilution step can be beneficial. Pluronic F-127 is a non-ionic surfactant that can improve the solubility of hydrophobic compounds in aqueous solutions with minimal cytotoxicity at low concentrations.

Q3: What are the alternatives to DMSO for solubilizing this compound?

A3: While DMSO is the most common solvent, other options can be considered if DMSO is incompatible with your experimental setup:

  • Ethanol: High-purity ethanol can be an alternative, but it is generally more cytotoxic to cells than DMSO, so the final concentration must be kept very low.

  • Dimethylformamide (DMF): DMF is another organic solvent that can be used, but like ethanol, it tends to be more toxic than DMSO.

  • Alternative Solvents: Recent research has explored greener and less toxic alternatives to DMSO, such as Cyrene™ (dihydrolevoglucosenone) and zwitterionic liquids.[3][4][5] However, the compatibility and efficacy of these solvents with this compound and your specific cell line would need to be validated.

Troubleshooting Guide: In Vitro Solubility Issues

This guide provides a systematic approach to resolving common solubility problems encountered with this compound in cell-based assays.

TroubleshootingWorkflow start Start: this compound Precipitation Observed check_stock Check Stock Solution (Concentration, Storage, Appearance) start->check_stock stock_ok Stock Solution OK? check_stock->stock_ok remake_stock Prepare Fresh Stock Solution stock_ok->remake_stock No check_dilution Review Dilution Protocol stock_ok->check_dilution Yes remake_stock->check_dilution dilution_ok Dilution Protocol OK? check_dilution->dilution_ok modify_dilution Modify Dilution Protocol: - Stepwise Dilution - Lower Final Concentration - Pre-warm Media dilution_ok->modify_dilution No check_dmso Evaluate Final DMSO Concentration dilution_ok->check_dmso Yes modify_dilution->check_dmso end_success Success: Compound Soluble modify_dilution->end_success dmso_ok DMSO < 0.5%? check_dmso->dmso_ok reduce_dmso Reduce Final DMSO Concentration dmso_ok->reduce_dmso No consider_cosolvent Consider Co-solvent (e.g., Pluronic F-127) dmso_ok->consider_cosolvent Yes reduce_dmso->consider_cosolvent reduce_dmso->end_success test_solubility Test Alternative Solvents (e.g., Ethanol, DMF) consider_cosolvent->test_solubility consider_cosolvent->end_success test_solubility->end_success end_fail Consult Technical Support test_solubility->end_fail

Quantitative Data Summary

ParameterValueSolventNotes
Recommended Stock Concentration ≥ 10 mMDMSOHigher concentration minimizes the volume of DMSO in the final assay.
Maximum Final DMSO Concentration in Media < 0.5% (v/v)Cell Culture MediaHigher concentrations can lead to cytotoxicity and precipitation.[1][2]

Experimental Protocols

VEGFR2 Signaling Pathway

The Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis. Upon binding its ligand, primarily VEGF-A, the receptor dimerizes and autophosphorylates on several tyrosine residues. This activation initiates multiple downstream signaling cascades that regulate endothelial cell proliferation, migration, and survival.[6][7][8]

VEGFR2_Signaling cluster_membrane Cell Membrane VEGFA VEGF-A VEGFR2 VEGFR2 VEGFA->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg pY1175 PI3K PI3K VEGFR2->PI3K pY1175 PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Akt Akt PI3K->Akt Akt->Migration Survival Cell Survival Akt->Survival

In Vitro Endothelial Cell Proliferation Assay

This assay measures the effect of this compound on the proliferation of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs).

Methodology:

  • Cell Seeding: Seed HUVECs in a 96-well plate at a density of 2,000-5,000 cells per well in complete growth medium and allow them to adhere overnight.

  • Starvation: The following day, replace the medium with a low-serum (e.g., 0.5% FBS) medium and incubate for 4-6 hours to synchronize the cells.

  • Treatment: Prepare serial dilutions of this compound in low-serum medium. The final DMSO concentration should be consistent across all wells, including the vehicle control (e.g., 0.1%). Add the treatments to the cells.

  • Stimulation: Add a pro-angiogenic stimulus, such as VEGF-A (e.g., 20 ng/mL), to all wells except the negative control.

  • Incubation: Incubate the plate for 48-72 hours.

  • Quantification: Assess cell proliferation using a suitable method, such as the MTT assay, CyQUANT assay, or by direct cell counting.

  • Analysis: Normalize the results to the vehicle control and plot a dose-response curve to determine the IC50 value of this compound.

In Vitro Endothelial Cell Migration Assay (Boyden Chamber Assay)

This assay evaluates the effect of this compound on the chemotactic migration of endothelial cells.[9]

Methodology:

  • Chamber Preparation: Place cell culture inserts (e.g., 8 µm pore size) into a 24-well plate. The lower chamber will contain a chemoattractant.

  • Chemoattractant: Add low-serum medium containing a chemoattractant (e.g., 50 ng/mL VEGF-A) to the lower chamber.

  • Cell Preparation: Harvest and resuspend endothelial cells in low-serum medium. Treat the cells with various concentrations of this compound or vehicle control for 30-60 minutes at 37°C.

  • Cell Seeding: Seed the pre-treated cells into the upper chamber of the inserts.

  • Incubation: Incubate the plate for 4-6 hours to allow for cell migration.

  • Fixation and Staining: Remove the non-migrated cells from the top of the insert with a cotton swab. Fix the migrated cells on the bottom of the membrane with methanol and stain with a solution such as crystal violet.

  • Quantification: Elute the stain and measure the absorbance, or count the number of migrated cells in several fields of view under a microscope.

  • Analysis: Compare the migration in the presence of this compound to the vehicle control.

In Vitro VEGFR2 Phosphorylation Assay (Western Blot)

This assay directly measures the inhibitory effect of this compound on the autophosphorylation of VEGFR2.

Methodology:

  • Cell Culture and Starvation: Culture endothelial cells to near confluence in a 6-well plate. Starve the cells in serum-free medium for 12-16 hours.

  • Inhibitor Pre-treatment: Treat the starved cells with different concentrations of this compound or vehicle control for 1-2 hours.

  • VEGF Stimulation: Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for a short period (e.g., 5-10 minutes) at 37°C.

  • Cell Lysis: Immediately place the plate on ice, wash with cold PBS, and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with a primary antibody against phosphorylated VEGFR2 (e.g., p-VEGFR2 Tyr1175).

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Strip the membrane and re-probe for total VEGFR2 as a loading control. Quantify the band intensities and express the level of phosphorylated VEGFR2 relative to the total VEGFR2.

Experimental_Workflow cluster_assays In Vitro Assays start Start: Prepare this compound Stock cell_culture Culture Endothelial Cells start->cell_culture starvation Serum Starvation cell_culture->starvation treatment Treat with this compound starvation->treatment stimulation Stimulate with VEGF-A treatment->stimulation proliferation Proliferation Assay (48-72h) stimulation->proliferation migration Migration Assay (4-6h) stimulation->migration phosphorylation Phosphorylation Assay (5-10 min stimulation) stimulation->phosphorylation data_analysis Data Analysis (IC50, % Inhibition) proliferation->data_analysis migration->data_analysis phosphorylation->data_analysis end Conclusion data_analysis->end

References

Unexpected off-target effects of Vegfr2-IN-3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Vegfr2-IN-3, a novel inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). This guide addresses potential unexpected off-target effects and provides protocols for their investigation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent, ATP-competitive inhibitor of the VEGFR2 tyrosine kinase domain. By binding to the ATP-binding pocket of VEGFR2, it blocks the autophosphorylation of the receptor and subsequent activation of downstream signaling pathways. This inhibition is intended to suppress angiogenesis, the formation of new blood vessels, a critical process in tumor growth and other pathologies.

Q2: What are the known on-target effects of this compound in cellular assays?

In endothelial cells, effective inhibition of VEGFR2 by this compound is expected to lead to:

  • Inhibition of VEGF-induced cell proliferation.

  • Reduction in endothelial cell migration and tube formation.

  • Induction of apoptosis in proliferating endothelial cells.

Q3: I am observing cellular effects at concentrations lower than the IC50 for VEGFR2. What could be the cause?

This could indicate that this compound has off-target effects on other kinases that are important for the signaling pathways in your specific cell type. Many kinase inhibitors exhibit polypharmacology, meaning they can bind to multiple kinases, sometimes with high affinity.[1] It is recommended to perform a kinase selectivity profile to identify potential off-target kinases.

Q4: My cells are showing unexpected morphological changes that are not typical of VEGFR2 inhibition. How should I investigate this?

Unexpected morphological changes could be a result of off-target effects on cytoskeletal regulators. It is advisable to:

  • Perform a kinase screen to identify potential off-target kinases involved in cytoskeletal organization.

  • Use live-cell imaging to monitor the dynamics of the morphological changes.

  • Test inhibitors of other signaling pathways that might be activated to see if the phenotype can be rescued.

Troubleshooting Guide

Problem Possible Cause Recommended Action
Reduced cell viability in non-endothelial cells Off-target inhibition of essential kinases.1. Perform a cell viability assay on a panel of different cell lines. 2. Conduct a broad-spectrum kinase inhibition assay to identify off-target interactions. 3. Compare the off-target profile with known inhibitors to understand potential liabilities.
Unexpected activation of a signaling pathway Paradoxical activation of a pathway due to feedback loops or off-target effects.1. Perform phosphoproteomics to get a global view of signaling changes. 2. Use specific antibodies to validate the activation of key signaling nodes by western blot.
Inconsistent results between experiments Compound stability, solubility, or degradation.1. Confirm the stability of this compound in your experimental media over the time course of the experiment. 2. Ensure complete solubilization of the compound before each experiment.

Quantitative Data Summary

Table 1: Kinase Selectivity Profile of this compound

This table summarizes the inhibitory activity of this compound against a panel of selected kinases to identify potential off-target interactions.

KinaseIC50 (nM)Fold Selectivity vs. VEGFR2
VEGFR2 10 1
VEGFR115015
VEGFR325025
PDGFRβ808
c-Kit12012
RET30030
FGFR150050
Src>1000>100

Data is hypothetical and for illustrative purposes only.

Table 2: Cellular IC50 Values for this compound

This table shows the half-maximal inhibitory concentration (IC50) of this compound in different cell-based assays.

Cell LineAssay TypeIC50 (nM)
HUVECVEGF-stimulated proliferation15
HUVECTube formation20
A549 (Lung Carcinoma)Proliferation500
U87-MG (Glioblastoma)Proliferation>1000

Data is hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol is designed to determine the IC50 of this compound against a specific kinase.

  • Reagents and Materials:

    • Recombinant kinase (e.g., VEGFR2)

    • Kinase substrate (e.g., a generic peptide substrate)

    • ATP

    • This compound (serial dilutions)

    • Kinase assay buffer

    • ADP-Glo™ Kinase Assay kit (or similar)

    • 384-well plates

  • Procedure:

    • Add 2.5 µL of serially diluted this compound to the wells of a 384-well plate.

    • Add 2.5 µL of the kinase/substrate mixture to each well.

    • Add 5 µL of ATP to initiate the reaction.

    • Incubate at room temperature for 1 hour.

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.

    • Incubate at room temperature for 30 minutes.

    • Read the luminescence on a plate reader.

    • Calculate the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cell Viability Assay

This protocol measures the effect of this compound on the viability of a chosen cell line.

  • Reagents and Materials:

    • Cell line of interest (e.g., HUVEC)

    • Complete cell culture medium

    • This compound (serial dilutions)

    • CellTiter-Glo® Luminescent Cell Viability Assay kit (or similar)

    • 96-well clear-bottom plates

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

    • Treat the cells with serial dilutions of this compound. Include a vehicle-only control.

    • Incubate for 72 hours at 37°C in a CO2 incubator.

    • Equilibrate the plate and its contents to room temperature for 30 minutes.

    • Add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Record the luminescence using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Visualizations

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibitor VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Src Src VEGFR2->Src Activates PKC PKC PLCg->PKC Akt Akt PI3K->Akt Ras Ras Src->Ras FAK FAK Src->FAK Raf Raf PKC->Raf Permeability Permeability PKC->Permeability Survival Survival Akt->Survival Ras->Raf Migration Migration FAK->Migration MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Inhibitor This compound Inhibitor->VEGFR2 Inhibits

Caption: VEGFR2 Signaling Pathway and Point of Inhibition by this compound.

Troubleshooting_Workflow Start Unexpected Experimental Outcome Check_Compound Verify Compound Integrity (Solubility, Stability) Start->Check_Compound Check_Compound->Start Compound Issue On_Target Is the effect related to VEGFR2 inhibition? Check_Compound->On_Target Compound OK Off_Target Potential Off-Target Effect On_Target->Off_Target No Conclusion Identify Off-Target and Refine Experimental Design On_Target->Conclusion Yes Kinase_Screen Perform Kinase Selectivity Profiling Off_Target->Kinase_Screen Pathway_Analysis Analyze Affected Signaling Pathways (e.g., Western Blot, Proteomics) Off_Target->Pathway_Analysis Rescue_Experiment Perform Rescue Experiment with Specific Inhibitors Kinase_Screen->Rescue_Experiment Pathway_Analysis->Rescue_Experiment Rescue_Experiment->Conclusion

Caption: Troubleshooting Workflow for Unexpected Off-Target Effects.

References

How to reduce Vegfr2-IN-3 toxicity in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Vegfr2-IN-3. This resource is designed to assist researchers, scientists, and drug development professionals in mitigating potential toxicity associated with the use of this compound in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a small molecule inhibitor designed to target the vascular endothelial growth factor receptor 2 (VEGFR2). VEGFR2 is a receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels.[1][2][3] Upon binding of its ligand, VEGF-A, VEGFR2 dimerizes and autophosphorylates, initiating a cascade of downstream signaling pathways that promote endothelial cell proliferation, migration, and survival.[1][2] this compound likely functions by competing with ATP for the kinase domain of VEGFR2, thereby inhibiting its autophosphorylation and blocking downstream signaling.

Q2: What are the common causes of this compound toxicity in cell culture?

Toxicity associated with VEGFR2 inhibitors like this compound in cell culture can arise from several factors:

  • On-target toxicity: Inhibition of VEGFR2 signaling is essential for the inhibitor's intended anti-angiogenic effect, but it can also be detrimental to cells that rely on this pathway for survival and proliferation, such as endothelial cells.[4][5]

  • Off-target effects: Small molecule inhibitors can sometimes interact with other kinases or cellular targets besides VEGFR2, leading to unintended and toxic side effects.[6] The selectivity of this compound for VEGFR2 over other kinases will influence its off-target toxicity profile.

  • High concentrations: Excessive concentrations of the inhibitor can lead to acute cytotoxicity. It is crucial to determine the optimal concentration that inhibits VEGFR2 signaling without causing widespread cell death.

  • Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at high concentrations.

  • Compound stability: Degradation of the compound in cell culture media over time could lead to the formation of toxic byproducts.

Q3: What are the typical signs of toxicity in cell culture?

Signs of toxicity can vary depending on the cell type and the concentration of this compound. Common indicators include:

  • Reduced cell viability and proliferation.

  • Changes in cell morphology (e.g., rounding, detachment, blebbing).

  • Increased apoptosis or necrosis.

  • Induction of stress-related pathways.

  • Alterations in metabolic activity.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving toxicity issues with this compound.

Problem: High levels of cell death observed after treatment.

Possible Cause 1: this compound concentration is too high.

  • Solution: Perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for VEGFR2 phosphorylation and the CC50 (half-maximal cytotoxic concentration) for your cell line. The goal is to identify a therapeutic window where the inhibitor is effective with minimal toxicity.

Possible Cause 2: The cell type is highly sensitive to VEGFR2 inhibition.

  • Solution: Consider using a lower concentration of this compound or reducing the treatment duration. If possible, use a cell line that is less dependent on the VEGFR2 signaling pathway for survival.

Possible Cause 3: Off-target effects of this compound.

  • Solution: If the toxicity persists even at low, on-target concentrations, consider the possibility of off-target effects. Review any available data on the selectivity profile of this compound. If no data is available, consider performing a kinase panel screen to identify potential off-target interactions.

Possible Cause 4: Solvent toxicity.

  • Solution: Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is below the toxic threshold for your cells (typically <0.1-0.5%). Run a solvent-only control to assess its contribution to toxicity.

Problem: Inconsistent results between experiments.

Possible Cause 1: Compound instability.

  • Solution: Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles. Assess the stability of the compound in your cell culture medium over the course of the experiment.

Possible Cause 2: Variability in cell culture conditions.

  • Solution: Maintain consistent cell culture practices, including cell passage number, seeding density, and media composition.

Experimental Protocols

Protocol 1: Determination of IC50 and CC50

This protocol outlines a method to determine the potency and cytotoxicity of this compound.

Materials:

  • Your cell line of interest (e.g., HUVECs)

  • This compound

  • Cell culture medium and supplements

  • 96-well plates

  • Reagents for cell viability assay (e.g., MTT, CellTiter-Glo®)

  • Reagents for Western blotting (antibodies against phospho-VEGFR2 and total VEGFR2)

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Dilution: Prepare a serial dilution of this compound in cell culture medium. Also, prepare a vehicle control (medium with the same concentration of solvent as the highest inhibitor concentration).

  • Treatment: Remove the old medium from the cells and add the diluted compound or vehicle control.

  • Incubation: Incubate the plates for the desired treatment duration (e.g., 24, 48, 72 hours).

  • Cell Viability Assay: After incubation, perform a cell viability assay according to the manufacturer's instructions.

  • Western Blotting for p-VEGFR2: In a parallel experiment using larger culture dishes, treat cells with the same serial dilutions of this compound. After a shorter incubation period (e.g., 1-2 hours), lyse the cells and perform Western blotting to detect the levels of phosphorylated VEGFR2 and total VEGFR2.

  • Data Analysis:

    • For the viability assay, plot the percentage of viable cells against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the CC50.

    • For the Western blot, quantify the band intensities for p-VEGFR2 and total VEGFR2. Plot the ratio of p-VEGFR2 to total VEGFR2 against the log of the inhibitor concentration to determine the IC50.

Protocol 2: Assessing Apoptosis

This protocol describes how to determine if cell death is occurring via apoptosis.

Materials:

  • Your cell line of interest

  • This compound

  • Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound at concentrations around the determined CC50 for a specified time. Include untreated and vehicle-treated controls.

  • Cell Harvesting: Harvest the cells, including any floating cells in the medium.

  • Staining: Stain the cells with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant:

    • Annexin V- / PI- (Live cells)

    • Annexin V+ / PI- (Early apoptotic cells)

    • Annexin V+ / PI+ (Late apoptotic/necrotic cells)

    • Annexin V- / PI+ (Necrotic cells)

Data Presentation

Table 1: Hypothetical Dose-Response Data for this compound in HUVECs

This compound (µM)% Cell Viability (CC50)% p-VEGFR2 Inhibition (IC50)
0.0198 ± 312 ± 2
0.195 ± 448 ± 5
185 ± 692 ± 3
1052 ± 598 ± 2
10015 ± 3100 ± 1

Table 2: Troubleshooting Summary

ProblemPossible CauseRecommended Action
High Cell DeathConcentration too highPerform dose-response, use lower concentration
Cell line sensitivityReduce treatment time, use a different cell line
Off-target effectsPerform kinase selectivity profiling
Solvent toxicityRun solvent-only control, lower solvent %
Inconsistent ResultsCompound instabilityPrepare fresh stocks, check stability in media
Culture variabilityStandardize cell culture procedures

Visualizations

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF-A VEGF-A VEGFR2 VEGFR2 Dimerization VEGF-A->VEGFR2 Binds VEGFR2->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Src Src VEGFR2->Src PKC PKC PLCg->PKC Akt Akt PI3K->Akt Ras Ras Src->Ras MAPK MAPK PKC->MAPK Survival Survival Akt->Survival Ras->MAPK Proliferation Proliferation MAPK->Proliferation Migration Migration MAPK->Migration Vegfr2_IN_3 This compound Vegfr2_IN_3->VEGFR2 Inhibits

Caption: VEGFR2 Signaling Pathway and the inhibitory action of this compound.

Toxicity_Workflow cluster_experiment Experimental Phase cluster_analysis Data Analysis Start Start Experiment Dose_Response Dose-Response Assay (IC50 & CC50) Start->Dose_Response Viability_Assay Cell Viability Assay Dose_Response->Viability_Assay Apoptosis_Assay Apoptosis Assay Viability_Assay->Apoptosis_Assay Analyze_Data Analyze Results Apoptosis_Assay->Analyze_Data High_Toxicity Toxicity Observed? Analyze_Data->High_Toxicity Optimize Optimize Conditions High_Toxicity->Optimize Yes Proceed Proceed with Experiment High_Toxicity->Proceed No Optimize->Dose_Response Re-evaluate

Caption: Experimental workflow for assessing this compound toxicity.

Troubleshooting_Tree cluster_causes Potential Causes cluster_solutions Solutions Start High Cell Death Observed Concentration Is Concentration > 10x IC50? Start->Concentration Solvent Is Solvent Control Toxic? Concentration->Solvent No Lower_Conc Lower Concentration Concentration->Lower_Conc Yes Off_Target Is Toxicity On-Target? Solvent->Off_Target No Lower_Solvent Reduce Solvent % Solvent->Lower_Solvent Yes Selectivity_Profile Perform Selectivity Screen Off_Target->Selectivity_Profile No Accept_Toxicity Accept On-Target Toxicity Off_Target->Accept_Toxicity Yes

Caption: Troubleshooting decision tree for high cell death.

References

Vegfr2-IN-3 degradation and storage best practices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the storage, handling, and troubleshooting of experiments involving Vegfr2-IN-3 and similar small molecule kinase inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound powder?

A1: As a general best practice for small molecule inhibitors, lyophilized powder should be stored at -20°C for long-term stability. Some suppliers may recommend storage at 4°C for shorter periods. Always refer to the product-specific technical data sheet (TDS) for the most accurate information. For example, a similar compound, VEGFR-2-IN-39, is recommended to be stored at -20°C.[1]

Q2: How should I prepare a stock solution of this compound?

A2: Before opening the vial, it is recommended to centrifuge it to ensure all the powder is at the bottom.[2] Most small molecule kinase inhibitors are soluble in dimethyl sulfoxide (DMSO).[2][3] Prepare a concentrated stock solution, for instance at 10 mM or 50 mM, by dissolving the compound in high-purity DMSO.[3] Sonication can aid in dissolution if the compound does not dissolve readily.[4]

Q3: How should I store the reconstituted stock solution?

A3: Once reconstituted, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.[2] These aliquots should be stored in tightly sealed vials at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).[2]

Q4: Can I store the stock solution at room temperature?

A4: It is not recommended to store stock solutions of most small molecule inhibitors at room temperature for extended periods, as this can lead to degradation. For working solutions used on the day of the experiment, it is best to prepare them fresh from a frozen stock aliquot.

Q5: What is the stability of this compound in aqueous solutions?

A5: The stability of small molecules in aqueous solutions can be limited. It is best practice to prepare fresh dilutions in your aqueous experimental buffer from the DMSO stock solution immediately before use. Avoid storing the inhibitor in aqueous solutions for long periods.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results Degradation of the inhibitor due to improper storage or handling.Ensure the powdered compound and stock solutions are stored at the correct temperatures (-20°C or -80°C). Avoid multiple freeze-thaw cycles by using single-use aliquots. Prepare fresh working solutions for each experiment.
Inaccurate concentration of the stock solution.Verify the initial weight of the compound and the volume of solvent used for reconstitution. Ensure the compound was fully dissolved.
Precipitation of the compound in cell culture media The final concentration of the inhibitor exceeds its solubility in the aqueous media.Check the solubility information on the technical data sheet. Ensure the final concentration of DMSO in the culture media is low (typically <0.5%) to avoid solvent-induced toxicity and precipitation. Consider using a solubilizing agent if compatible with your experimental system.
No observable effect of the inhibitor The inhibitor is inactive due to degradation.Use a fresh aliquot of the stock solution. If the problem persists, consider purchasing a new batch of the compound.
The experimental system is not sensitive to the inhibitor.Verify the expression and activity of VEGFR2 in your cell line or experimental model. Confirm the inhibitor's mechanism of action and expected downstream effects.

Data Summary

Quantitative data for this compound is not publicly available. The following tables provide example data for similar VEGFR2 inhibitors to serve as a general guide.

Table 1: Storage Recommendations

Form Temperature Duration Source
Lyophilized Powder-20°CUp to 3 years[2][4]
4°CUp to 2 years[2]
Stock Solution (in DMSO)-20°CUp to 1 month[2]
-80°CUp to 6 months[2][4]

Table 2: Example Solubility of a VEGFR2 Inhibitor (VEGFR-2-IN-6)

Solvent Maximum Solubility
DMSO22.5 mg/mL (53.1 mM)

Data for VEGFR-2-IN-6, a potent VEGFR2 inhibitor.[4]

Experimental Protocols

Protocol 1: Reconstitution of this compound Powder

  • Preparation : Bring the vial of lyophilized this compound powder to room temperature before opening to prevent condensation.

  • Centrifugation : Centrifuge the vial briefly (e.g., 1000 x g for 1 minute) to collect all the powder at the bottom of the vial.[3]

  • Solvent Addition : Add the calculated volume of high-purity DMSO to the vial to achieve the desired stock solution concentration (e.g., 10 mM).

  • Dissolution : Vortex the vial thoroughly to dissolve the powder. If necessary, sonicate the solution in a water bath for a few minutes to ensure complete dissolution.[4]

  • Aliquoting : Dispense the stock solution into smaller, single-use aliquots in sterile, tightly sealed microcentrifuge tubes.

  • Storage : Store the aliquots at -20°C for short-term use or -80°C for long-term storage.[2]

Protocol 2: Preparation of Working Solutions

  • Thawing : Thaw a single aliquot of the this compound stock solution at room temperature.

  • Dilution : Perform serial dilutions of the stock solution in your experimental buffer or cell culture medium to achieve the desired final concentrations.

  • Mixing : Mix each dilution thoroughly by gentle pipetting or vortexing.

  • Usage : Use the freshly prepared working solutions immediately in your experiments. Do not store diluted aqueous solutions.

Visualizations

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Phosphorylation PI3K PI3K VEGFR2->PI3K Activation Ras Ras VEGFR2->Ras Activation PKC PKC PLCg->PKC Proliferation Cell Proliferation, Survival, Migration PKC->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Vegfr2_IN_3 This compound Vegfr2_IN_3->VEGFR2 Inhibition

Caption: VEGFR2 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Reconstitute Reconstitute This compound (Protocol 1) Prepare_Working Prepare Working Solutions (Protocol 2) Reconstitute->Prepare_Working Treat_Cells Treat Cells/System with this compound Prepare_Working->Treat_Cells Incubate Incubate for Desired Time Treat_Cells->Incubate Assay Perform Assay (e.g., Western Blot, Proliferation Assay) Incubate->Assay Analyze_Data Analyze and Interpret Data Assay->Analyze_Data Troubleshooting_Tree Start Inconsistent or No Effect Observed Check_Storage Check Storage Conditions (-20°C/-80°C, single-use aliquots) Start->Check_Storage Storage_OK Storage OK? Check_Storage->Storage_OK Improve_Storage Action: Use fresh aliquot, review storage practices. Storage_OK->Improve_Storage No Check_Concentration Verify Stock and Working Solution Concentrations Storage_OK->Check_Concentration Yes Concentration_OK Concentration OK? Check_Concentration->Concentration_OK Recalculate Action: Recalculate and prepare fresh solutions. Concentration_OK->Recalculate No Check_System Confirm VEGFR2 Expression and Activity in Model Concentration_OK->Check_System Yes System_OK System Validated? Check_System->System_OK Validate_System Action: Use positive controls, validate experimental system. System_OK->Validate_System No New_Compound Consider purchasing a new batch of inhibitor. System_OK->New_Compound Yes

References

Technical Support Center: Enhancing the In Vivo Bioavailability of Vegfr2-IN-3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the in vivo bioavailability of Vegfr2-IN-3, a potent VEGFR2 inhibitor. Given its likely classification as a poorly soluble compound, this guide focuses on strategies to improve its delivery and efficacy in preclinical models.

Frequently Asked Questions (FAQs)

Q1: We are observing low and variable efficacy of this compound in our in vivo cancer model despite using the recommended dose. What could be the underlying issue?

A1: Low and inconsistent efficacy in vivo, especially with a compound like this compound which is predicted to have low aqueous solubility, is often linked to poor bioavailability. This means that the compound is not being adequately absorbed into the systemic circulation to reach its target, the VEGFR2 receptor in the tumor vasculature. The issue likely stems from the formulation and delivery method rather than the intrinsic activity of the compound.

Q2: What are the primary formulation strategies to enhance the bioavailability of poorly soluble inhibitors like this compound?

A2: Several formulation strategies can be employed to improve the oral bioavailability of poorly absorbed drugs.[1][2] Key approaches for compounds like this compound include:

  • Lipid-Based Formulations: These formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), can enhance the solubility and absorption of lipophilic drugs.[1][3][4]

  • Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution, which can significantly improve the absorption rate.[5][6]

  • Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous (non-crystalline) state can increase its solubility and dissolution rate.[3][5]

  • Salt Formation: Creating a more soluble salt form of the active pharmaceutical ingredient (API) can be a straightforward way to enhance dissolution.[4]

  • Use of Excipients: Incorporating solubility enhancers, surfactants, and permeation enhancers in the formulation can also improve bioavailability.[1][2]

Q3: How do I choose the most appropriate formulation strategy for this compound?

A3: The selection of a formulation strategy depends on the physicochemical properties of this compound, such as its solubility, permeability, and chemical stability. A systematic approach involving pre-formulation studies is recommended. This would include solubility screening in various solvents and lipid excipients, and solid-state characterization.

Troubleshooting Guide

Issue 1: Inconsistent plasma concentrations of this compound in pharmacokinetic (PK) studies.
Potential Cause Troubleshooting Step Expected Outcome
Poor aqueous solubility leading to erratic absorption. Develop a lipid-based formulation (e.g., SEDDS) or a nanosuspension to improve dissolution.More consistent and higher plasma concentrations of this compound.
Precipitation of the compound in the gastrointestinal (GI) tract. Incorporate precipitation inhibitors in the formulation, such as hydrophilic polymers (e.g., HPMC, PVP).Maintained solubilization of the drug in the GI tract, leading to improved absorption.
First-pass metabolism in the liver. Co-administer with a known inhibitor of the relevant cytochrome P450 enzymes (if identified). Note: This should be done cautiously and with appropriate ethical approval.Increased systemic exposure of the parent compound.
Issue 2: Lack of dose-proportionality in efficacy studies.
Potential Cause Troubleshooting Step Expected Outcome
Saturation of absorption at higher doses due to limited solubility. Switch to a more advanced formulation strategy that enhances solubility, such as an amorphous solid dispersion.A more linear relationship between the administered dose and the observed therapeutic effect.
Efflux by transporters in the gut wall (e.g., P-glycoprotein). Include a P-gp inhibitor in the formulation (e.g., Tween 80, Cremophor EL).Increased intracellular concentration of the drug in enterocytes, leading to enhanced absorption.

Experimental Protocols

Protocol 1: Preparation of a Lipid-Based Formulation (SEDDS) for this compound

Objective: To prepare a Self-Emulsifying Drug Delivery System (SEDDS) to improve the oral bioavailability of this compound.

Materials:

  • This compound

  • Oil phase (e.g., Capryol 90)

  • Surfactant (e.g., Cremophor EL)

  • Co-surfactant (e.g., Transcutol HP)

  • Vortex mixer

  • Water bath

Method:

  • Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the optimal components.

  • Based on the solubility data, construct a pseudo-ternary phase diagram to identify the self-emulsifying region.

  • Prepare the SEDDS formulation by accurately weighing the selected oil, surfactant, and co-surfactant in a glass vial.

  • Add the required amount of this compound to the mixture.

  • Gently heat the mixture in a water bath (not exceeding 40°C) and vortex until a clear, homogenous solution is obtained.

  • To assess the self-emulsification properties, add 1 mL of the prepared SEDDS to 250 mL of water in a beaker with gentle agitation and observe the formation of a nanoemulsion.

Protocol 2: In Vivo Pharmacokinetic Study in Mice

Objective: To evaluate the plasma concentration-time profile of this compound following oral administration of different formulations.

Materials:

  • Male BALB/c mice (6-8 weeks old)

  • This compound formulations (e.g., simple suspension vs. SEDDS)

  • Oral gavage needles

  • Blood collection tubes (containing anticoagulant)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Method:

  • Fast the mice overnight with free access to water.

  • Administer the this compound formulations orally via gavage at a specified dose.

  • Collect blood samples (approximately 50 µL) via tail vein or retro-orbital sinus at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dosing).

  • Centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

  • Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC.

Quantitative Data Summary

The following table presents hypothetical pharmacokinetic data for this compound in different formulations to illustrate the potential improvements in bioavailability.

Formulation Dose (mg/kg) Cmax (ng/mL) Tmax (h) AUC (0-24h) (ng*h/mL) Relative Bioavailability (%)
Aqueous Suspension 50150 ± 352.0980 ± 210100
SEDDS Formulation 50780 ± 1201.05200 ± 850530
Nanosuspension 50620 ± 901.54150 ± 600423

Data are presented as mean ± standard deviation.

Visualizations

VEGFR2 Signaling Pathway

VEGFR2_Signaling_Pathway VEGFA VEGF-A VEGFR2 VEGFR2 VEGFA->VEGFR2 Binds to PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Permeability Vascular Permeability VEGFR2->Permeability ERK ERK PLCg->ERK AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Vegfr2_IN_3 This compound Vegfr2_IN_3->VEGFR2 Inhibits

Caption: Simplified VEGFR2 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Formulation Development and In Vivo Testing

Experimental_Workflow cluster_0 Formulation Development cluster_1 In Vivo Evaluation Solubility Solubility Screening Formulation Formulation Preparation (e.g., SEDDS, Nanosuspension) Solubility->Formulation Characterization In Vitro Characterization (Particle Size, Dissolution) Formulation->Characterization PK_Study Pharmacokinetic (PK) Study in Mice Characterization->PK_Study Optimized Formulation Efficacy_Study Efficacy Study in Tumor Model PK_Study->Efficacy_Study

Caption: Workflow for enhancing this compound bioavailability.

Logical Relationship for Troubleshooting Poor Bioavailability

Troubleshooting_Logic Start Low In Vivo Efficacy of this compound Hypothesis Poor Bioavailability? Start->Hypothesis Cause1 Poor Solubility Hypothesis->Cause1 Yes Cause2 Poor Permeability Hypothesis->Cause2 Yes Cause3 First-Pass Metabolism Hypothesis->Cause3 Yes Solution1 Improve Formulation (e.g., SEDDS, Nanosuspension) Cause1->Solution1 Solution2 Add Permeation Enhancers Cause2->Solution2 Solution3 Co-administer with Metabolism Inhibitor Cause3->Solution3 Outcome Enhanced Bioavailability & Efficacy Solution1->Outcome Solution2->Outcome Solution3->Outcome

Caption: Troubleshooting logic for addressing poor in vivo bioavailability.

References

Validation & Comparative

Comparative Analysis of Vegfr2-IN-3 and Sunitinib in Renal Cell Carcinoma Models

Author: BenchChem Technical Support Team. Date: November 2025

A Head-to-Head Look at Two Kinase Inhibitors in Kidney Cancer Research

In the landscape of targeted therapies for renal cell carcinoma (RCC), the inhibition of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway remains a cornerstone of treatment. Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor, has been a standard-of-care in this setting for over a decade. This guide provides a comparative overview of Sunitinib and a novel investigational agent, Vegfr2-IN-3, also known as EGFR/VEGFR2-IN-3, for researchers and drug development professionals. While direct comparative studies in RCC models are not yet available, this document compiles existing data to facilitate an informed assessment of their potential.

At a Glance: Key Quantitative Data

The following table summarizes the available in vitro potency of this compound and Sunitinib against their primary target, VEGFR-2, and in various renal cell carcinoma cell lines.

CompoundTargetIn Vitro IC50 (VEGFR-2)Renal Cell Carcinoma Cell Line IC50
This compound VEGFR-2, EGFR0.142 µM[1]Data not available
Sunitinib VEGFR-2, PDGFRs, c-KIT, FLT3, RET, CSF-1R80 nM (0.08 µM)786-O: 4.6 µM[2] ACHN: 1.9 µM[2] Caki-1: 2.8 µM[2]

Mechanism of Action and Signaling Pathways

Both Sunitinib and this compound exert their anti-cancer effects by inhibiting key signaling pathways involved in tumor angiogenesis and proliferation.

Sunitinib is a multi-targeted inhibitor, affecting multiple receptor tyrosine kinases (RTKs) including VEGFRs, Platelet-Derived Growth Factor Receptors (PDGFRs), c-KIT, Fms-like tyrosine kinase 3 (FLT3), RET, and colony-stimulating factor 1 receptor (CSF-1R). Its primary mechanism in RCC is the inhibition of VEGFR-2, which disrupts the downstream signaling cascade responsible for endothelial cell proliferation, migration, and survival, ultimately leading to a reduction in tumor vascularization.

This compound is a potent dual inhibitor of both Epidermal Growth Factor Receptor (EGFR) and VEGFR-2.[1] The inhibition of VEGFR-2 follows a similar mechanism to Sunitinib, targeting the ATP-binding site of the kinase domain. The concurrent inhibition of EGFR could theoretically offer a broader anti-tumor effect, as EGFR signaling is also implicated in the proliferation and survival of some cancer cells.

VEGFR-2 Signaling Pathway

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Phosphorylation PI3K PI3K VEGFR2->PI3K Phosphorylation RAS RAS VEGFR2->RAS Activation Proliferation Cell Proliferation, Migration, Survival PLCg->Proliferation Akt Akt PI3K->Akt Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Vegfr2_IN_3 This compound Vegfr2_IN_3->VEGFR2 Inhibition Sunitinib Sunitinib Sunitinib->VEGFR2 Inhibition

Caption: VEGFR-2 signaling pathway and points of inhibition.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standard protocols for key assays used in the evaluation of VEGFR-2 inhibitors.

VEGFR-2 Kinase Inhibition Assay

This assay is designed to measure the ability of a compound to inhibit the enzymatic activity of VEGFR-2.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP

  • Poly(Glu, Tyr) 4:1 substrate

  • Test compounds (this compound, Sunitinib) dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 96-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add 5 µL of the diluted compounds to the wells of a 96-well plate. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Prepare a master mix containing kinase buffer, ATP, and the substrate.

  • Add 20 µL of the master mix to each well.

  • Add 25 µL of diluted VEGFR-2 enzyme to each well (except the negative control).

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Cell Proliferation (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Materials:

  • Renal cell carcinoma cell lines (e.g., 786-O, ACHN, Caki-1)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • Test compounds (this compound, Sunitinib) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the RCC cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.

In Vivo Tumor Xenograft Model

This model assesses the in vivo efficacy of the compounds in a living organism.

Materials:

  • Immunocompromised mice (e.g., athymic nude or SCID mice)

  • Renal cell carcinoma cells (e.g., 786-O)

  • Vehicle solution (for compound delivery)

  • Test compounds (this compound, Sunitinib)

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject 1-5 x 10^6 RCC cells into the flank of each mouse.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment groups (vehicle control, this compound, Sunitinib).

  • Administer the compounds at predetermined doses and schedules (e.g., daily oral gavage).

  • Measure the tumor volume with calipers every 2-3 days.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).

Comparative Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical comparison of two kinase inhibitors in RCC models.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cluster_analysis Data Analysis and Comparison Kinase_Assay VEGFR-2 Kinase Assay (Determine IC50) Xenograft_Model RCC Xenograft Model (Tumor Growth Inhibition) Kinase_Assay->Xenograft_Model Cell_Proliferation RCC Cell Line Proliferation (MTT Assay - Determine IC50) Cell_Proliferation->Xenograft_Model Toxicity_Study Toxicity Assessment (Body Weight, Clinical Signs) Xenograft_Model->Toxicity_Study Data_Comparison Compare IC50 values, Tumor Growth Inhibition, and Toxicity Profiles Xenograft_Model->Data_Comparison Toxicity_Study->Data_Comparison Start Compound Synthesis (this compound vs. Sunitinib) Start->Kinase_Assay Start->Cell_Proliferation

Caption: Preclinical workflow for comparing kinase inhibitors.

Toxicity and Safety Profile

Sunitinib: The toxicity profile of Sunitinib is well-characterized from extensive clinical use. Common adverse effects include fatigue, diarrhea, hypertension, hand-foot syndrome, and myelosuppression. Dose modifications are often required to manage these side effects.

This compound: As an investigational compound, the toxicity profile of this compound is not yet established in humans. Preclinical toxicity studies would be necessary to determine its safety profile. The dual inhibition of EGFR may lead to a different set of side effects compared to Sunitinib, potentially including skin rash, which is a common toxicity associated with EGFR inhibitors.

Conclusion and Future Directions

Based on the available in vitro data, both this compound and Sunitinib are potent inhibitors of the VEGFR-2 kinase. Sunitinib has demonstrated efficacy in multiple renal cell carcinoma cell lines and is a clinically validated drug. The key differentiator for this compound is its dual activity against EGFR, which could offer a therapeutic advantage in certain RCC subtypes, but this remains to be experimentally verified.

Crucially, there is a lack of data on the performance of this compound in renal cell carcinoma models. To provide a comprehensive comparison, future studies should focus on:

  • Evaluating the anti-proliferative activity of this compound in a panel of RCC cell lines.

  • Conducting head-to-head in vivo efficacy studies of this compound and Sunitinib in RCC xenograft models.

  • Characterizing the preclinical toxicity profile of this compound.

Such studies will be essential to determine if this compound holds promise as a potential new therapeutic agent for renal cell carcinoma.

References

A Comparative Analysis of Vegfr2-IN-3 and Sorafenib for Angiogenesis Research

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cancer research and drug development, targeting angiogenesis—the formation of new blood vessels that supply tumors with essential nutrients—remains a cornerstone of therapeutic strategy. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of this process, making it a prime target for inhibitory compounds. This guide provides a comparative overview of two such inhibitors: Vegfr2-IN-3, a research compound, and Sorafenib, a clinically approved multi-kinase inhibitor.

This comparison aims to provide researchers, scientists, and drug development professionals with a clear, data-driven analysis of their efficacy, mechanisms of action, and target specificities. Due to the limited publicly available data for this compound, this guide will focus on presenting the comprehensive data available for Sorafenib and will incorporate what is known about this compound, highlighting the current gaps in knowledge.

Mechanism of Action and Target Specificity

Sorafenib , in contrast, is a well-characterized multi-kinase inhibitor.[2][3] It exerts its anti-cancer effects through a dual mechanism: inhibiting tumor cell proliferation and angiogenesis.[4] This is achieved by targeting multiple kinases, including VEGFR-2, VEGFR-3, Platelet-Derived Growth Factor Receptor Beta (PDGFR-β), RAF kinases (C-RAF and B-RAF), and KIT.[2][5] This broad-spectrum activity contributes to its clinical efficacy but can also be associated with a wider range of side effects.

Quantitative Efficacy Data

The following table summarizes the available in vitro inhibitory activities (IC50) of Sorafenib against various kinases. The IC50 value represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. A lower IC50 value indicates greater potency. Data for this compound is not available in the public domain.

Target KinaseSorafenib IC50 (nM)This compound IC50 (nM)
VEGFR-2 90[5]Data Not Available
VEGFR-3 20[5]Data Not Available
PDGFR-β 57[5]Data Not Available
c-KIT 68[5]Data Not Available
FLT3 58[5]Data Not Available
Raf-1 6[5]Data Not Available
B-Raf 22[5]Data Not Available
FGFR-1 580[5]Data Not Available

Signaling Pathways

The diagrams below illustrate the signaling pathways targeted by a VEGFR-2 specific inhibitor and the broader multi-kinase inhibition of Sorafenib.

vegfr2_pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Vegfr2_IN_3 This compound Vegfr2_IN_3->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis (Proliferation, Migration, Survival) ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis

VEGFR-2 Signaling Pathway Inhibition.

sorafenib_pathway cluster_angiogenesis Angiogenesis Pathway cluster_proliferation Proliferation Pathway VEGF VEGF VEGFR VEGFR-2/3 VEGF->VEGFR PDGF PDGF PDGFR PDGFR-β PDGF->PDGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR->Angiogenesis GrowthFactors Growth Factors Ras Ras GrowthFactors->Ras Raf Raf-1, B-Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Sorafenib Sorafenib Sorafenib->VEGFR Inhibits Sorafenib->PDGFR Inhibits Sorafenib->Raf Inhibits

Sorafenib's Multi-Target Inhibition.

Experimental Protocols

Detailed experimental protocols for this compound are not publicly available. For Sorafenib, a vast body of literature exists detailing its use in various assays. Below are generalized methodologies for key experiments commonly used to evaluate VEGFR-2 inhibitors.

In Vitro Kinase Assay

Objective: To determine the 50% inhibitory concentration (IC50) of a compound against VEGFR-2 kinase activity.

Methodology:

  • Recombinant human VEGFR-2 kinase domain is incubated with a specific peptide substrate and ATP.

  • The inhibitor (e.g., Sorafenib) is added at varying concentrations.

  • The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

  • The amount of phosphorylated substrate is quantified, typically using methods like ADP-Glo™, HTRF®, or by measuring ATP consumption.

  • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell-Based VEGFR-2 Phosphorylation Assay

Objective: To assess the ability of an inhibitor to block VEGFR-2 autophosphorylation in a cellular context.

Methodology:

  • Human umbilical vein endothelial cells (HUVECs), which endogenously express VEGFR-2, are cultured to confluence.

  • Cells are serum-starved to reduce basal receptor phosphorylation.

  • The cells are pre-incubated with the inhibitor at various concentrations.

  • VEGF is added to stimulate VEGFR-2 phosphorylation.

  • Cell lysates are prepared, and the levels of phosphorylated VEGFR-2 (pVEGFR-2) and total VEGFR-2 are determined by Western blotting or ELISA.

  • The reduction in pVEGFR-2 levels relative to total VEGFR-2 indicates the inhibitory activity of the compound.

In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of an inhibitor in a living organism.

Methodology:

  • Immunocompromised mice are subcutaneously injected with human cancer cells (e.g., hepatocellular carcinoma, renal cell carcinoma).

  • Once tumors reach a palpable size, mice are randomized into control and treatment groups.

  • The inhibitor (e.g., Sorafenib) is administered orally at a specified dose and schedule.

  • Tumor volume and body weight are measured regularly.

  • At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry for markers of proliferation (Ki-67) and angiogenesis (CD31).

Experimental Workflow Diagram

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation kinase_assay In Vitro Kinase Assay (IC50 Determination) cell_assay Cellular Phosphorylation Assay (Western Blot/ELISA) kinase_assay->cell_assay xenograft Tumor Xenograft Model (Efficacy Assessment) kinase_assay->xenograft Lead Compound Selection ihc Immunohistochemistry (Proliferation & Angiogenesis Markers) xenograft->ihc

General Experimental Workflow.

Conclusion

Sorafenib is a potent multi-kinase inhibitor with well-documented efficacy against VEGFR-2 and other key targets in cancer progression.[2][3][4] Its broad activity profile has led to its successful clinical use. This compound, on the other hand, is presented as a specific inhibitor of VEGFR-2, which could offer a more targeted approach to studying and potentially treating angiogenesis-dependent tumors, possibly with a different side-effect profile.[1]

However, the lack of comprehensive, publicly available data for this compound makes a direct and detailed comparison with Sorafenib challenging. Further studies are required to fully characterize the efficacy, selectivity, and therapeutic potential of this compound. For researchers, the choice between these two compounds will depend on the specific experimental goals: Sorafenib for a broader, multi-targeted inhibition approach, and this compound for a more focused investigation of VEGFR-2 signaling, with the caveat of its current limited characterization.

References

Head-to-Head Comparison: GNTbm-TKI Against Leading VEGFR2 Tyrosine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Analysis of a Novel VEGFR2 TKI

In the landscape of targeted cancer therapy, Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) remains a pivotal target for inhibiting angiogenesis, a critical process for tumor growth and metastasis. This guide provides a head-to-head comparison of a novel investigational multi-tyrosine kinase inhibitor, GNTbm-TKI, with three established VEGFR2 tyrosine kinase inhibitors (TKIs): Sorafenib, Sunitinib, and Lenvatinib. This objective analysis is supported by preclinical data to inform research and development decisions.

Biochemical Potency and Kinase Selectivity

The cornerstone of a TKI's efficacy is its ability to potently and selectively inhibit its target kinase. The half-maximal inhibitory concentration (IC50) is a key metric for this, with lower values indicating greater potency.

GNTbm-TKI has been shown to strongly inhibit VEGFR2 at a nanomolar level, positioning it as a potent agent in this class of inhibitors.[1][2] While a precise IC50 value is not publicly available, its described potency suggests it is a significant candidate for further investigation.

For comparison, the established TKIs exhibit the following biochemical potencies against VEGFR2 and a panel of other kinases, highlighting their multi-targeted nature:

Kinase TargetGNTbm-TKI IC50 (nM)Sorafenib IC50 (nM)Sunitinib IC50 (nM)Lenvatinib IC50 (nM)
VEGFR2 (KDR) Potent nanomolar inhibition 90 [3]80 4.0 [4]
VEGFR1 (Flt-1)Inhibited26[5]Not specified22[4]
VEGFR3 (Flt-4)Inhibited20[3]Not specified5.2[4]
PDGFRβInhibited57[3]2Not specified
c-KITInhibited68[3]Inhibited85
RETInhibited43[5]Inhibited6.4
FGFR1Not specified580Not specified46[4]
Raf-1Not specified6[3]Not specifiedNot specified
B-RafNot specified22[3]Not specifiedNot specified
TYRO3Inhibited[1]Not specifiedNot specifiedNot specified
AXLInhibited[1]Not specifiedNot specifiedNot specified
c-MERInhibited[1]Not specifiedNot specifiedNot specified
BTKInhibited[1]Not specifiedNot specifiedNot specified
ROS1Inhibited[1]Not specifiedNot specifiedNot specified
NTRK2Inhibited[1]Not specifiedNot specifiedNot specified
METInhibited[1]Not specifiedNot specifiedNot specified

Cellular Activity: Proliferation and Viability

The ultimate test of a TKI's potential is its ability to inhibit cancer cell proliferation and reduce viability. GNTbm-TKI has demonstrated anti-proliferative activity across the NCI-60 human cancer cell line panel, with low GI50 values, indicating broad-spectrum cellular efficacy.[1]

Comparative cellular IC50 values for the established TKIs in various cancer cell lines further illustrate their therapeutic potential:

Cell LineSorafenib IC50 (µM)Sunitinib IC50 (µM)Lenvatinib IC50 (µM)
PLC/PRF/5 (Hepatocellular Carcinoma)6.3Not specifiedNot specified
HepG2 (Hepatocellular Carcinoma)4.5Not specifiedNot specified
MCF-7 (Breast Cancer)Not specifiedNot specified12.12
MD-MB-231 (Breast Cancer)Not specifiedNot specified11.27

In Vivo Efficacy in Preclinical Models

Preclinical animal models are crucial for evaluating the in vivo anti-tumor activity of novel compounds. GNTbm-TKI has shown superior in vivo efficacy in wild-type mice compared to immune-deficient mice in a CT-26 colon carcinoma model, suggesting that its mechanism of action may also involve the activation of an anti-cancer immune response.[1] This dual mechanism of direct anti-angiogenic and potential immunomodulatory effects is a promising area for further research.

VEGFR2 Signaling Pathway

VEGFR2 is a receptor tyrosine kinase that, upon binding with its ligand VEGF-A, dimerizes and autophosphorylates, initiating a cascade of downstream signaling events.[3][6] These pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, are critical for endothelial cell proliferation, migration, survival, and permeability, all of which are hallmarks of angiogenesis.[3][5][7] TKIs like GNTbm-TKI, Sorafenib, Sunitinib, and Lenvatinib act by blocking the ATP-binding site of the VEGFR2 kinase domain, thereby inhibiting its activation and downstream signaling.

VEGFR2_Signaling_Pathway VEGFA VEGF-A VEGFR2 VEGFR2 VEGFA->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC RAF Raf PKC->RAF Permeability Vascular Permeability PKC->Permeability MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival AKT->Survival mTOR->Proliferation TKI VEGFR2 TKIs (GNTbm-TKI, Sorafenib, Sunitinib, Lenvatinib) TKI->VEGFR2 Inhibits

VEGFR2 Signaling Pathway and TKI Inhibition.

Experimental Workflow for TKI Evaluation

The evaluation of a novel VEGFR2 TKI follows a structured workflow, from initial biochemical screening to in vivo efficacy studies.

TKI_Evaluation_Workflow Discovery Compound Discovery & Synthesis Biochemical In Vitro Kinase Assay (IC50 determination vs. VEGFR2) Discovery->Biochemical Selectivity Kinase Selectivity Profiling (Panel of kinases) Biochemical->Selectivity Cellular Cell-Based Assays (e.g., MTT for proliferation) Selectivity->Cellular InVivo In Vivo Xenograft Model (Tumor growth inhibition) Cellular->InVivo PKPD Pharmacokinetics/ Pharmacodynamics InVivo->PKPD Tox Toxicology Studies PKPD->Tox Clinical Clinical Trials Tox->Clinical

Experimental Workflow for VEGFR2 TKI Evaluation.

Detailed Experimental Protocols

In Vitro VEGFR2 Kinase Inhibition Assay

Objective: To determine the IC50 value of a test compound against VEGFR2 kinase.

Materials:

  • Recombinant human VEGFR2 kinase domain.

  • Poly(Glu, Tyr) 4:1 peptide substrate.

  • ATP (Adenosine triphosphate).

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

  • Test compound (e.g., GNTbm-TKI) and reference compounds (Sorafenib, Sunitinib, Lenvatinib) dissolved in DMSO.

  • 96-well microplates.

  • ADP-Glo™ Kinase Assay kit (Promega) or similar.

  • Plate reader capable of measuring luminescence.

Procedure:

  • Prepare serial dilutions of the test and reference compounds in kinase buffer.

  • In a 96-well plate, add the VEGFR2 kinase, peptide substrate, and the diluted compounds.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.

  • The luminescence signal is inversely proportional to the kinase activity.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cell Proliferation (MTT) Assay

Objective: To assess the effect of a test compound on the proliferation of cancer cells.

Materials:

  • Human cancer cell line (e.g., HUVEC, HepG2, MCF-7).

  • Complete cell culture medium.

  • Test compound and reference compounds dissolved in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • 96-well cell culture plates.

  • Microplate reader capable of measuring absorbance at 570 nm.

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test and reference compounds and incubate for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the DMSO-treated control cells.

  • Determine the GI50/IC50 value by plotting cell viability against compound concentration.

In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of a test compound in a living organism.

Materials:

  • Immunocompromised mice (e.g., athymic nude or SCID mice).

  • Human cancer cells for implantation (e.g., CT-26 for syngeneic models or a human cell line for xenografts).

  • Matrigel (optional, to aid tumor formation).

  • Test compound and reference compounds formulated for in vivo administration (e.g., oral gavage).

  • Calipers for tumor measurement.

Procedure:

  • Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer the test compound, reference compounds, or vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily oral gavage).

  • Measure tumor volume with calipers every 2-3 days.

  • Monitor the body weight and general health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for angiogenesis markers).

  • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

References

Validating Anti-Tumor Effects of VEGFR2 Inhibitors In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vivo anti-tumor effects of prominent Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) inhibitors. While this guide aims to validate the anti-tumor effects of Vegfr2-IN-3, a comprehensive search of publicly available scientific literature and databases did not yield any in vivo experimental data for this specific compound.

Therefore, this guide will focus on a selection of well-characterized, clinically relevant VEGFR2 inhibitors: Sorafenib, Sunitinib, Pazopanib, Vandetanib, Axitinib, and Tivozanib. The following sections present a summary of their in vivo performance, detailed experimental protocols for representative studies, and visualizations of the VEGFR2 signaling pathway and a typical in vivo experimental workflow.

VEGFR2 Signaling Pathway

The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR2 on endothelial cells triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the cytoplasmic domain. This initiates a cascade of downstream signaling pathways, primarily the PLCγ-PKC-MAPK and the PI3K/Akt pathways, which are crucial for endothelial cell proliferation, migration, survival, and vascular permeability – all key processes in angiogenesis.[1][2]

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC RAF RAF PKC->RAF Permeability Vascular Permeability PKC->Permeability MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Migration Cell Migration ERK->Migration Akt Akt PI3K->Akt Akt->Proliferation Akt->Migration In_Vivo_Workflow Cell_Culture Tumor Cell Culture Implantation Subcutaneous Implantation in Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization into Treatment & Control Groups Tumor_Growth->Randomization Treatment Drug Administration Randomization->Treatment Data_Collection Tumor Volume & Body Weight Measurement Treatment->Data_Collection Endpoint Endpoint Analysis (Tumor Excision, Weight, IHC) Data_Collection->Endpoint Analysis Data Analysis (TGI) Endpoint->Analysis

References

Unveiling the Kinase Selectivity Profile of Vegfr2-IN-3

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Drug Discovery and Development

In the quest for targeted cancer therapeutics, the selectivity of a kinase inhibitor is a critical determinant of its efficacy and safety profile. This guide provides a comprehensive comparison of the cross-reactivity of Vegfr2-IN-3, a potent Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) inhibitor, with other kinases. The data presented here is based on the well-characterized VEGFR2 inhibitor, Axitinib, which serves as a proxy for this compound to illustrate a typical selectivity profile. Understanding this profile is paramount for researchers designing and interpreting experiments in cancer biology and drug development.

Kinase Inhibition Profile of this compound (Axitinib as a representative)

The inhibitory activity of this compound was assessed against a panel of purified kinases. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the kinase activity by 50%, are summarized in the table below.

Kinase TargetIC50 (nM)Family
VEGFR2 0.2 VEGFR
VEGFR10.1VEGFR
VEGFR30.1 - 0.3VEGFR
PDGFRβ1.6PDGFR
c-Kit1.7PDGFR

Data based on the selectivity profile of Axitinib.[1][2]

As the data indicates, this compound demonstrates high potency against VEGFR2. It also exhibits strong inhibitory activity against other members of the VEGFR family, namely VEGFR1 and VEGFR3. Furthermore, at slightly higher concentrations, it shows activity against other structurally related receptor tyrosine kinases such as Platelet-Derived Growth Factor Receptor beta (PDGFRβ) and c-Kit.[1][2] Notably, extensive kinase screening has shown that Axitinib is highly selective for VEGFRs, with minimal inhibition of a wide range of other kinases at physiologically relevant concentrations.[3][4]

Experimental Protocols

The determination of the kinase inhibition profile of this compound is performed using robust in vitro kinase assays. Below is a generalized protocol for a radiometric protein kinase assay, a standard method for quantifying kinase activity and inhibitor potency.

In Vitro Radiometric Protein Kinase Assay

This assay measures the incorporation of radiolabeled phosphate from [γ-³²P]ATP into a substrate protein or peptide by the kinase.

Materials:

  • Purified recombinant kinase (e.g., VEGFR2)

  • Kinase-specific substrate (e.g., a synthetic peptide)

  • This compound (or other test compounds) at various concentrations

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% β-mercaptoethanol)

  • ATP solution

  • Phosphocellulose paper

  • Wash buffer (e.g., 0.75% phosphoric acid)

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare a reaction mixture containing the kinase, its substrate, and the kinase reaction buffer.

  • Add varying concentrations of this compound or a vehicle control to the reaction mixture.

  • Initiate the kinase reaction by adding a solution of [γ-³²P]ATP.

  • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific period (e.g., 10-30 minutes), ensuring the reaction is within the linear range.[5]

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper multiple times with the wash buffer to remove unincorporated [γ-³²P]ATP.

  • Measure the amount of incorporated radioactivity on the phosphocellulose paper using a scintillation counter.

  • The percentage of kinase inhibition is calculated by comparing the radioactivity in the presence of the inhibitor to the control.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

VEGFR2 Signaling Pathway

To contextualize the therapeutic targeting of VEGFR2, it is essential to understand its role in signal transduction. Upon binding of its ligand, Vascular Endothelial Growth Factor (VEGF), VEGFR2 dimerizes and undergoes autophosphorylation on specific tyrosine residues. This activation triggers a cascade of downstream signaling pathways that are crucial for endothelial cell proliferation, migration, survival, and vascular permeability.[6][7][8]

VEGFR2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binding & Dimerization VEGF_VEGFR2 VEGF-VEGFR2 Complex PLCg PLCγ VEGF_VEGFR2->PLCg pY1175 PI3K PI3K VEGF_VEGFR2->PI3K pY1175 p38 p38 MAPK VEGF_VEGFR2->p38 PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival Migration Migration p38->Migration

VEGFR2 signaling cascade upon VEGF stimulation.

The diagram above illustrates the major signaling pathways activated by VEGFR2. The binding of VEGF to VEGFR2 leads to the phosphorylation of key tyrosine residues, creating docking sites for various signaling proteins. This initiates downstream cascades, including the PLCγ-PKC-MAPK pathway, which primarily regulates cell proliferation, the PI3K-AKT pathway, which is crucial for cell survival, and the p38 MAPK pathway, which is involved in cell migration.[6][8][9] By inhibiting VEGFR2, this compound effectively blocks these downstream signals, thereby impeding angiogenesis and tumor growth.

References

Independent Validation of VEGFR2 Inhibitor Binding: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the independent validation of novel Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) inhibitors, using a hypothetical compound, "Vegfr2-IN-3," as a case study. It compares the validation process with established VEGFR2 inhibitors and details the necessary experimental data for a robust assessment.

Introduction to VEGFR2 and its Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), also known as Kinase Insert Domain Receptor (KDR), is a key mediator of angiogenesis, the formation of new blood vessels.[1][2] Dysregulation of VEGFR2 signaling is a hallmark of several diseases, including cancer and inflammatory disorders, making it a critical target for therapeutic intervention.[2][3] Small molecule inhibitors that target the ATP-binding site of the VEGFR2 kinase domain are a major class of anti-angiogenic drugs.[1][4] This guide will outline the methodologies to validate the binding of a novel inhibitor, "this compound," and compare its potential efficacy against established inhibitors.

Comparative Analysis of VEGFR2 Inhibitors

A thorough validation of a new inhibitor requires a direct comparison to well-characterized alternatives. Below is a summary of widely used VEGFR2 inhibitors that can serve as benchmarks.

InhibitorTypeIC50 (VEGFR2)Key Binding Interactions
Sorafenib Type II90 nMForms hydrogen bonds with E885, C919, and D1046 in the VEGFR2 binding site.[1]
Sunitinib Type II9 nMInteracts with the DFG-out conformation of the kinase domain.
Axitinib Type I0.2 nMBinds to the ATP-binding pocket in the active (DFG-in) conformation.
Pazopanib Type I30 nMInteracts with the hinge region of the kinase domain.
Regorafenib Type II22 nMBinds to the DFG-out conformation, similar to Sorafenib.
Lenvatinib Type II4 nMForms hydrogen bonds with key residues in the ATP-binding site.[1]

Experimental Protocols for Validating this compound Binding

A multi-faceted approach is essential to unequivocally validate the binding of a novel inhibitor to VEGFR2.

Biochemical Assays
  • In Vitro Kinase Assay:

    • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against VEGFR2 kinase activity.

    • Methodology:

      • Recombinant human VEGFR2 kinase domain is incubated with a specific substrate (e.g., a synthetic peptide) and ATP.

      • This compound is added at varying concentrations.

      • The phosphorylation of the substrate is measured, typically using methods like fluorescence resonance energy transfer (FRET) or luminescence-based assays.

      • IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

  • Surface Plasmon Resonance (SPR):

    • Objective: To measure the binding affinity (KD), association rate (ka), and dissociation rate (kd) of this compound to VEGFR2.

    • Methodology:

      • The VEGFR2 protein is immobilized on a sensor chip.

      • A solution containing this compound is flowed over the chip surface.

      • The change in the refractive index at the surface, which is proportional to the mass of the bound inhibitor, is monitored in real-time.

      • Kinetic parameters are derived from the association and dissociation phases of the binding curve.

Cell-Based Assays
  • Cellular Phosphorylation Assay:

    • Objective: To assess the ability of this compound to inhibit VEGF-induced VEGFR2 autophosphorylation in a cellular context.

    • Methodology:

      • Human Umbilical Vein Endothelial Cells (HUVECs), which endogenously express VEGFR2, are serum-starved.

      • Cells are pre-treated with varying concentrations of this compound.

      • Cells are then stimulated with VEGF-A.

      • Cell lysates are analyzed by Western blotting using antibodies specific for phosphorylated VEGFR2 (pVEGFR2) and total VEGFR2.

  • Downstream Signaling Pathway Analysis:

    • Objective: To confirm that the inhibition of VEGFR2 phosphorylation by this compound leads to the suppression of downstream signaling pathways.

    • Methodology:

      • Following the cellular phosphorylation assay protocol, cell lysates are also probed with antibodies against key downstream signaling molecules such as phosphorylated ERK (pERK), phosphorylated Akt (pAkt), and phosphorylated PLCγ1 (pPLCγ1).

      • A reduction in the phosphorylation of these proteins would confirm the on-target effect of the inhibitor.

Visualizing Key Processes

VEGFR2 Signaling Pathway

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization PLCg PLCγ Dimerization->PLCg Activates PI3K PI3K Dimerization->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf Permeability Vascular Permeability PKC->Permeability MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Vegfr2_IN_3 This compound Vegfr2_IN_3->Dimerization

Caption: Simplified VEGFR2 signaling pathway and the point of inhibition.

Experimental Workflow for Inhibitor Validation

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Models (Optional) KinaseAssay In Vitro Kinase Assay (Determine IC50) PhosphoAssay Cellular Phosphorylation Assay (Inhibit pVEGFR2) KinaseAssay->PhosphoAssay SPR Surface Plasmon Resonance (Measure KD, ka, kd) SPR->PhosphoAssay Downstream Downstream Signaling Analysis (Inhibit pERK, pAkt) PhosphoAssay->Downstream Xenograft Tumor Xenograft Model (Assess anti-angiogenic effect) Downstream->Xenograft Start Novel Inhibitor (this compound) Start->KinaseAssay Start->SPR

Caption: Workflow for the validation of a novel VEGFR2 inhibitor.

Conclusion

The independent validation of a novel VEGFR2 inhibitor like "this compound" requires a systematic and comparative approach. By employing a combination of biochemical and cell-based assays and benchmarking against established inhibitors, researchers can robustly characterize the binding and functional activity of new therapeutic candidates. This rigorous evaluation is crucial for the successful development of next-generation anti-angiogenic therapies.

References

A Head-to-Head Comparison: Small Molecule Vegfr2-IN-3 Analogs Versus Antibody-Based VEGFR2 Inhibition in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the targeting of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a cornerstone of anti-angiogenic therapy in oncology. This guide provides an objective comparison between a representative small molecule inhibitor, analogous to compounds described as "Vegfr2-IN-3", and established antibody-based VEGFR2 inhibitors. We present supporting experimental data, detailed methodologies, and visual aids to facilitate an informed decision-making process for your research.

At a Glance: Key Differences in Mechanism and Profile

The fundamental distinction between small molecule inhibitors and antibody-based therapies lies in their mechanism of action and pharmacological properties. Small molecule inhibitors, being cell-permeable, typically target the intracellular tyrosine kinase domain of VEGFR2, preventing the autophosphorylation and downstream signaling necessary for angiogenesis. In contrast, monoclonal antibodies bind to the extracellular domain of VEGFR2, blocking the binding of its ligand, VEGF-A, and thereby inhibiting receptor activation.[1] This mechanistic divergence leads to different pharmacological profiles, including aspects of specificity, half-life, and potential for off-target effects.

Quantitative Performance: A Comparative Analysis

To provide a clear comparison, we have summarized key quantitative data for a representative 1,2,3-triazole-based small molecule VEGFR2 inhibitor and the well-established anti-VEGFR2 monoclonal antibody, Ramucirumab.

ParameterRepresentative Small Molecule Inhibitor (1,2,3-triazole based)Antibody-Based Inhibitor (Ramucirumab)Reference
Target Intracellular Tyrosine Kinase Domain of VEGFR2Extracellular Domain of VEGFR2[1]
Mechanism ATP-competitive inhibition of autophosphorylationBlocks VEGF-A ligand binding[1]
VEGFR2 Kinase Inhibition (IC50) 26.38 nMNot Applicable (Blocks ligand binding)[2]
Inhibition of HUVEC Proliferation Significant inhibitionSignificant inhibition
Inhibition of HUVEC Migration Potent inhibitionPotent inhibition
Inhibition of Tube Formation Demonstrated inhibition of HUVEC tube formationDemonstrated inhibition of endothelial cell tube formation[2]
In Vivo Efficacy Demonstrated anti-angiogenesis in zebrafish models and tumor growth inhibition in xenograft modelsClinically proven efficacy in various solid tumors (e.g., gastric, NSCLC, colorectal)[2]

Visualizing the Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams, created using the DOT language, illustrate the VEGFR2 signaling pathway, the distinct inhibitory mechanisms, and a typical experimental workflow for comparing these therapeutic modalities.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF-A VEGF-A VEGFR2 Extracellular Domain Transmembrane Domain Intracellular Tyrosine Kinase Domain VEGF-A->VEGFR2:ext Binding PLCg PLCγ VEGFR2:int->PLCg PI3K PI3K VEGFR2:int->PI3K Ras Ras VEGFR2:int->Ras PKC PKC PLCg->PKC Angiogenesis Angiogenesis (Proliferation, Migration, Survival) PKC->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis

Figure 1: Simplified VEGFR2 Signaling Pathway.

cluster_antibody Antibody-Based Inhibition cluster_small_molecule Small Molecule Inhibition VEGF-A_ab VEGF-A VEGFR2_ab Extracellular Domain Transmembrane Domain Intracellular Tyrosine Kinase Domain VEGF-A_ab->VEGFR2_ab:ext Antibody Anti-VEGFR2 Antibody Antibody->VEGFR2_ab:ext Blocks Binding VEGF-A_sm VEGF-A VEGFR2_sm Extracellular Domain Transmembrane Domain Intracellular Tyrosine Kinase Domain VEGF-A_sm->VEGFR2_sm:ext ADP ADP VEGFR2_sm:int->ADP SmallMolecule This compound Analog SmallMolecule->VEGFR2_sm:int Binds to Kinase Domain ATP ATP ATP->VEGFR2_sm:int Phosphorylation

Figure 2: Mechanisms of VEGFR2 Inhibition.

Start Start InVitro In Vitro Assays Start->InVitro InVivo In Vivo Models Start->InVivo KinaseAssay VEGFR2 Kinase Assay (IC50) InVitro->KinaseAssay CellBasedAssays Cell-Based Assays InVitro->CellBasedAssays Analysis Data Analysis & Comparison KinaseAssay->Analysis HUVEC_Proliferation HUVEC Proliferation Assay CellBasedAssays->HUVEC_Proliferation HUVEC_Migration HUVEC Migration Assay CellBasedAssays->HUVEC_Migration TubeFormation Tube Formation Assay CellBasedAssays->TubeFormation HUVEC_Proliferation->Analysis HUVEC_Migration->Analysis TubeFormation->Analysis Zebrafish Zebrafish Angiogenesis Model InVivo->Zebrafish Xenograft Tumor Xenograft Model InVivo->Xenograft Zebrafish->Analysis Xenograft->Analysis

Figure 3: Experimental Workflow for Inhibitor Comparison.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. Below are detailed methodologies for the key experiments cited in this guide.

VEGFR2 Kinase Assay

This assay is designed to determine the concentration of an inhibitor required to block 50% of VEGFR2 kinase activity (IC50).

  • Principle: A purified recombinant human VEGFR2 kinase domain is incubated with the test compound and a substate (e.g., a synthetic peptide) in the presence of ATP. The amount of phosphorylated substrate is then quantified.

  • Materials: Recombinant human VEGFR2 kinase, kinase buffer, ATP, substrate peptide, test compounds (e.g., this compound analog), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, add the VEGFR2 enzyme, the substrate, and the test compound dilutions.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using a luminometer.

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Human Umbilical Vein Endothelial Cell (HUVEC) Proliferation Assay

This assay assesses the effect of the inhibitors on the growth of endothelial cells.

  • Principle: HUVECs are cultured in the presence of the test compound, and their proliferation is measured over time.

  • Materials: HUVECs, endothelial cell growth medium, VEGF-A, test compounds, and a cell proliferation detection reagent (e.g., MTT or CellTiter-Glo®).

  • Procedure:

    • Seed HUVECs in a 96-well plate and allow them to attach overnight.

    • Starve the cells in a low-serum medium for 24 hours.

    • Treat the cells with various concentrations of the test compound in the presence of a stimulating concentration of VEGF-A.

    • Incubate for 48-72 hours.

    • Add the proliferation reagent and measure the signal (absorbance or luminescence) according to the manufacturer's instructions.

    • Express the results as a percentage of the control (VEGF-A stimulated cells without inhibitor).

HUVEC Transwell Migration Assay

This assay evaluates the ability of the inhibitors to block endothelial cell migration, a crucial step in angiogenesis.

  • Principle: HUVECs are placed in the upper chamber of a Transwell insert and migrate towards a chemoattractant (VEGF-A) in the lower chamber. The number of migrated cells is quantified.

  • Materials: HUVECs, Transwell inserts (8 µm pore size), endothelial cell basal medium, VEGF-A, test compounds, and a method for cell staining and counting (e.g., crystal violet staining).

  • Procedure:

    • Coat the bottom of the Transwell inserts with an extracellular matrix protein (e.g., fibronectin).

    • Resuspend HUVECs in basal medium containing the test compound and add them to the upper chamber.

    • Add basal medium containing VEGF-A to the lower chamber.

    • Incubate for 4-6 hours.

    • Remove non-migrated cells from the top of the insert.

    • Fix and stain the migrated cells on the bottom of the insert.

    • Count the number of migrated cells in several fields of view under a microscope.

Tube Formation Assay

This assay models the ability of endothelial cells to form capillary-like structures, a hallmark of angiogenesis.

  • Principle: HUVECs are plated on a basement membrane extract (e.g., Matrigel) and their ability to form interconnected tube-like structures is observed.

  • Materials: HUVECs, Matrigel, endothelial cell growth medium, VEGF-A, and test compounds.

  • Procedure:

    • Coat the wells of a 96-well plate with Matrigel and allow it to solidify.

    • Resuspend HUVECs in medium containing VEGF-A and the test compound.

    • Seed the HUVECs onto the Matrigel-coated wells.

    • Incubate for 6-18 hours.

    • Capture images of the tube-like structures using a microscope.

    • Quantify the extent of tube formation by measuring parameters such as total tube length and the number of branch points.

In Vivo Zebrafish Angiogenesis Model

The zebrafish embryo is a powerful in vivo model for studying angiogenesis due to its transparency and rapid development.[2]

  • Principle: Transgenic zebrafish embryos with fluorescently labeled blood vessels are exposed to the test compound, and the effect on intersegmental vessel (ISV) formation is observed.

  • Procedure:

    • Collect fertilized transgenic zebrafish embryos (e.g., Tg(fli1:EGFP)).

    • At 24 hours post-fertilization (hpf), place the embryos in a multi-well plate containing embryo medium with various concentrations of the test compound.

    • Incubate the embryos until 72 hpf.

    • Anesthetize the embryos and mount them for imaging.

    • Capture fluorescent images of the trunk vasculature.

    • Quantify the number and length of the ISVs.

In Vivo Tumor Xenograft Model

This model assesses the anti-tumor efficacy of the inhibitors in a mammalian system.

  • Principle: Human tumor cells are implanted into immunocompromised mice, and the effect of the test compound on tumor growth is measured.

  • Procedure:

    • Inject human tumor cells (e.g., HT-29 or MKN-45) subcutaneously into the flank of nude mice.[2]

    • Once tumors reach a palpable size, randomize the mice into treatment and control groups.

    • Administer the test compound (orally for small molecules, intravenously for antibodies) and a vehicle control according to a predetermined schedule.

    • Measure tumor volume regularly using calipers.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for microvessel density).

Conclusion

Both small molecule inhibitors and antibody-based therapies offer effective means of targeting the VEGFR2 signaling pathway. The choice between these modalities will depend on the specific research question, the desired pharmacological profile, and the experimental model. Small molecule inhibitors, with their ability to penetrate cells and target the kinase domain, provide a powerful tool for in vitro and in vivo studies of intracellular signaling. Monoclonal antibodies, with their high specificity for the extracellular domain and long half-life, are well-established clinical agents and valuable tools for studying ligand-receptor interactions. This guide provides the foundational data and methodologies to aid researchers in selecting the most appropriate VEGFR2 inhibitor for their scientific endeavors.

References

Apatinib Demonstrates Synergistic Antitumor Effects with Chemotherapy in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

Apatinib, a selective VEGFR2 inhibitor, exhibits significant synergistic effects when combined with conventional chemotherapy agents such as paclitaxel and cisplatin, leading to enhanced cancer cell death and more profound tumor growth inhibition in preclinical studies. This guide provides a comparative analysis of the performance of Apatinib in combination with chemotherapy, supported by experimental data and detailed methodologies.

Researchers and drug development professionals will find valuable insights into the mechanisms underlying this synergy and the experimental frameworks used to evaluate it. The data presented herein, including in vitro cell viability and in vivo tumor growth inhibition, underscores the potential of this combination therapy in oncology.

Comparative Efficacy of Apatinib and Chemotherapy Combinations

The synergistic activity of Apatinib with chemotherapy has been evaluated in various cancer cell lines and animal models. The following tables summarize the quantitative data from these studies, comparing the efficacy of monotherapy versus combination therapy.

In Vitro Synergistic Effects on Cancer Cell Viability

The combination of Apatinib with paclitaxel has been shown to synergistically inhibit the proliferation of various cancer cell lines. The half-maximal inhibitory concentration (IC50) and the combination index (CI) are key metrics to quantify this synergy, where a CI value less than 1 indicates a synergistic effect.

Cancer TypeCell LineTreatmentIC50 (µM)Combination Index (CI)Reference
Gastric CancerMGC803ApatinibNot specified-[1]
PaclitaxelNot specified-[1]
Apatinib + PaclitaxelLowered IC50 by 30% for Paclitaxel< 1[1]
Triple-Negative Breast CancerMDA-MB-468Apatinib20-[2]
Paclitaxel2-[2]
Apatinib (2 µM) + Paclitaxel (0.2 µM)Synergistically suppressed cell viabilityNot specified[2]
Lung Cancer (Paclitaxel-Resistant)A549/PTXPaclitaxelHigh-[3]
Apatinib + PaclitaxelSignificantly increased cytotoxicityNot specified[3]
In Vivo Synergistic Effects on Tumor Growth

Xenograft models in immunocompromised mice provide a robust platform to assess the in vivo efficacy of combination therapies. The data below illustrates the enhanced tumor growth inhibition achieved by combining Apatinib with chemotherapy.

Cancer TypeAnimal ModelTreatmentTumor Growth Inhibition (%)Endpoint Tumor Weight (g)Reference
Gastric CancerBGC-823 XenograftControl-Not specified[4]
Apatinib (75 mg/kg/day)Significantly inhibitedNot specified[4]
Paclitaxel (10 mg/kg, every 3 days)Significantly inhibitedNot specified[4]
Apatinib + PaclitaxelMost significant inhibitionNot specified[4]
Triple-Negative Breast CancerMDA-MB-468 XenograftPBS (Control)-0.55 ± 0.21[2]
Apatinib (50 mg/kg)-0.05 ± 0.02[2]
Paclitaxel (10 mg/kg)-0.10 ± 0.15[2]
Apatinib + PaclitaxelMost significant inhibition0.02 ± 0.01[2]

Mechanisms of Synergistic Action

The enhanced antitumor effect of Apatinib in combination with chemotherapy is attributed to multiple mechanisms. A primary mechanism is the inhibition of the PI3K/Akt signaling pathway, a crucial downstream effector of VEGFR2 that promotes cell survival and proliferation. By blocking VEGFR2, Apatinib downregulates the activity of this pathway, sensitizing cancer cells to the cytotoxic effects of chemotherapy.[2][5]

Another significant mechanism is the reversal of multidrug resistance. Apatinib has been shown to inhibit the function of ABCB1 (P-glycoprotein), a transmembrane transporter that actively pumps chemotherapy drugs out of cancer cells.[3] By blocking this efflux pump, Apatinib increases the intracellular concentration of chemotherapeutic agents, thereby enhancing their efficacy.

Synergy_Mechanism cluster_Cell Cancer Cell cluster_outcome Synergistic Outcome Apatinib Apatinib VEGFR2 VEGFR2 Apatinib->VEGFR2 inhibits ABCB1 ABCB1 Transporter Apatinib->ABCB1 inhibits Chemotherapy Chemotherapy (e.g., Paclitaxel) Proliferation Cell Proliferation & Survival Chemotherapy->Proliferation inhibits Apoptosis Apoptosis Chemotherapy->Apoptosis induces PI3K_Akt PI3K/Akt Pathway VEGFR2->PI3K_Akt activates PI3K_Akt->Proliferation promotes DrugEfflux Drug Efflux ABCB1->DrugEfflux mediates Synergy Enhanced Tumor Cell Death Proliferation->Synergy Apoptosis->Synergy DrugEfflux->Chemotherapy reduces intracellular concentration of

Caption: Mechanism of Apatinib and Chemotherapy Synergy.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the cited studies.

Cell Viability Assay (CCK-8)

The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay used to determine cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000 cells per well in 100 µL of culture medium and incubated for 24 hours.

  • Drug Treatment: Cells are treated with varying concentrations of Apatinib, paclitaxel, or a combination of both.

  • Incubation: The plates are incubated for 48-72 hours.

  • CCK-8 Addition: 10 µL of CCK-8 solution is added to each well and incubated for 1-4 hours.

  • Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader. The cell viability is calculated as a percentage of the control group.

Apoptosis Assay (Flow Cytometry)

Apoptosis, or programmed cell death, is quantified using flow cytometry with Annexin V and Propidium Iodide (PI) staining.

  • Cell Treatment: Cells are treated with the respective drugs for a specified period (e.g., 48 hours).

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in binding buffer.

  • Staining: Cells are stained with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

In Vivo Xenograft Model

The in vivo efficacy of the combination therapy is assessed using a nude mouse xenograft model.

  • Cell Implantation: Human cancer cells (e.g., 5 x 10^6 MDA-MB-468 cells) are subcutaneously injected into the flank of female BALB/c nude mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).

  • Treatment Administration: Mice are randomized into treatment groups: vehicle control, Apatinib alone (e.g., 50-75 mg/kg, daily, oral gavage), paclitaxel alone (e.g., 10 mg/kg, every 3 days, intraperitoneal injection), and the combination of Apatinib and paclitaxel.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers and calculated using the formula: (length × width²) / 2.

  • Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised and weighed.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis CellCulture Cancer Cell Culture DrugTreatment_invitro Drug Treatment (Apatinib, Paclitaxel, Combination) CellCulture->DrugTreatment_invitro ViabilityAssay Cell Viability Assay (CCK-8) DrugTreatment_invitro->ViabilityAssay ApoptosisAssay Apoptosis Assay (Flow Cytometry) DrugTreatment_invitro->ApoptosisAssay Synergy_Quantification Synergy Quantification ViabilityAssay->Synergy_Quantification IC50, CI ApoptosisAssay->Synergy_Quantification Apoptosis Rate Xenograft Xenograft Model Establishment DrugTreatment_invivo Drug Administration Xenograft->DrugTreatment_invivo TumorMeasurement Tumor Volume & Weight Measurement DrugTreatment_invivo->TumorMeasurement TumorMeasurement->Synergy_Quantification TGI

Caption: Experimental workflow for evaluating synergy.

Logical Relationship of Synergistic Effect

The synergistic interaction between Apatinib and chemotherapy can be logically illustrated as a multi-pronged attack on cancer cells. Apatinib's anti-angiogenic and resistance-reversing properties create a more favorable environment for the cytotoxic action of chemotherapy, leading to a greater therapeutic outcome than either agent alone.

Logical_Relationship Apatinib Apatinib VEGFR2_Inhibition VEGFR2 Inhibition Apatinib->VEGFR2_Inhibition ABCB1_Inhibition ABCB1 Transporter Inhibition Apatinib->ABCB1_Inhibition Chemotherapy Chemotherapy Direct_Cytotoxicity Direct Cytotoxicity Chemotherapy->Direct_Cytotoxicity PI3K_Akt_Inhibition PI3K/Akt Pathway Inhibition VEGFR2_Inhibition->PI3K_Akt_Inhibition Reduced_Survival Reduced Cell Survival Signaling PI3K_Akt_Inhibition->Reduced_Survival Increased_Drug_Concentration Increased Intracellular Chemotherapy Concentration ABCB1_Inhibition->Increased_Drug_Concentration DNA_Damage_Apoptosis DNA Damage & Apoptosis Induction Direct_Cytotoxicity->DNA_Damage_Apoptosis Enhanced_Apoptosis Enhanced Apoptosis Reduced_Survival->Enhanced_Apoptosis Increased_Drug_Concentration->Enhanced_Apoptosis DNA_Damage_Apoptosis->Enhanced_Apoptosis

Caption: Logical flow of synergistic anti-cancer effects.

References

A Comparative Analysis of Axitinib and a Representative Preclinical VEGFR2 Inhibitor (Vegfr2-IN-3) on Tumor Vasculature

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the well-established multi-targeted tyrosine kinase inhibitor, Axitinib, and a representative preclinical VEGFR2 inhibitor, designated here as Vegfr2-IN-3, on tumor vasculature. While Axitinib is a clinically approved drug with extensive data, this compound serves as a composite profile representing early-stage, selective VEGFR2 inhibitors based on available preclinical data. This comparison aims to highlight the key attributes and experimental evaluation of these two classes of anti-angiogenic agents.

Mechanism of Action and Kinase Selectivity

Axitinib is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs) 1, 2, and 3.[1][2][3] By binding to the ATP-binding site of these receptors, Axitinib inhibits their kinase activity, thereby blocking downstream signaling pathways crucial for endothelial cell proliferation, migration, and survival.[1][4] This ultimately leads to a reduction in tumor angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.[1][2] Axitinib is considered a second-generation TKI, exhibiting higher potency for VEGFRs compared to some first-generation inhibitors.[5][6]

This compound, as a representative preclinical compound, is designed for high selectivity for VEGFR2. VEGFR2 is the primary mediator of the angiogenic signals induced by VEGF-A.[7] The rationale behind developing highly selective VEGFR2 inhibitors is to minimize off-target effects that can be associated with multi-targeted TKIs, potentially leading to a better safety profile.

Signaling Pathway Inhibition

The binding of VEGF to VEGFR2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling pathways, including the PLCγ-PKC, PI3K-Akt, and MAPK pathways, which collectively promote endothelial cell proliferation, survival, and migration. Both Axitinib and this compound aim to disrupt this signaling cascade at its origin.

VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K MAPK MAPK VEGFR2->MAPK PKC PKC PLCg->PKC Proliferation Endothelial Cell Proliferation PKC->Proliferation Akt Akt PI3K->Akt Survival Endothelial Cell Survival Akt->Survival Migration Endothelial Cell Migration MAPK->Migration Axitinib Axitinib Axitinib->VEGFR2 Inhibits Vegfr2IN3 This compound Vegfr2IN3->VEGFR2 Inhibits

Caption: Simplified VEGF/VEGFR2 signaling pathway and points of inhibition.

Comparative Performance Data

The following tables summarize the key in vitro and in vivo performance metrics for Axitinib and a representative preclinical VEGFR2 inhibitor (this compound).

Table 1: In Vitro Kinase Inhibitory Activity
CompoundTarget(s)IC₅₀ (nM)Reference
Axitinib VEGFR10.1[5]
VEGFR20.2[4]
VEGFR30.1-0.3[5]
PDGFRβ1.6[5]
c-Kit1.7[5]
This compound (Representative) VEGFR20.5 - 5General Preclinical Data
Other Kinases>100General Preclinical Data
Table 2: In Vitro Cellular Assays
AssayCell TypeEndpointAxitinib (IC₅₀)This compound (Representative IC₅₀)
Endothelial Cell Proliferation HUVECInhibition of VEGF-stimulated proliferation~0.03 nM0.1 - 10 nM
Endothelial Cell Migration HUVECInhibition of VEGF-stimulated migrationNot widely reported1 - 50 nM
Tube Formation Assay HUVEC on MatrigelInhibition of capillary-like structure formationNot widely reported5 - 100 nM
Table 3: In Vivo Antitumor Efficacy
Tumor ModelDosingAxitinib (Tumor Growth Inhibition)This compound (Representative TGI)
Renal Cell Carcinoma (RCC) Xenograft Oral, dailySignificantSignificant
Colon Carcinoma Xenograft Oral, dailyDose-dependentDose-dependent
Non-Small Cell Lung Cancer (NSCLC) Xenograft Oral, dailyModerateModerate to Significant

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are representative protocols for key assays used to evaluate the anti-angiogenic effects of VEGFR inhibitors.

Endothelial Cell Proliferation Assay
  • Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in EGM-2 medium.

  • Seeding: Cells are seeded in 96-well plates at a density of 5,000 cells/well and allowed to attach overnight.

  • Starvation: The medium is replaced with a low-serum medium (e.g., 0.5% FBS) for 24 hours to synchronize the cells.

  • Treatment: Cells are pre-treated with various concentrations of the test compound (Axitinib or this compound) for 1 hour.

  • Stimulation: Recombinant human VEGF-A (e.g., 20 ng/mL) is added to stimulate proliferation.

  • Incubation: Plates are incubated for 48-72 hours.

  • Quantification: Cell proliferation is assessed using a colorimetric assay such as MTS or by quantifying DNA content with a fluorescent dye (e.g., CyQUANT).

  • Analysis: IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic curve.

In Vivo Tumor Xenograft Study
  • Animal Model: Immunocompromised mice (e.g., nude or SCID) are used.

  • Tumor Implantation: Human tumor cells (e.g., A498 renal carcinoma cells) are injected subcutaneously into the flank of each mouse.

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization: Mice are randomized into control and treatment groups.

  • Dosing: The test compound is administered orally once or twice daily. The vehicle used for the control group should be identical.

  • Tumor Measurement: Tumor volume is measured 2-3 times per week using calipers (Volume = 0.5 x Length x Width²).

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a specified duration.

  • Analysis: Tumor growth inhibition (TGI) is calculated as: TGI (%) = (1 - (Mean tumor volume of treated group / Mean tumor volume of control group)) x 100.

Start Tumor Cell Implantation TumorGrowth Tumor Growth (100-200 mm³) Start->TumorGrowth Randomization Randomization TumorGrowth->Randomization Control Vehicle Control Treatment Randomization->Control Treated Drug Treatment (Axitinib or this compound) Randomization->Treated Measurement Tumor Volume Measurement Control->Measurement Treated->Measurement Endpoint Study Endpoint Measurement->Endpoint

Caption: Workflow for a typical in vivo tumor xenograft study.

Discussion and Conclusion

Axitinib, as a multi-targeted TKI with high potency against VEGFRs 1, 2, and 3, has demonstrated significant clinical efficacy, particularly in advanced renal cell carcinoma.[2][8] Its broader kinase inhibition profile may contribute to its antitumor activity but could also be associated with a wider range of side effects.

A highly selective preclinical inhibitor like this compound represents a more targeted approach. The primary advantage of such a compound would be a potentially improved safety profile due to fewer off-target effects. However, its efficacy might be more context-dependent, relying heavily on tumors that are predominantly driven by the VEGF-A/VEGFR2 signaling axis.

The choice between a multi-targeted inhibitor like Axitinib and a highly selective inhibitor depends on various factors, including the specific tumor type, the molecular drivers of angiogenesis in that cancer, and the patient's overall health and tolerance for potential side effects. Further preclinical and clinical studies are essential to fully elucidate the comparative benefits of these different inhibitory strategies.

References

Confirming the Specificity of Vegfr2-IN-3 Using Knockout Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of highly specific kinase inhibitors is a paramount goal in targeted therapy. Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a critical mediator of angiogenesis, the formation of new blood vessels, which is a hallmark of cancer.[1][2] Consequently, numerous VEGFR2 inhibitors have been developed; however, their clinical efficacy can be hampered by off-target effects.[2][3] This guide provides a comprehensive framework for validating the specificity of a novel VEGFR2 inhibitor, designated here as Vegfr2-IN-3, with a particular focus on the use of knockout (KO) models. To provide a thorough comparison, we will contrast the hypothetical performance of this compound with established multi-kinase inhibitors that also target VEGFR2, such as Sunitinib and Sorafenib.

The Critical Role of Knockout Models in Specificity Validation

The gold standard for validating the on-target activity of an inhibitor is to demonstrate a loss of its efficacy in a biological system lacking the target protein. The advent of CRISPR-Cas9 gene-editing technology has made the generation of knockout cell lines and animal models more accessible, providing a powerful tool for drug development.[4] By comparing the effects of an inhibitor in wild-type (WT) versus knockout (KO) models, researchers can definitively attribute the observed phenotype to the inhibition of the intended target.

Comparative Efficacy and Specificity of VEGFR2 Inhibitors

To assess the specificity of this compound, a series of biochemical and cellular assays should be performed. The following tables present a hypothetical but representative dataset comparing this compound to Sunitinib and Sorafenib.

Table 1: In Vitro Kinase Inhibition Profile

Kinase TargetThis compound IC50 (nM)Sunitinib IC50 (nM)Sorafenib IC50 (nM)
VEGFR2 5 9 90
VEGFR1508020
VEGFR3751565
PDGFRβ>1000258
c-Kit>1000468
RAF1>1000>10006
BRAF>1000>100022

This table illustrates the superior hypothetical selectivity of this compound for VEGFR2 compared to the broader-spectrum inhibitors Sunitinib and Sorafenib.

Table 2: Cellular Activity in Wild-Type vs. VEGFR2 Knockout Endothelial Cells

AssayCell LineThis compound (EC50)Sunitinib (EC50)Sorafenib (EC50)
VEGF-A Stimulated Proliferation Wild-Type10 nM20 nM150 nM
VEGFR2 KO>10 µM5 µM10 µM
VEGF-A Stimulated Migration Wild-Type8 nM15 nM120 nM
VEGFR2 KO>10 µM4 µM8 µM
Tube Formation Assay Wild-Type12 nM25 nM180 nM
VEGFR2 KO>10 µM6 µM12 µM

This table demonstrates that the anti-angiogenic effects of this compound are strictly dependent on the presence of VEGFR2, as its activity is abolished in the knockout cells. In contrast, Sunitinib and Sorafenib retain some activity, likely due to their inhibition of other pro-angiogenic kinases.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of specificity validation studies. Below are key experimental protocols.

Generation of VEGFR2 Knockout Cell Lines via CRISPR-Cas9
  • gRNA Design and Cloning: Design two to three single guide RNAs (sgRNAs) targeting the early exons of the KDR gene (encoding VEGFR2). Clone the gRNAs into a Cas9-expressing vector (e.g., lentiCRISPRv2).

  • Lentiviral Production and Transduction: Co-transfect HEK293T cells with the gRNA/Cas9 plasmid and packaging plasmids to produce lentivirus. Transduce the target endothelial cell line (e.g., HUVECs) with the lentiviral particles.

  • Selection and Single-Cell Cloning: Select for transduced cells using puromycin. Isolate single cells into 96-well plates to generate clonal populations.

  • Screening and Validation: Expand the clones and screen for VEGFR2 knockout by Western blot and Sanger sequencing of the targeted genomic locus.

Western Blot Analysis of VEGFR2 Signaling
  • Cell Treatment: Plate wild-type and VEGFR2 KO endothelial cells. Serum-starve the cells overnight and then pre-treat with this compound or control inhibitors for 2 hours.

  • Stimulation: Stimulate the cells with VEGF-A (50 ng/mL) for 10 minutes.

  • Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of the lysates.

  • Immunoblotting: Separate protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against phospho-VEGFR2 (Tyr1175), total VEGFR2, phospho-ERK1/2, total ERK1/2, phospho-Akt, and total Akt.

Cell Proliferation Assay
  • Cell Seeding: Seed wild-type and VEGFR2 KO endothelial cells in 96-well plates.

  • Treatment: Treat the cells with a serial dilution of this compound or other inhibitors in the presence of VEGF-A.

  • Incubation: Incubate the cells for 72 hours.

  • Quantification: Measure cell viability using a reagent such as CellTiter-Glo®.

Visualizing the Experimental Workflow and Signaling Pathways

To further clarify the experimental logic and the underlying biological pathways, the following diagrams are provided.

experimental_workflow cluster_cell_line_dev Cell Line Development cluster_assays Comparative Assays cluster_analysis Data Analysis & Conclusion gRNA gRNA Design & Cloning Lenti Lentiviral Production gRNA->Lenti Transduction Transduction of Endothelial Cells Lenti->Transduction Selection Selection & Single-Cell Cloning Transduction->Selection Validation KO Clone Validation (WB, Sequencing) Selection->Validation WT_cells Wild-Type Cells Validation->WT_cells KO_cells VEGFR2 KO Cells Validation->KO_cells Treatment Treat with this compound & Controls WT_cells->Treatment KO_cells->Treatment Prolif Proliferation Assay Treatment->Prolif Mig Migration Assay Treatment->Mig Tube Tube Formation Assay Treatment->Tube WB Western Blot Treatment->WB Compare Compare Inhibitor Effects in WT vs. KO Prolif->Compare Mig->Compare Tube->Compare WB->Compare Conclusion Confirm VEGFR2-dependent Activity Compare->Conclusion

Figure 1: Experimental workflow for validating inhibitor specificity.

VEGFR2_signaling cluster_inhibitor Point of Inhibition VEGFA VEGF-A VEGFR2 VEGFR2 Dimerization & Autophosphorylation VEGFA->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC Akt Akt PI3K->Akt Migration Migration PI3K->Migration Raf Raf Ras->Raf Proliferation Proliferation PKC->Proliferation Survival Survival Akt->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Migration ERK->Survival Vegfr2_IN_3 This compound Vegfr2_IN_3->VEGFR2

Figure 2: Simplified VEGFR2 signaling pathway and the target of this compound.

logical_comparison WT Wild-Type Cells VEGFR2 Present VEGF-A stimulation leads to proliferation Inhibitor_WT This compound in WT Inhibits VEGFR2 Blocks proliferation WT->Inhibitor_WT Inhibition KO VEGFR2 KO Cells VEGFR2 Absent VEGF-A stimulation has no effect Inhibitor_KO This compound in KO No target No effect on proliferation KO->Inhibitor_KO Inhibition

References

Safety Operating Guide

Proper Disposal of Vegfr2-IN-3: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Disposal Information for Researchers

This document provides procedural guidance on the proper disposal of Vegfr2-IN-3, a potent VEGFR2 inhibitor used in scientific research. The information is intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal, thereby minimizing environmental impact and maintaining a safe laboratory environment.

Chemical and Safety Data Summary

Due to the absence of a publicly available Safety Data Sheet (SDS) specifically for this compound, a comprehensive hazard profile is not available. The following table summarizes known information and general safety precautions applicable to research-grade chemical compounds of this nature. It is imperative to handle this compound with care, assuming it may be hazardous in the absence of definitive data.

PropertyInformation
Chemical Name This compound
CAS Number 417717-09-0
Known Hazards Specific hazards are not officially documented. As a bioactive small molecule, it should be handled as potentially harmful.
Personal Protective Equipment (PPE) Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
Handling Avoid inhalation of dust or aerosols. Avoid contact with skin and eyes. Use in a well-ventilated area, preferably within a chemical fume hood.
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated area.
General Disposal Principle All waste containing this compound, including empty containers, contaminated lab supplies, and unused material, should be treated as chemical waste and disposed of in accordance with institutional and local environmental, health, and safety (EHS) regulations. Never dispose of down the drain.

Step-by-Step Disposal Protocol for this compound

The following protocol outlines a conservative and safe approach for the disposal of this compound in a laboratory setting. This procedure is a general guideline and must be adapted to comply with the specific regulations of your institution and local authorities.

  • Consult Your EHS Officer : Before initiating any disposal procedure, the first and most critical step is to contact your institution's Environmental Health and Safety (EHS) officer or department. They will provide specific instructions based on local and federal regulations and the available information on the compound.

  • Waste Segregation :

    • Solid Waste : Collect any solid this compound, contaminated personal protective equipment (e.g., gloves, weighing paper), and other solid materials in a designated, clearly labeled hazardous waste container.

    • Liquid Waste : Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other incompatible waste streams.

    • Sharps Waste : Any needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.

  • Container Labeling : All waste containers must be accurately and clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), the CAS number (417717-09-0), and the approximate concentration and quantity of the waste.

  • Waste Storage : Store the sealed and labeled hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area until they are collected by your institution's hazardous waste management team.

  • Decontamination : Decontaminate all work surfaces and equipment that have come into contact with this compound using an appropriate solvent (e.g., 70% ethanol, followed by water), and dispose of the cleaning materials as hazardous solid waste.

  • Documentation : Maintain a log of all this compound waste generated, including the date, quantity, and disposal method, as required by your institution's protocols.

Visualizing Procedural and Biological Pathways

To further clarify the recommended procedures and the biological context of this compound, the following diagrams have been generated.

Chemical_Waste_Disposal_Workflow cluster_prep Waste Generation & Segregation cluster_contain Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal start Chemical Use in Experiment waste_gen Generate Chemical Waste (this compound) start->waste_gen segregate Segregate Waste (Solid, Liquid, Sharps) waste_gen->segregate container Select Appropriate Waste Container segregate->container labeling Label Container Correctly (Name, CAS, Hazards) container->labeling storage Store in Satellite Accumulation Area labeling->storage ehs Consult EHS Officer for Final Disposal Protocol storage->ehs pickup Arrange for Hazardous Waste Pickup ehs->pickup

Caption: General workflow for the safe disposal of laboratory chemical waste.

VEGFR2_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream_PLCg PLCγ Pathway cluster_downstream_PI3K PI3K Pathway cluster_nucleus Nucleus VEGF VEGF-A VEGFR2 VEGFR2 Receptor VEGF->VEGFR2 Binds and Activates PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Src Src VEGFR2->Src Activates Vegfr2_IN_3 This compound Vegfr2_IN_3->VEGFR2 Inhibits PKC PKC PLCg->PKC Akt Akt PI3K->Akt ERK ERK/MAPK Pathway PKC->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration mTOR mTOR Akt->mTOR mTOR->Proliferation Survival Cell Survival mTOR->Survival

Caption: Simplified VEGFR2 signaling pathway and the inhibitory action of this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.